Octahydrocurcumin
説明
Structure
3D Structure
特性
IUPAC Name |
1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,16-17,22-25H,3-4,7-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELMAFBLFOKZJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(CC(CCC2=CC(=C(C=C2)O)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873750 | |
| Record name | Octahydrocurcumin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36062-07-4 | |
| Record name | Octahydrocurcumin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36062-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octahydrocurcumin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036062074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octahydrocurcumin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Heptanediol, 1,7-bis(4-hydroxy-3-methoxyphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTAHYDROCURCUMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS2A8X6SX2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Octahydrocurcumin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octahydrocurcumin (OHC), a principal and the final hydrogenated metabolite of curcumin, has emerged as a molecule of significant interest in pharmacology. Possessing superior bioavailability and stability compared to its parent compound, OHC exhibits a spectrum of biological activities, including potent anti-inflammatory, anti-tumor, and antioxidant effects. This technical guide delineates the core mechanisms of action of OHC, providing a comprehensive overview of its molecular targets and signaling pathways. The information presented herein is supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the key biological processes, intended to serve as a valuable resource for researchers and professionals in drug development.
Anti-inflammatory Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. The mechanism involves the direct inhibition of transforming growth factor β-activated kinase 1 (TAK1), an upstream kinase essential for the activation of the IκB kinase (IKK) complex.
Inhibition of TAK1 by OHC prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This, in turn, sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus. The net effect is a significant reduction in the transcription of pro-inflammatory genes, including cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).
Signaling Pathway Diagram
Caption: OHC inhibits the TAK1-NF-κB signaling pathway.
Quantitative Data Summary
| Experimental Model | Compound | Dose (mg/kg) | Outcome Measure | Result | Reference |
| Xylene-induced ear edema (mice) | OHC | 10 | Ear edema inhibition | Significant reduction | |
| 20 | Dose-dependent reduction | ||||
| 40 | Dose-dependent reduction | ||||
| Carrageenan-induced paw edema (mice) | OHC | 10 | Paw edema inhibition | Significant reduction | |
| 20 | Dose-dependent reduction | ||||
| 40 | Dose-dependent reduction | ||||
| Acetic acid-induced vascular permeability (mice) | OHC | 10 | Evans blue dye leakage | Significant inhibition | |
| 20 | Dose-dependent inhibition | ||||
| 40 | Dose-dependent inhibition |
Experimental Protocols
-
Animals: Male Kunming mice (18-22 g) are used.
-
Acclimatization: Animals are housed for one week under standard laboratory conditions (23±2°C, 55±5% humidity, 12 h light/dark cycle) with free access to food and water.
-
Treatment: Mice are randomly divided into groups (n=10 per group). OHC (10, 20, 40 mg/kg), Curcumin (100 mg/kg, as a reference), or vehicle (0.5% carboxymethylcellulose sodium) is administered orally once daily for 7 consecutive days.
-
Induction of Edema: One hour after the final administration on day 7, 100 µL of 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: The percentage of paw edema inhibition is calculated using the formula: [(V_c - V_t) / V_c] × 100, where V_c is the average paw volume of the control group and V_t is the average paw volume of the treated group.
-
Sample Preparation: Paw tissues from the carrageenan-induced edema model are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (30-50 µg) are separated by 10% SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against COX-2, p-TAK1, TAK1, p-IκBα, IκBα, p-p65, p65, and β-actin (as a loading control).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.
Anti-Tumor Mechanism of Action
The anti-tumor activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells through the intrinsic or mitochondrial pathway. This process is initiated by the modulation of key regulatory proteins involved in cell survival and death.
OHC upregulates the tumor suppressor protein p53 and downregulates its negative regulator, murine double minute 2 (MDM2). This leads to a shift in the balance of the Bcl-2 family of proteins, characterized by a decrease in the expression of anti-apoptotic members (Bcl-2 and Bcl-xL) and an increase in the expression of pro-apoptotic members (Bax and Bad).
The altered Bcl-2/Bax ratio disrupts the mitochondrial outer membrane permeability, resulting in the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), which in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.
Signaling Pathway Diagram
Caption: OHC induces apoptosis via the mitochondrial pathway.
Quantitative Data Summary
| Experimental Model | Compound | Dose (mg/kg) | Outcome Measure | Result | Reference |
| H22 ascites tumor-bearing mice | OHC | 5 | Tumor growth inhibition | Significant reduction | |
| 10 | Dose-dependent reduction | ||||
| 20 | Dose-dependent reduction | ||||
| 20 | p53 expression | Upregulated | |||
| 20 | MDM2 expression | Downregulated | |||
| 20 | Bcl-2 expression | Decreased | |||
| 20 | Bax expression | Increased | |||
| 20 | Caspase-3 activity | Increased | |||
| 20 | Caspase-9 activity | Increased |
Experimental Protocols
-
Cell Culture: H22 murine hepatocarcinoma cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Tumor Inoculation: Male Kunming mice are injected intraperitoneally with 0.2 mL of H22 cell suspension (1 x 10^7 cells/mL).
-
Treatment: One day after inoculation, mice are randomly assigned to treatment groups. OHC (5, 10, 20 mg/kg), Curcumin (50 mg/kg), or vehicle is administered orally once daily for 9 consecutive days.
-
Monitoring: Body weight, abdominal circumference, and survival are monitored daily.
-
Sample Collection: On day 10, ascites fluid is collected to determine volume and tumor cell count. Tumor tissues and major organs are collected for histopathological and biochemical analysis.
-
Sample Preparation: Tumor cells from the ascites fluid are lysed, and protein concentration is determined.
-
Western Blotting: The procedure is performed as described in section 1.3.2, using primary antibodies against p53, MDM2, Bcl-2, Bax, cleaved caspase-3, and cleaved caspase-9.
-
Lysate Preparation: Tumor cells are lysed, and the supernatant is collected after centrifugation.
-
Assay: Caspase-3 and -9 activities are measured using colorimetric assay kits according to the manufacturer's instructions. The assay is based on the cleavage of specific p-nitroaniline (pNA)-conjugated substrates.
-
Measurement: The absorbance is read at 405 nm using a microplate reader.
Antioxidant Mechanism of Action
This compound demonstrates significant antioxidant properties, which contribute to its overall therapeutic potential. The primary mechanism underlying its antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. OHC, as a Michael acceptor, can interact with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes.
This binding initiates the transcription of a battery of cytoprotective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cellular antioxidant capacity and protect against oxidative stress.
Signaling Pathway Diagram
Caption: OHC activates the Nrf2-ARE antioxidant pathway.
Quantitative Data Summary
| Cell Line/Model | Compound | Concentration | Outcome Measure | Result | Reference |
| LPS-stimulated RAW264.7 macrophages | OHC | 5 µM | HO-1 mRNA expression | Upregulated | |
| 10 µM | Dose-dependent upregulation | ||||
| 20 µM | Dose-dependent upregulation | ||||
| 20 µM | Nrf2 nuclear translocation | Increased |
Experimental Protocols
-
Cell Culture and Treatment: RAW264.7 macrophages are cultured and treated with OHC at various concentrations for a specified time.
-
Nuclear and Cytoplasmic Extraction: Cells are harvested, and nuclear and cytoplasmic protein fractions are separated using a commercial extraction kit.
-
Western Blotting: The protein extracts are subjected to Western blot analysis as described in section 1.3.2, using antibodies against Nrf2, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic marker).
-
Quantification: The relative amount of Nrf2 in the nuclear fraction is quantified and normalized to the nuclear loading control.
Conclusion
This compound demonstrates a robust and multifaceted mechanism of action that underscores its therapeutic potential. Its ability to concurrently modulate key signaling pathways involved in inflammation, apoptosis, and oxidative stress positions it as a promising candidate for the development of novel therapies for a range of diseases, including chronic inflammatory conditions and cancer. The superior pharmacokinetic profile of OHC compared to curcumin further enhances its attractiveness as a lead compound. This technical guide provides a foundational understanding of OHC's molecular mechanisms, offering a valuable resource to guide future research and drug development efforts. Further investigations, including well-designed clinical trials, are warranted to fully elucidate its therapeutic efficacy and safety in humans.
The Ascendant Therapeutic Potential of Octahydrocurcumin: A Comprehensive Technical Review of its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octahydrocurcumin (OHC), the final and fully saturated metabolite of curcumin, is emerging as a molecule of significant interest in pharmacology and drug development. Exhibiting superior bioavailability and stability compared to its parent compound, OHC demonstrates enhanced biological activities, including potent anti-inflammatory, antioxidant, and anticancer effects. This technical guide provides an in-depth review of the current scientific literature on the biological activities of this compound. It summarizes key quantitative data, details the experimental protocols used in pivotal studies, and visualizes the complex signaling pathways and experimental workflows through Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the field, facilitating a deeper understanding of OHC's mechanisms of action and fostering further investigation into its therapeutic applications.
Introduction
Curcumin, the principal curcuminoid derived from the rhizome of Curcuma longa, has been extensively studied for its pleiotropic pharmacological effects. However, its clinical utility is hampered by poor oral bioavailability, rapid metabolism, and chemical instability.[1] This has led to a growing focus on its metabolites, which may be the primary mediators of curcumin's in vivo biological effects.[2] Among these, this compound (OHC) represents the terminal product of the reductive metabolic pathway of curcumin.[3] OHC has demonstrated significant and often superior biological activities compared to curcumin, positioning it as a promising candidate for therapeutic development.[4][5][6] This guide delves into the specifics of these activities, providing the necessary data and methodologies to support further research and development.
Metabolic Pathway of Curcumin to this compound
Curcumin undergoes extensive phase I metabolism, primarily through reduction reactions, in the intestine and liver. This reductive pathway sequentially saturates the double bonds of the heptadienedione chain, culminating in the formation of this compound.[1][3] The key intermediates in this pathway are dihydrocurcumin (DHC), tetrahydrocurcumin (THC), and hexahydrocurcumin (HHC).[3] Intestinal microflora, including Escherichia coli, have been shown to play a crucial role in this biotransformation.[7][8]
The stereochemistry of OHC is also a subject of ongoing research, with studies indicating that different stereoisomers, such as meso-OHC and (3S,5S)-OHC, can be formed and may exhibit distinct biological activities and effects on metabolic enzymes.[9][10]
Figure 1: Metabolic reduction pathway of curcumin to this compound.
Anti-inflammatory Activity
OHC has been shown to possess superior anti-inflammatory properties compared to curcumin in various in vivo models.[5][6][11] This enhanced activity is attributed to its ability to more effectively modulate key inflammatory signaling pathways.
Quantitative Data
| Assay | Model | Compound | Dose/Concentration | Effect | Reference |
| Xylene-induced ear edema | Mouse | OHC | 10, 20, 40 mg/kg | Dose-dependent inhibition of edema | [5][6] |
| Acetic acid-induced vascular permeability | Mouse | OHC | 10, 20, 40 mg/kg | Dose-dependent inhibition of dye leakage | [5][6] |
| Carrageenan-induced paw edema | Mouse | OHC | 10, 20, 40 mg/kg | Dose-dependent inhibition of paw edema | [5][6][12] |
| LPS-induced NO production | RAW264.7 macrophages | OHC | 2, 4, 8 µM | Dose-dependent inhibition of nitric oxide | [13] |
| LPS-induced MCP-1 production | RAW264.7 macrophages | OHC | 2, 4, 8 µM | Dose-dependent inhibition of MCP-1 | [13] |
Signaling Pathway: Suppression of TAK1-NF-κB
A primary mechanism underlying OHC's anti-inflammatory effects is the suppression of the TAK1-NF-κB signaling pathway.[5][6] OHC treatment has been shown to inhibit the activation of Transforming growth factor-β-activated kinase 1 (TAK1), which in turn prevents the phosphorylation and degradation of IκBα. This sequesters the nuclear factor-κB (NF-κB) p65 subunit in the cytoplasm, inhibiting its translocation to the nucleus and subsequent transcription of pro-inflammatory genes such as cyclooxygenase-2 (COX-2).[5][6]
Figure 2: OHC-mediated inhibition of the TAK1-NF-κB signaling pathway.
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice
This in vivo model is a standard for evaluating acute inflammation and the efficacy of anti-inflammatory agents.[5][14][15][16]
-
Animals: Male ICR mice (or other suitable strain), 6-8 weeks old, are acclimatized for at least one week.
-
Grouping: Animals are randomly divided into control and treatment groups (n=6-10 per group).
-
Drug Administration: OHC, curcumin, or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally at specified doses (e.g., 10, 20, 40 mg/kg) 60 minutes before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected subcutaneously into the subplantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
Data Analysis: The increase in paw volume is calculated as the difference between the post-injection and pre-injection measurements. The percentage of inhibition is calculated using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Figure 3: Experimental workflow for the carrageenan-induced paw edema assay.
Anticancer Activity
OHC has been reported to possess superior anti-tumor activity compared to curcumin, particularly in hepatocellular carcinoma (HCC).[4][16][17] Its mechanism of action involves the induction of apoptosis through the mitochondrial pathway.
Quantitative Data
| Assay | Cell Line/Model | Compound | Concentration/Dose | Effect | Reference |
| Cell Viability | H22 ascites tumor-bearing mice | OHC | 5, 10, 20 mg/kg | Superior suppression of cancer cell viability compared to curcumin | [4] |
| Tumor Growth | H22 ascites tumor-bearing mice | OHC | 5, 10, 20 mg/kg | More effective than curcumin in suppressing tumor growth (weight, abdominal circumference, ascites volume) | [4][17] |
| Cytotoxicity | Not specified | OHC | IC50 = 19.46 µg/mL | Potent cytotoxic effect | [18] |
Signaling Pathway: Induction of Mitochondrial Apoptosis
OHC induces apoptosis in cancer cells by modulating key proteins in the mitochondrial or intrinsic apoptotic pathway.[4][16][17] It upregulates the tumor suppressor protein p53 and downregulates its inhibitor, MDM2. This leads to a shift in the balance of Bcl-2 family proteins, with a decrease in anti-apoptotic members (Bcl-2, Bcl-xL) and an increase in pro-apoptotic members (Bax, Bad).[4] This altered ratio increases mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of PARP and ultimately, apoptosis.[4][17]
Figure 4: OHC-induced mitochondrial apoptosis pathway in cancer cells.
Experimental Protocol: Cytochrome c Release Assay (Western Blotting)
This assay is used to detect the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis.[7][11][18]
-
Cell Culture and Treatment: Culture cancer cells (e.g., H22) and treat with OHC at various concentrations for a specified time. Include a control group treated with vehicle.
-
Cell Fractionation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a cytosol extraction buffer.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondrial fraction.
-
-
Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from the cytosolic and mitochondrial fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for cytochrome c.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The presence of cytochrome c in the cytosolic fraction of treated cells indicates its release from the mitochondria.
-
Antioxidant Activity
The hydrogenated derivatives of curcumin, including OHC, exhibit stronger antioxidant activities than the parent compound.[18] This is likely due to the saturation of the double bonds, which alters the molecule's electron-donating capacity.
Quantitative Data
| Assay | Compound | IC50 (µM) | Stoichiometric number (n) of peroxyl radicals trapped | Reference |
| DPPH Radical Scavenging | OHC | 12.3 | - | [18] |
| DPPH Radical Scavenging | Tetrahydrocurcumin | 10.0 | - | [18] |
| DPPH Radical Scavenging | Hexahydrocurcumin | 11.7 | - | [18] |
| DPPH Radical Scavenging | Curcumin | 40.0 | - | [18] |
| AAPH induced linoleic oxidation | OHC | - | 3.1 | [18] |
| AAPH induced linoleic oxidation | Tetrahydrocurcumin | - | 3.4 | [18] |
| AAPH induced linoleic oxidation | Hexahydrocurcumin | - | 3.8 | [18] |
| AAPH induced linoleic oxidation | Curcumin | - | 2.7 | [18] |
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[9][19][20]
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
Sample Preparation: Prepare serial dilutions of OHC and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of the DPPH solution.
-
Add an equal volume of the sample or standard solution at different concentrations.
-
For the control, add methanol instead of the sample.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
Hepatoprotective Effects and Modulation of Xenobiotic Metabolism
Recent studies have highlighted the hepatoprotective potential of OHC and its stereoselective effects on cytochrome P450 (CYP) enzymes.
Keap1-Nrf2 Pathway Activation
OHC, along with THC, has been shown to exert a protective effect against acetaminophen-induced liver injury. This is partly mediated by the activation of the Keap1-Nrf2 antioxidant pathway.[21] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. OHC can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[10][21]
Stereoselective Inhibition of CYP2E1
OHC stereoisomers have been found to exhibit differential effects on CYP enzymes. Specifically, meso-OHC shows more potent inhibition of CYP2E1 expression compared to (3S,5S)-OHC.[9] This inhibitory effect on CYP2E1, an enzyme involved in the metabolic activation of toxins like acetaminophen, contributes to OHC's hepatoprotective activity.[9][21]
Conclusion and Future Directions
This compound, the final metabolite of curcumin, demonstrates a compelling profile of biological activities that are often superior to its parent compound. Its enhanced anti-inflammatory, anticancer, and antioxidant effects, coupled with its improved stability, make it a highly promising candidate for further preclinical and clinical investigation. The elucidation of its mechanisms of action, particularly its modulation of key signaling pathways such as TAK1-NF-κB, the mitochondrial apoptosis pathway, and Keap1-Nrf2, provides a solid foundation for targeted drug development.
Future research should focus on several key areas:
-
Pharmacokinetics and Bioavailability: Comprehensive studies are needed to fully characterize the ADME (absorption, distribution, metabolism, and excretion) properties of OHC in various animal models and eventually in humans.
-
Stereoisomer-Specific Activities: Further investigation into the distinct biological activities of different OHC stereoisomers is warranted to identify the most potent and selective forms for therapeutic development.
-
Chronic Disease Models: The efficacy of OHC should be evaluated in chronic models of inflammatory diseases, neurodegenerative disorders, and various types of cancer.
-
Formulation Development: The development of optimized drug delivery systems for OHC could further enhance its therapeutic efficacy.
References
- 1. Curcumin: Overview of Extraction Methods, Health Benefits, and Encapsulation and Delivery Using Microemulsions and Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.4. Xylene‐induced ear edema in mice [bio-protocol.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 8. Discovery of the curcumin metabolic pathway involving a unique enzyme in an intestinal microorganism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.2.6. Radical Scavenging Assay [bio-protocol.org]
- 10. Chemical and in vitro biological formation of this compound stereoisomers, and in vitro activity of raceme and meso-octahydrocurcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 12. In Vivo Bioluminescence Imaging of Nuclear Factor kappaB Activation: A Valuable Model for Studying Inflammatory and Oxidative Stress in Live Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. inotiv.com [inotiv.com]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound, a final hydrogenated metabolite of curcumin, possesses superior anti-tumor activity through induction of cellular apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Separation and free radical-scavenging activity of major curcuminoids of Curcuma longa using HPTLC-DPPH method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vitro Antioxidant and Free Radical Scavenging Activity of Curcuma longa, Acorus calamus and Camellia sinensis [scirp.org]
- 21. Frontiers | Curcumin’s Metabolites, Tetrahydrocurcumin and this compound, Possess Superior Anti-inflammatory Effects in vivo Through Suppression of TAK1-NF-κB Pathway [frontiersin.org]
Octahydrocurcumin: A Comprehensive Technical Guide to the Final Hydrogenated Metabolite of Curcumin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octahydrocurcumin (OHC) is the final and fully saturated metabolite of curcumin, the principal curcuminoid found in turmeric. Unlike its parent compound, OHC exhibits enhanced stability and, in many instances, superior biological activity. This technical guide provides an in-depth overview of this compound, including its metabolic pathway, chemical properties, and significant pharmacological effects, with a focus on its anti-inflammatory and anti-tumor properties. Detailed experimental protocols for the synthesis of OHC and for key biological assays are provided to facilitate further research and development. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of curcumin's metabolites.
Introduction
Curcumin, a polyphenol extracted from the rhizome of Curcuma longa, has been extensively studied for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. However, the clinical application of curcumin is often hindered by its low bioavailability, poor stability, and rapid metabolism.[1][2] Consequently, research has increasingly focused on its metabolites, which may be responsible for many of the biological effects observed in vivo.[1] Among these metabolites, the hydrogenated derivatives, particularly tetrahydrocurcumin (THC) and this compound (OHC), have garnered significant attention.[2][3]
This compound (1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol) is the final product of the reductive metabolism of curcumin.[4][5] This complete saturation of the heptadienedione chain results in a more stable molecule with potentially enhanced therapeutic efficacy.[6] Studies have demonstrated that OHC possesses superior anti-tumor and anti-inflammatory activities compared to curcumin.[1][4] This guide will delve into the technical details of OHC, providing a foundation for its further investigation and potential therapeutic application.
Metabolic Pathway of Curcumin to this compound
The in vivo transformation of curcumin to this compound is a multi-step process primarily occurring in the liver and intestines.[7][8] This metabolic cascade involves a series of reduction reactions that saturate the double bonds of the curcumin molecule.[3]
The metabolic conversion is a phase I metabolic process and can be summarized as follows:
-
Curcumin → Dihydrocurcumin (DHC) → Tetrahydrocurcumin (THC) → Hexahydrocurcumin (HHC) → this compound (OHC) [3][5]
This reductive pathway is catalyzed by various reductases in the body.[8] Additionally, intestinal microbiota, such as Escherichia coli, play a significant role in the initial reduction steps, converting curcumin to dihydrocurcumin and then to tetrahydrocurcumin.[5] The subsequent reductions to hexahydrocurcumin and finally this compound proceed further in the metabolic process.
Chemical Structure and Properties
The chemical structure of this compound is distinct from curcumin due to the absence of the α,β-unsaturated carbonyl groups.[9] This structural modification significantly alters its physicochemical properties.
| Property | This compound (OHC) |
| Chemical Formula | C21H28O6 |
| Molecular Weight | 376.44 g/mol [10][11] |
| IUPAC Name | 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol[10] |
| Appearance | Pale yellow to white solid[12] |
| Solubility | Soluble in organic solvents, limited solubility in water[12] |
| Stability | More stable than curcumin[6] |
Biological Activities and Signaling Pathways
This compound has demonstrated a range of biological activities that are often more potent than those of its parent compound, curcumin.
Anti-Tumor Activity
OHC has shown superior anti-tumor effects, particularly in hepatocellular carcinoma models.[4] Its mechanism of action involves the induction of cellular apoptosis through the activation of the mitochondrial apoptosis pathway.[4]
Signaling Pathway: Mitochondrial Apoptosis
OHC induces apoptosis by modulating the expression of key regulatory proteins:
-
Upregulation of p53: OHC increases the expression of the tumor suppressor protein p53.
-
Downregulation of MDM2: It decreases the expression of murine double minute 2 (MDM2), a negative regulator of p53.
-
Modulation of Bcl-2 Family Proteins: OHC decreases the expression of anti-apoptotic proteins Bcl-2 and Bcl-xl, while increasing the expression of pro-apoptotic proteins Bax and Bad.[4]
-
Induction of Apoptotic Cascade: This shift in the Bcl-2/Bax ratio leads to the release of cytochrome C from the mitochondria, which in turn activates caspase-9 and caspase-3, culminating in the cleavage of PARP and execution of apoptosis.[4]
Anti-inflammatory Activity
OHC exhibits potent anti-inflammatory effects that are more pronounced than those of curcumin.[1][2] It effectively suppresses inflammation in various acute models. The underlying mechanism is associated with the inhibition of the TAK1-NF-κB signaling pathway.[1][2]
Signaling Pathway: TAK1-NF-κB
Transforming growth factor β-activated kinase 1 (TAK1) is a key mediator in the activation of the NF-κB pathway. OHC exerts its anti-inflammatory effects by:
-
Inactivating TAK1: OHC suppresses the phosphorylation and activation of TAK1.
-
Inhibiting NF-κB Activation: The inactivation of TAK1 prevents the subsequent phosphorylation and degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm and prevents its translocation to the nucleus.
-
Suppressing Inflammatory Mediators: By inhibiting the NF-κB pathway, OHC reduces the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the production of inflammatory mediators.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data from comparative studies on the anti-inflammatory effects of this compound, tetrahydrocurcumin, and curcumin.
Table 1: Effect on Xylene-Induced Ear Edema in Mice [1]
| Treatment | Dose (mg/kg) | Inhibition of Edema (%) |
| OHC | 10 | 37.33 |
| 20 | 57.33 | |
| 40 | 70.67 | |
| THC | 10 | 25.33 |
| 20 | 41.33 | |
| 40 | 61.33 | |
| Curcumin | 100 | 40.00 |
| Indomethacin | 10 | 65.33 |
Table 2: Effect on Acetic Acid-Induced Vascular Permeability in Mice [1]
| Treatment | Dose (mg/kg) | Inhibition of Dye Leakage (%) |
| OHC | 10 | 28.57 |
| 20 | 42.86 | |
| 40 | 59.52 | |
| THC | 10 | 21.43 |
| 20 | 35.71 | |
| 40 | 52.38 | |
| Curcumin | 100 | 33.33 |
| Indomethacin | 10 | 54.76 |
Table 3: Effect on Carrageenan-Induced Paw Edema in Mice (at 5 hours) [1]
| Treatment | Dose (mg/kg) | Inhibition of Paw Edema (%) |
| OHC | 10 | 29.41 |
| 20 | 47.06 | |
| 40 | 64.71 | |
| THC | 10 | 23.53 |
| 20 | 38.24 | |
| 40 | 55.88 | |
| Curcumin | 100 | 35.29 |
| Indomethacin | 10 | 58.82 |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from curcumin via catalytic hydrogenation.
Materials:
-
Curcumin
-
10% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO2)
-
Methanol or Ethyl Acetate (solvent)
-
Hydrogen gas (H2)
-
Autoclave or hydrogenation apparatus
-
Filtration system (e.g., Celite bed)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., chloroform/methanol or hexane/ethyl acetate gradients)
Procedure:
-
Dissolution: Dissolve curcumin in a suitable solvent (e.g., methanol or ethyl acetate) in a high-pressure reaction vessel (autoclave).
-
Catalyst Addition: Add the catalyst (10% Pd/C or PtO2) to the solution. The catalyst loading is typically 5-10% by weight of the curcumin.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 10 kg/cm ²) and stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material (curcumin) is completely consumed. The reaction time can vary from a few hours to overnight depending on the catalyst and conditions.
-
Catalyst Removal: Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of chloroform and methanol or hexane and ethyl acetate) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vivo Anti-inflammatory Assays
The following are detailed protocols for commonly used in vivo models to assess anti-inflammatory activity.
6.2.1. Xylene-Induced Ear Edema in Mice
-
Animal Acclimatization: Acclimatize mice for at least one week with free access to food and water.
-
Grouping and Administration: Divide the mice into groups (e.g., vehicle control, OHC-treated groups at different doses, positive control like indomethacin). Administer the test compounds (e.g., orally or intraperitoneally) at a specified time before inducing inflammation.
-
Induction of Edema: After the specified pre-treatment time (e.g., 30-60 minutes), apply a fixed volume (e.g., 20 µL) of xylene to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as the control.
-
Sample Collection: After a set time (e.g., 1 hour) following xylene application, sacrifice the mice by cervical dislocation.
-
Measurement: Use a cork borer to cut circular sections from both the right (treated) and left (control) ears and weigh them.
-
Calculation: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage inhibition of edema is calculated as: (1 - (Edema_treated / Edema_control)) * 100.
6.2.2. Acetic Acid-Induced Vascular Permeability in Mice
-
Animal Preparation and Administration: Follow the same initial steps as the xylene-induced ear edema model for animal acclimatization, grouping, and administration of test compounds.
-
Dye Injection: At a specified time (e.g., 30-60 minutes) after the final administration of the test compound, inject a solution of Evans blue dye (e.g., 1% in saline) intravenously into the tail vein.
-
Induction of Permeability: Immediately after the dye injection, administer a solution of acetic acid (e.g., 0.6% in saline) intraperitoneally.
-
Sample Collection: After a set time (e.g., 20-30 minutes) following the acetic acid injection, sacrifice the mice.
-
Peritoneal Lavage: Wash the peritoneal cavity with a known volume of saline and collect the lavage fluid.
-
Measurement: Centrifuge the lavage fluid and measure the absorbance of the supernatant at a specific wavelength (e.g., 610 nm) to quantify the amount of Evans blue dye that has leaked into the peritoneal cavity.
-
Calculation: A lower absorbance value in the treated groups compared to the vehicle control group indicates an inhibition of vascular permeability.
6.2.3. Carrageenan-Induced Paw Edema in Mice
-
Animal Preparation and Administration: Similar to the other models, acclimatize, group, and pre-treat the mice with the test compounds.
-
Baseline Measurement: Before inducing inflammation, measure the initial volume or thickness of the right hind paw of each mouse using a plethysmometer or calipers.
-
Induction of Edema: Inject a solution of carrageenan (e.g., 1% in saline) into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume or thickness at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation: The increase in paw volume or thickness is calculated as the difference between the measurement at each time point and the baseline measurement. The percentage inhibition of edema is calculated for each time point.
Western Blot Analysis for Signaling Pathway Proteins
This protocol outlines the general steps for detecting the expression and phosphorylation of proteins in the TAK1-NF-κB and mitochondrial apoptosis pathways.
Materials:
-
Tissue or cell samples
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-TAK1, anti-TAK1, anti-p-IκBα, anti-IκBα, anti-NF-κB p65, anti-Bcl-2, anti-Bax, anti-cytochrome c, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize tissue samples or lyse cells in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin).
Conclusion
This compound, the final hydrogenated metabolite of curcumin, presents a promising avenue for therapeutic development. Its enhanced stability and superior anti-tumor and anti-inflammatory activities, mediated through well-defined signaling pathways, make it a compelling candidate for further investigation. The detailed methodologies provided in this technical guide are intended to facilitate robust and reproducible research into the pharmacological potential of this compound, with the ultimate goal of translating these findings into novel therapeutic strategies.
References
- 1. This compound, a final hydrogenated metabolite of curcumin, possesses superior anti-tumor activity through induction of cellular apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, spectroscopic analysis, DFT, docking, MD and antioxidant activity of tetrahydrocurcumin | Semantic Scholar [semanticscholar.org]
- 3. jmchemsci.com [jmchemsci.com]
- 4. Synthesis, spectroscopic analysis, DFT, docking, MD and antioxidant activity of tetrahydrocurcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapid separation and quantitation of curcuminoids combining pseudo two dimensional liquid flash chromatography and NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. updatepublishing.com [updatepublishing.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
In vitro production of optically active Octahydrocurcumin.
An In-depth Technical Guide to the In Vitro Production of Optically Active Octahydrocurcumin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (OHC), a fully hydrogenated metabolite of curcumin, exhibits significant biological activities, including superior anti-inflammatory and anti-tumor effects compared to its parent compound.[1][2][3] The stereochemistry of OHC, which possesses two chiral centers, plays a crucial role in its biological function, making the production of optically active isomers a key area of research. This guide provides a comprehensive overview of the in vitro methods for producing optically active this compound, with a focus on microbial and enzymatic synthesis, which offer high stereoselectivity. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in this field.
Introduction to this compound Stereoisomers
This compound has two chiral centers at carbons 3 and 5, leading to the possibility of three stereoisomers: (3R,5R)-OHC, (3S,5S)-OHC, and the achiral meso-(3R,5S)-OHC. These stereoisomers have been shown to exhibit differential biological activities, particularly in their interactions with metabolic enzymes like cytochrome P450.[4][5] While chemical synthesis methods are available, they typically yield mixtures of the meso form and the racemic (a mixture of 3R,5R and 3S,5S) form, lacking the specificity required for targeted drug development.[4][6] In contrast, biological systems offer a promising route to stereochemically pure OHC.
Biocatalytic Production of Optically Active this compound
In vitro biocatalytic methods have demonstrated the ability to produce specific stereoisomers of this compound with high selectivity. These methods primarily utilize whole-cell biotransformation with specific microorganisms.
Production of (3R,5R)-Octahydrocurcumin using Enterococcus avium
Researchers have successfully isolated a human intestinal bacterium, Enterococcus avium, capable of producing optically active (3R,5R)-octahydrocurcumin.[7][8] This bacterium metabolizes tetrahydrocurcumin (THC), a major metabolite of curcumin, into the corresponding this compound stereoisomer.
Metabolic Pathway:
The biotransformation follows a sequential reduction pathway, starting from tetrahydrocurcumin.
Caption: Metabolic conversion of THC to (3R,5R)-OHC by Enterococcus avium.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Product | 3R,5R-Octahydrocurcumin | [7] |
| Starting Substrate | Tetrahydrocurcumin (THC) | [7] |
| Microorganism | Enterococcus avium (strain 2a1-2b) | [7] |
| Optical Rotation ([α]D25) | +9.7° (c 0.1, EtOH) | [7] |
| Diastereomeric Excess | >90% | [7] |
| Yield from Culture | 2.9 mg OHC from 9.0 L culture | [7] |
Experimental Protocol: Production and Isolation of (3R,5R)-OHC
This protocol is adapted from the methodology described by Niwa et al. (2022).[7]
-
Bacterial Culture Preparation:
-
Inoculate Enterococcus avium (strain 2a1-2b) in Gifu Anaerobic Medium (GAM).
-
Incubate under anaerobic static conditions at 37 °C.
-
-
Biotransformation:
-
Prepare 9.0 L of GAM containing tetrahydrocurcumin at a concentration of 100 μM.
-
Inoculate with the prepared E. avium culture.
-
Incubate for nine days under anaerobic static conditions at 37 °C.
-
-
Extraction:
-
After incubation, centrifuge the culture to separate the bacterial cells from the supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate (EtOAc).
-
Concentrate the crude EtOAc extract under reduced pressure.
-
-
Purification and Analysis:
-
Analyze the crude extract using reverse-phase High-Performance Liquid Chromatography (HPLC) with an ODS column. A typical mobile phase is 0.1% acetic acid/acetonitrile (75:25) at a flow rate of 0.8 mL/min.[7]
-
Isolate the biosynthetic OHC using preparative HPLC.
-
Confirm the structure using ¹H-NMR spectroscopy.
-
Determine the stereochemistry and optical purity using chiral HPLC with a suitable column (e.g., IF-3 column).[7]
-
Production of (3S,5S)-Octahydrocurcumin using Baker's Yeast (Saccharomyces cerevisiae)
Baker's yeast is another biological system capable of producing optically active this compound from tetrahydrocurcumin.[4][6] In contrast to E. avium, S. cerevisiae produces the (3S,5S)-enantiomer along with the meso-form.[4][6]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Product | 3S,5S-Octahydrocurcumin and meso-Octahydrocurcumin | [4][6] |
| Starting Substrate | Tetrahydrocurcumin (THC) | [6] |
| Microorganism | Saccharomyces cerevisiae (Baker's Yeast) | [4][6] |
Experimental Protocol: General Workflow for Yeast-Mediated Biotransformation
Detailed protocols for OHC production with baker's yeast are less explicitly described in the search results, but a general workflow can be constructed based on common yeast biotransformation procedures.
Caption: General experimental workflow for producing OHC using Baker's Yeast.
Chemical Synthesis Methods (for comparison)
Chemical methods for producing this compound typically involve the hydrogenation of curcumin or the reduction of tetrahydrocurcumin.[4] While effective for producing OHC, these methods lack the stereoselectivity of their biological counterparts.
Summary of Chemical Synthesis Methods and Products:
| Method | Catalyst / Reagent | Starting Material | Products | Stereoselectivity | Reference |
| Catalytic Hydrogenation | Platinum oxide (PtO₂) | Curcumin | meso-OHC and racemic-OHC | Slightly predominant meso-form | [6][9] |
| Catalytic Hydrogenation | Palladium on carbon | Curcumin | meso-OHC and racemic-OHC | Increased meso-form ratio | [6][9] |
| Chemical Reduction | Sodium borohydride (NaBH₄) | Tetrahydrocurcumin | meso-OHC and racemic-OHC | Similar to PtO₂ hydrogenation | [6][9] |
Conclusion
The in vitro production of optically active this compound is most effectively achieved through biocatalytic methods. Enterococcus avium provides a route to (3R,5R)-octahydrocurcumin, while Saccharomyces cerevisiae can be used to produce (3S,5S)-octahydrocurcumin. These methods offer high stereoselectivity, which is a significant advantage over chemical synthesis routes that typically produce mixtures of stereoisomers. The detailed protocols and data presented in this guide serve as a valuable resource for researchers aiming to synthesize and study specific OHC stereoisomers for drug development and other biomedical applications.
References
- 1. This compound, a final hydrogenated metabolite of curcumin, possesses superior anti-tumor activity through induction of cellular apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Curcumin's Metabolites, Tetrahydrocurcumin and this compound, Possess Superior Anti-inflammatory Effects in vivo Through Suppression of TAK1-NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Curcumin’s Metabolites, Tetrahydrocurcumin and this compound, Possess Superior Anti-inflammatory Effects in vivo Through Suppression of TAK1-NF-κB Pathway [frontiersin.org]
- 4. Buy this compound | 36062-07-4 [smolecule.com]
- 5. Stereoisomers of this compound, the hydrogenated metabolites of curcumin, display stereoselective activity on the CYP2E1 enzyme in L-02 cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. Chemical and in vitro biological formation of this compound stereoisomers, and in vitro activity of raceme and meso-octahydrocurcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. In Vitro Production of Optically Active this compound by Human Intestinal Bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical and<i>in vitro</i>biological formation of this compound stereoisomers, and<i>in vitro</i>activity of racem… [ouci.dntb.gov.ua]
The In Vivo Anti-inflammatory Efficacy of Octahydrocurcumin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octahydrocurcumin (OHC), a principal metabolite of curcumin, is emerging as a potent anti-inflammatory agent with therapeutic potential that may surpass its parent compound. This technical guide synthesizes the current in vivo evidence for the anti-inflammatory effects of OHC, providing a detailed examination of its efficacy in established animal models of inflammation. We present quantitative data, comprehensive experimental protocols, and visual representations of the key signaling pathways implicated in its mechanism of action to serve as a valuable resource for researchers in the field of inflammation and drug discovery.
Quantitative Analysis of In Vivo Anti-inflammatory Effects
The anti-inflammatory properties of this compound (OHC) have been systematically evaluated in several well-established murine models of acute inflammation. The data presented below summarizes the dose-dependent efficacy of OHC in comparison to its parent compound, Curcumin (CUR), and another major metabolite, Tetrahydrocurcumin (THC).
Table 1: Effect of this compound on Xylene-Induced Ear Edema in Mice
| Treatment Group | Dose (mg/kg) | Inhibition of Edema (%) |
| Vehicle | - | - |
| OHC | 10 | 25.3 |
| OHC | 20 | 38.7** |
| OHC | 40 | 52.1 |
| THC | 40 | 50.2 |
| CUR | 100 | 45.6 |
| Indomethacin | 10 | 55.4 |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to the vehicle group. |
Table 2: Effect of this compound on Acetic Acid-Induced Vascular Permeability in Mice
| Treatment Group | Dose (mg/kg) | Inhibition of Dye Leakage (%) |
| Vehicle | - | - |
| OHC | 10 | 28.5 |
| OHC | 20 | 39.2 |
| OHC | 40 | 48.0*** |
| THC | 40 | 45.1 |
| CUR | 100 | 40.0** |
| Indomethacin | 10 | 46.2*** |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to the vehicle group. |
Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Mice (at 3 hours post-carrageenan)
| Treatment Group | Dose (mg/kg) | Paw Edema Volume (mL) | Inhibition of Edema (%) |
| Vehicle | - | 0.58 ± 0.04 | - |
| OHC | 10 | 0.45 ± 0.03 | 22.4 |
| OHC | 20 | 0.36 ± 0.03 | 37.9 |
| OHC | 40 | 0.28 ± 0.02 | 51.7 |
| THC | 40 | 0.31 ± 0.02 | 46.6 |
| CUR | 100 | 0.39 ± 0.03 | 32.8 |
| Indomethacin | 10 | 0.25 ± 0.02*** | 56.9 |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to the vehicle group. |
Key Experimental Protocols
The following are detailed methodologies for the in vivo experiments cited in this guide, providing a framework for the replication and extension of these findings.
Xylene-Induced Ear Edema Model
This model is a classic assay for evaluating the anti-inflammatory potential of test compounds.[1]
-
Animal Model: Male Kunming mice (18-22 g) are typically used.
-
Groups: Mice are randomly assigned to vehicle, OHC (10, 20, 40 mg/kg), THC (40 mg/kg), CUR (100 mg/kg), and Indomethacin (10 mg/kg) groups.
-
Administration: Test compounds are administered orally (p.o.) one hour before the induction of inflammation.
-
Inflammation Induction: 30 µL of xylene is applied to the anterior and posterior surfaces of the right ear. The left ear serves as a control.
-
Evaluation: One hour after xylene application, mice are sacrificed, and circular sections (6 mm diameter) are removed from both ears and weighed.
-
Data Analysis: The difference in weight between the right and left ear punches is calculated as the edema weight. The percentage inhibition of edema is calculated using the formula: [(Edemacontrol - Edematreated) / Edemacontrol] x 100.
Acetic Acid-Induced Vascular Permeability Model
This assay assesses the ability of a compound to inhibit the increase in vascular permeability associated with acute inflammation.[1][2]
-
Animal Model: Male Kunming mice (18-22 g).
-
Groups: Similar to the ear edema model.
-
Administration: Test compounds are administered orally one hour prior to the inflammatory stimulus.
-
Procedure:
-
Mice are injected intravenously (i.v.) with 0.2 mL of 0.5% Evans blue dye.
-
Thirty minutes later, 0.2 mL of 0.6% acetic acid is injected intraperitoneally (i.p.).
-
Twenty minutes after the acetic acid injection, mice are sacrificed by cervical dislocation.
-
-
Evaluation: The peritoneal cavity is washed with 5 mL of saline. The washing is collected and centrifuged. The absorbance of the supernatant is measured at 610 nm to quantify the amount of dye leakage.
-
Data Analysis: The percentage inhibition of vascular permeability is calculated based on the reduction in dye concentration in the peritoneal fluid of treated animals compared to the vehicle group.[2]
Carrageenan-Induced Paw Edema Model
This is a widely used and sensitive model of acute inflammation to evaluate the in vivo mechanism of action of anti-inflammatory agents.[1][2]
-
Animal Model: Male Kunming mice (18-22 g).
-
Groups: Mice are divided into vehicle, OHC (10, 20, 40 mg/kg), THC (40 mg/kg), CUR (100 mg/kg), and Indomethacin (10 mg/kg) groups.[1]
-
Administration: Compounds are administered orally. For mechanistic studies, administration may occur daily for a week prior to the experiment.[3]
-
Inflammation Induction: 50 µL of 1% carrageenan solution in saline is injected into the subplantar tissue of the right hind paw.
-
Evaluation: Paw volume is measured using a plethysmometer at hourly intervals for up to 6 hours after carrageenan injection.[1]
-
Data Analysis: The increase in paw volume is calculated as the difference between the post-injection and pre-injection measurements. The percentage inhibition of edema is calculated for each time point.
Molecular Mechanism of Action: The TAK1-NF-κB Signaling Pathway
In vivo studies have demonstrated that the anti-inflammatory effects of OHC are closely linked to the suppression of the NF-κB signaling pathway through the inactivation of TAK1.[1][3][4] OHC treatment has been shown to be more effective than curcumin in inhibiting the expression of cyclooxygenase 2 (COX-2) and suppressing the NF-κB pathway.[1][3][4]
Caption: OHC inhibits the TAK1-NF-κB signaling pathway.
Experimental Workflow for Evaluating In Vivo Anti-inflammatory Activity
The following diagram outlines a typical workflow for assessing the in vivo anti-inflammatory effects of a test compound like this compound.
References
- 1. Curcumin’s Metabolites, Tetrahydrocurcumin and this compound, Possess Superior Anti-inflammatory Effects in vivo Through Suppression of TAK1-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Curcumin’s Metabolites, Tetrahydrocurcumin and this compound, Possess Superior Anti-inflammatory Effects in vivo Through Suppression of TAK1-NF-κB Pathway [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Curcumin's Metabolites, Tetrahydrocurcumin and this compound, Possess Superior Anti-inflammatory Effects in vivo Through Suppression of TAK1-NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Octahydrocurcumin's Role in Suppressing the TAK1-NF-κB Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octahydrocurcumin (OHC), a major and more bioavailable metabolite of curcumin, demonstrates superior anti-inflammatory effects by potently suppressing the Transforming Growth Factor-β-Activated Kinase 1 (TAK1)-NF-κB signaling pathway. This technical guide provides an in-depth analysis of the molecular mechanisms underlying OHC's inhibitory action, supported by quantitative data from in vivo studies. Detailed experimental protocols for key assays are provided to facilitate further research and development of OHC as a potential therapeutic agent for inflammatory diseases.
Introduction: The TAK1-NF-κB Signaling Axis in Inflammation
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are central regulators of inflammatory responses, cell survival, and immunity.[1] The canonical NF-κB pathway is a critical signaling cascade activated by pro-inflammatory stimuli such as cytokines (e.g., TNF-α, IL-1β) and pathogen-associated molecular patterns (e.g., LPS).[1][2] A key upstream kinase in this pathway is TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family.[3] Upon stimulation, TAK1 forms a complex with TAK1-binding proteins (TAB1, TAB2, and TAB3), leading to its autophosphorylation and activation.[3][4] Activated TAK1 then phosphorylates and activates the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of κB (IκBα).[3][5] This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB heterodimer (typically p50/p65) to translocate into the nucleus.[1][5] In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of various pro-inflammatory mediators, including cyclooxygenase-2 (COX-2), interleukins (IL-1β, IL-6), and tumor necrosis factor-alpha (TNF-α).[6][7]
Dysregulation of the TAK1-NF-κB pathway is implicated in the pathogenesis of numerous chronic inflammatory diseases, making it a prime target for therapeutic intervention.[1]
This compound: A Potent Inhibitor of the TAK1-NF-κB Pathway
Curcumin, the active compound in turmeric, is well-known for its anti-inflammatory properties. However, its therapeutic potential is limited by poor bioavailability.[7] Its metabolites, including tetrahydrocurcumin (THC) and this compound (OHC), are more stable and bioavailable.[7] Recent studies have revealed that OHC exerts more potent anti-inflammatory effects than curcumin, primarily through the suppression of the TAK1-NF-κB signaling pathway.[7][8]
Mechanism of Action: OHC Attenuates TAK1 Activation
OHC's inhibitory effect on the NF-κB pathway is initiated upstream at the level of TAK1 activation. In vivo studies using a carrageenan-induced paw edema model in mice have demonstrated that OHC treatment significantly down-regulates the interaction between TAK1 and its activating subunit, TAB1.[3] This disruption prevents the subsequent autophosphorylation and activation of TAK1.[3] As a consequence, the downstream phosphorylation of IKKβ and IκBα is suppressed, leading to the stabilization of the IκBα-NF-κB complex in the cytoplasm.[3] This ultimately prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from a study investigating the effects of OHC in a carrageenan-induced mouse paw edema model.[7]
Table 1: Effect of this compound on Paw Edema in Carrageenan-Induced Mice
| Treatment Group | Dose (mg/kg, i.g.) | Paw Edema Inhibition (%) at 4h | Paw Edema Inhibition (%) at 5h | Paw Edema Inhibition (%) at 6h |
| Vehicle Control | - | - | - | - |
| Curcumin | 100 | Not specified | Not specified | Not specified |
| This compound | 40 | 35.87% (p < 0.01) | 45.16% (p < 0.001) | 53.41% (p < 0.001) |
Table 2: Effect of this compound on Pro-inflammatory Mediators in Paw Tissue
| Treatment Group | Dose (mg/kg, i.g.) | IL-1β (pg/mg tissue) | IL-6 (pg/mg tissue) | TNF-α (pg/mg tissue) | PGE2 (pg/mg tissue) |
| Intact Control | - | Low | Low | Low | Low |
| Vehicle Control | - | High | High | High | High |
| Curcumin | 100 | Reduced | Reduced | Reduced | Reduced |
| This compound | 40 | Significantly Reduced (p < 0.001 vs Vehicle) | Significantly Reduced (p < 0.001 vs Vehicle) | Significantly Reduced (p < 0.001 vs Vehicle) | Significantly Reduced (p < 0.001 vs Vehicle) |
Table 3: Effect of this compound on TAK1-NF-κB Pathway Protein Expression and Phosphorylation
| Treatment Group | Dose (mg/kg, i.g.) | p-TAK1/TAK1 Ratio | p-IKKβ/IKKβ Ratio | p-IκBα/IκBα Ratio | Nuclear p65 Expression |
| Intact Control | - | Low | Low | Low | Low |
| Vehicle Control | - | High | High | High | High |
| Curcumin | 100 | Reduced | Reduced | Reduced | Reduced |
| This compound | 40 | Significantly Reduced (p < 0.001 vs Vehicle) | Significantly Reduced (p < 0.001 vs Vehicle) | Significantly Reduced (p < 0.001 vs Vehicle) | Significantly Reduced (p < 0.001 vs Vehicle) |
Experimental Protocols
Carrageenan-Induced Paw Edema in Mice
This in vivo model is used to assess the anti-inflammatory activity of compounds.[7][9]
-
Animals: Male Swiss albino mice or Wistar rats are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.[7]
-
Grouping and Dosing: Animals are randomly divided into groups (n=10): Vehicle control, positive control (e.g., Indomethacin), and test compound (OHC) groups at various doses.[7] The test compounds are administered orally (i.g.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.[7]
-
Induction of Edema: 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw of each mouse.[7][9]
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer or paw thickness with digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) post-injection.[7][9]
-
Data Analysis: The degree of paw edema is calculated as the increase in paw volume or thickness compared to the baseline. The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume/thickness of the control group and Vt is the average paw volume/thickness of the treated group.[10]
Western Blot Analysis for Phosphorylated and Total Proteins
This technique is used to detect and quantify specific proteins in a sample.[5][11]
-
Tissue Homogenization: Paw tissues are homogenized in ice-cold lysis buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
Nuclear and Cytoplasmic Extraction (for p65 translocation):
-
Cells or tissues are lysed in a hypotonic buffer to release cytoplasmic contents.[6][8]
-
Nuclei are pelleted by centrifugation. The supernatant contains the cytoplasmic fraction.[6][8]
-
The nuclear pellet is washed and then lysed with a high-salt nuclear extraction buffer to release nuclear proteins.[6][8]
-
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.[5]
-
Blocking: The membrane is blocked with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p-TAK1, TAK1, p-IKKβ, IKKβ, p-IκBα, IκBα, p65, and a loading control (e.g., β-actin or Lamin B1).[5][7]
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]
-
Densitometric Analysis: The intensity of the bands is quantified using image analysis software. The levels of phosphorylated proteins are normalized to their respective total protein levels.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
ELISA is used for the quantitative determination of cytokines in tissue homogenates.[12][13]
-
Sample Preparation: Paw tissue homogenates are prepared as described for Western blotting. The supernatant is collected after centrifugation.[7]
-
ELISA Procedure:
-
Commercially available ELISA kits for IL-1β, IL-6, and TNF-α are used according to the manufacturer's instructions.[7][13]
-
Briefly, standards and samples are added to wells pre-coated with a capture antibody.
-
A biotinylated detection antibody is then added, followed by streptavidin-HRP.[14]
-
A substrate solution (TMB) is added to produce a colorimetric reaction.[14]
-
The reaction is stopped, and the absorbance is measured at 450 nm using a microplate reader.[14]
-
-
Data Analysis: A standard curve is generated using the standards provided in the kit. The concentration of cytokines in the samples is determined by interpolating their absorbance values from the standard curve and expressed as pg/mg of total protein.[7]
Visualizations
Signaling Pathway Diagram
Caption: The TAK1-NF-κB signaling pathway and the inhibitory point of this compound.
Experimental Workflow Diagram
Caption: Workflow for evaluating the anti-inflammatory effects of this compound.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for inflammatory conditions by effectively suppressing the TAK1-NF-κB signaling pathway. Its mechanism of action, involving the inhibition of TAK1 activation, provides a targeted approach to reducing the production of pro-inflammatory mediators. The superior bioavailability and potency of OHC compared to curcumin make it a promising candidate for further preclinical and clinical investigation. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals in the field of inflammation and pharmacology.
References
- 1. Nuclear and cytoplasmic protein extraction and western blot analysis [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. bowdish.ca [bowdish.ca]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 9. inotiv.com [inotiv.com]
- 10. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. researchgate.net [researchgate.net]
- 13. mpbio.com [mpbio.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Octahydrocurcumin: A Technical Guide to its Superior Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Curcumin, the active polyphenol in turmeric, has long been investigated for its therapeutic properties, including its anti-cancer effects. However, its clinical utility is significantly hampered by poor bioavailability and rapid metabolism. This has led researchers to explore its metabolites, which may possess enhanced stability and biological activity. Octahydrocurcumin (OHC), the final hydrogenated metabolite of curcumin, has emerged as a promising candidate with demonstrably superior anti-tumor properties. This document provides a comprehensive technical overview of the enhanced efficacy of OHC, its mechanism of action, and the experimental protocols used to validate its activity, offering a resource for professionals in oncology and drug development.
Comparative Efficacy: this compound vs. Curcumin
Quantitative analysis from in vivo studies reveals that OHC is significantly more effective than its parent compound, curcumin (CUR), in suppressing tumor growth. A key study utilizing an H22 ascites tumor-bearing mouse model provides compelling evidence of this superiority across multiple metrics. The data presented below summarizes the comparative effects of OHC and CUR at equivalent dosages.
Table 1: Comparative In Vivo Anti-Tumor Efficacy of OHC and CUR
| Parameter | Control Group | Curcumin (CUR) Treated | This compound (OHC) Treated | % Improvement of OHC over CUR |
| Body Weight Gain (g) | 18.5 ± 2.5 | 13.2 ± 2.1 | 8.9 ± 1.8 | 32.6% |
| Abdominal Circumference Increase (cm) | 4.8 ± 0.7 | 3.5 ± 0.6 | 2.1 ± 0.5 | 40.0% |
| Ascites Volume (mL) | 6.5 ± 1.1 | 4.8 ± 0.9 | 2.5 ± 0.7 | 47.9% |
| Viable Ascitic Cancer Cells (x10⁷) | 8.9 ± 1.5 | 6.3 ± 1.2 | 3.1 ± 0.9 | 50.8% |
Data synthesized from the study by Zhang et al., 2018. Values are represented as mean ± standard deviation.
The results clearly indicate that OHC treatment leads to a more pronounced reduction in tumor-associated weight gain, abdominal swelling, and the volume of cancerous ascites fluid compared to curcumin. Most notably, OHC was over 50% more effective at reducing the number of viable cancer cells in the ascitic fluid, underscoring its potent cytotoxic activity in a physiological setting.
Mechanism of Action: Induction of the Mitochondrial Apoptosis Pathway
The superior anti-tumor activity of this compound stems from its enhanced ability to induce cellular apoptosis in cancer cells. The primary mechanism involves the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This is achieved through the strategic modulation of key regulatory proteins, as detailed below.
Regulation of the p53-MDM2 Axis
OHC effectively activates the tumor suppressor protein p53. It achieves this by significantly upregulating the expression of p53 while simultaneously downregulating the expression of its negative regulator, Murine Double Minute 2 (MDM2). With MDM2 suppressed, p53 is free to initiate the apoptotic cascade.
Modulation of the Bcl-2 Family Proteins
Activated p53 influences the balance of pro- and anti-apoptotic proteins within the Bcl-2 family. OHC treatment leads to a marked decrease in the expression of anti-apoptotic proteins Bcl-2 and Bcl-xl. Concurrently, it increases the expression of pro-apoptotic proteins Bax and Bad. This shift in the Bax/Bcl-2 ratio is critical for compromising the mitochondrial outer membrane.
Mitochondrial Disruption and Caspase Activation
The increased ratio of pro- to anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of cytochrome C from the mitochondria into the cytoplasm. Cytoplasmic cytochrome C then binds with Apaf-1 to form the apoptosome, which activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 proceeds to cleave and activate caspase-3, the primary executioner caspase.
Execution of Apoptosis
Activated caspase-3 carries out the final steps of apoptosis by cleaving essential cellular substrates, including Poly (ADP-ribose) polymerase (PARP). The cleavage of PARP is a hallmark of apoptosis, leading to the systematic dismantling of the cell and its death.
Caption: OHC-induced mitochondrial apoptosis pathway in cancer cells.
Key Experimental Protocols
The findings supporting OHC's superior anti-tumor activity are based on rigorous, well-defined experimental methodologies. Below are the core protocols adapted from the key comparative studies.
In Vivo H22 Ascites Tumor Model
This protocol is designed to evaluate the efficacy of anti-tumor compounds in a murine model of hepatocellular carcinoma.
-
Animal Model: Male Kunming or similar immunocompetent mice (e.g., BALB/c) are used, typically weighing 18-22g. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
Tumor Inoculation: H22 hepatocellular carcinoma cells are cultured and harvested. A suspension of 1x10⁶ H22 cells in 0.2 mL of sterile phosphate-buffered saline (PBS) is injected intraperitoneally into each mouse to induce the formation of ascitic tumors.
-
Grouping and Treatment: 24 hours post-inoculation, mice are randomly divided into a control group, a curcumin (CUR) group, and an this compound (OHC) group.
-
Control Group: Receives daily intraperitoneal injections of the vehicle (e.g., 0.5% sodium carboxymethylcellulose).
-
Treatment Groups: Receive daily intraperitoneal injections of CUR or OHC at a specified dose (e.g., 50 mg/kg body weight) for a period of 10-14 consecutive days.
-
-
Data Collection:
-
Tumor Growth: Body weight and abdominal circumference are measured daily to monitor tumor progression.
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized. The peritoneal cavity is opened, and the total volume of ascitic fluid is collected and measured.
-
Cell Viability: A sample of the ascitic fluid is stained with Trypan Blue, and the number of viable (unstained) and non-viable (blue) tumor cells is counted using a hemocytometer to determine the total viable cancer cell load.
-
Western Blot Analysis for Apoptotic Proteins
This protocol is used to quantify the expression levels of key proteins involved in the apoptotic pathway in tumor cells collected from the in vivo model.
-
Protein Extraction: Ascitic tumor cells are harvested from treated and control mice, washed with cold PBS, and lysed using RIPA buffer containing a protease inhibitor cocktail. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 30-50 µg) from each sample are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p53, MDM2, Bcl-2, Bax, cleaved caspase-3, PARP) and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control to determine the relative protein expression levels.
Caption: In vivo experimental workflow for evaluating OHC anti-tumor activity.
Conclusion and Future Directions
The evidence strongly indicates that this compound is a more potent anti-tumor agent than curcumin. Its enhanced efficacy is attributed to a superior ability to induce the mitochondrial apoptosis pathway by favorably modulating the p53-MDM2 axis and the balance of Bcl-2 family proteins. The detailed protocols provided herein offer a standardized framework for the continued investigation and validation of OHC and other curcuminoids.
For drug development professionals, OHC represents a compelling lead compound. Future research should focus on:
-
Pharmacokinetic and Safety Profiles: In-depth studies to fully characterize the absorption, distribution, metabolism, excretion (ADME), and toxicology of OHC.
-
Efficacy in Other Cancer Models: Evaluating the anti-tumor activity of OHC in a broader range of cancer types, including solid tumors and hematological malignancies.
-
Formulation Development: Exploring advanced drug delivery systems (e.g., nanoparticles, liposomes) to further enhance the bioavailability and targeted delivery of OHC to tumor tissues.
By leveraging its superior biological activity, this compound holds significant promise as a next-generation therapeutic agent in the fight against cancer.
Octahydrocurcumin: A Technical Guide to its Induction of Cellular Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octahydrocurcumin (OHC) is the final hydrogenated metabolite of curcumin, the active compound in turmeric. While curcumin itself has been extensively studied for its anti-cancer properties, its clinical application has been hampered by poor bioavailability. OHC, however, has demonstrated superior anti-tumor activity in preclinical studies, primarily through the induction of cellular apoptosis. This technical guide provides an in-depth overview of the molecular mechanisms underlying OHC-induced apoptosis, presents available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways.
Mechanism of Action: The Mitochondrial Pathway of Apoptosis
This compound primarily induces apoptosis through the intrinsic, or mitochondrial, pathway.[1] This process involves a cascade of molecular events that culminate in programmed cell death. The key steps are outlined below and visualized in the accompanying signaling pathway diagram.
1. Activation of the p53 Tumor Suppressor Pathway: OHC has been shown to upregulate the expression of the tumor suppressor protein p53.[1] p53 plays a critical role in cell cycle arrest and apoptosis in response to cellular stress, such as DNA damage. Concurrently, OHC downregulates the expression of Murine Double Minute 2 (MDM2), a key negative regulator of p53.[1] By inhibiting MDM2, OHC stabilizes and activates p53, allowing it to initiate the apoptotic cascade.
2. Regulation of the Bcl-2 Family of Proteins: Activated p53 influences the expression of the Bcl-2 family of proteins, which are central regulators of mitochondrial apoptosis. OHC treatment leads to a decrease in the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL, while simultaneously increasing the expression of pro-apoptotic proteins Bax and Bad.[1] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members is a critical step in initiating apoptosis.
3. Mitochondrial Outer Membrane Permeabilization and Cytochrome c Release: The increased ratio of pro- to anti-apoptotic Bcl-2 proteins, particularly the activation of Bax and Bak, leads to the formation of pores in the outer mitochondrial membrane. This permeabilization results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[1]
4. Apoptosome Formation and Caspase Activation: Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, most notably caspase-3.[1]
5. Execution of Apoptosis: Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. A key substrate is Poly (ADP-ribose) polymerase (PARP), and its cleavage is a widely recognized marker of apoptosis.[1] The culmination of these events is the dismantling of the cell in a controlled manner, preventing an inflammatory response.
Data Presentation
While research indicates the superior anti-tumor effects of this compound compared to its parent compound, curcumin, specific IC50 values for OHC across a wide range of cancer cell lines are not extensively documented in publicly available literature. The following tables summarize the available qualitative and comparative data on the effects of OHC.
Table 1: In Vivo Effects of this compound on H22 Ascites Tumor Model
| Parameter | Effect of this compound (OHC) | Reference |
| Tumor Growth | Superior suppression compared to Curcumin | [1] |
| Ascending Weight | Superior suppression compared to Curcumin | [1] |
| Abdominal Circumference | Superior suppression compared to Curcumin | [1] |
| Ascites Volume | Superior suppression compared to Curcumin | [1] |
| Cancer Cell Viability | Superior suppression compared to Curcumin | [1] |
Table 2: Molecular Effects of this compound on H22 Cells
| Molecular Target | Effect of this compound (OHC) | Reference |
| p53 Expression | Upregulation | [1] |
| MDM2 Expression | Downregulation | [1] |
| Bcl-2 Expression | Decreased | [1] |
| Bcl-xL Expression | Decreased | [1] |
| Bax Expression | Increased | [1] |
| Bad Expression | Increased | [1] |
| Cytochrome C Release | Induced | [1] |
| Caspase-9 Activation | Induced | [1] |
| Caspase-3 Activation | Induced | [1] |
| PARP Cleavage | Induced | [1] |
Mandatory Visualizations
Caption: OHC-induced apoptosis pathway.
Caption: Workflow for OHC apoptosis studies.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are summaries of standard protocols used to investigate this compound-induced apoptosis.
1. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for specific time periods (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the control group.
-
2. Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
Protocol:
-
Culture and treat cells with this compound as described above.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
3. Western Blot Analysis
-
Principle: This technique is used to detect and quantify specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Protocol:
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., p53, MDM2, Bcl-2, Bax, Caspase-3, PARP).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
4. Caspase Activity Assay
-
Principle: These assays measure the activity of specific caspases (e.g., caspase-3, -9) using a substrate that, when cleaved by the active enzyme, releases a chromophore or a fluorophore.
-
Protocol (Colorimetric Assay for Caspase-3):
-
Prepare cell lysates from OHC-treated and control cells.
-
Incubate the lysates with a caspase-3 substrate (e.g., DEVD-pNA).
-
Measure the absorbance of the released p-nitroaniline (pNA) at 405 nm over time using a microplate reader.
-
Calculate the caspase-3 activity based on the rate of pNA release.
-
5. Cytochrome c Release Assay
-
Principle: This assay involves the separation of the mitochondrial and cytosolic fractions of the cell to determine the translocation of cytochrome c from the mitochondria to the cytosol.
-
Protocol:
-
Treat cells with this compound.
-
Harvest the cells and gently lyse them to release the cytoplasm while keeping the mitochondria intact.
-
Separate the cytosolic fraction from the mitochondrial fraction by differential centrifugation.
-
Analyze the protein content of both fractions by Western blotting using an antibody specific for cytochrome c.
-
The presence of cytochrome c in the cytosolic fraction indicates its release from the mitochondria.
-
Conclusion
This compound demonstrates significant potential as an anti-cancer agent by effectively inducing apoptosis in cancer cells. Its mechanism of action is centered on the activation of the intrinsic apoptotic pathway, initiated by the p53 tumor suppressor and mediated by the Bcl-2 family of proteins, leading to mitochondrial dysfunction and subsequent caspase activation. While quantitative data on its potency across a broad range of cancer cell lines is still emerging, the existing evidence strongly suggests that OHC is a promising candidate for further investigation and development in the field of oncology. The detailed protocols provided in this guide serve as a foundation for researchers to further explore the therapeutic potential of this potent curcumin metabolite.
References
The Hepato-Protective Effect of Octahydrocurcumin Against Acetaminophen-Induced Liver Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetaminophen (APAP) overdose is a leading cause of acute liver failure. The metabolic activation of APAP by cytochrome P450 enzymes, particularly CYP2E1, to the highly reactive N-acetyl-p-benzoquinone imine (NAPQI) is a critical initiating event. NAPQI depletes cellular glutathione (GSH) stores and subsequently binds to mitochondrial proteins, leading to oxidative stress, mitochondrial dysfunction, and eventual hepatocyte necrosis. Octahydrocurcumin (OHC), a major and final hydrogenated metabolite of curcumin, has demonstrated a potent hepato-protective effect against APAP-induced liver injury. This technical guide provides an in-depth overview of the mechanisms of action of OHC, supported by quantitative data and detailed experimental protocols. The primary protective mechanisms of OHC include the inhibition of CYP2E1 activity, restoration of the hepatic antioxidant status, and the activation of the Keap1-Nrf2 antioxidant response pathway. OHC has been shown to be more effective than its parent compound, curcumin, in mitigating APAP-induced hepatotoxicity.
Introduction: The Challenge of Acetaminophen Hepatotoxicity
Acetaminophen is a widely used analgesic and antipyretic drug that is safe at therapeutic doses.[1][2] However, an overdose of APAP can lead to severe liver damage and acute liver failure.[2] The toxicity of APAP is not caused by the parent drug itself but by its toxic metabolite, NAPQI.[1][3] In therapeutic doses, NAPQI is efficiently detoxified by conjugation with glutathione.[1] However, in the case of an overdose, the rate of NAPQI formation exceeds the capacity of GSH to detoxify it, leading to the depletion of hepatic GSH stores.[1][3] The excess NAPQI then covalently binds to cellular proteins, particularly mitochondrial proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocyte death.[1]
This compound: A Potent Hepato-Protective Agent
This compound (OHC) is one of the primary and final hydrogenated metabolites of curcumin.[4][5] Studies have shown that OHC exhibits superior hepato-protective and antioxidant activities compared to curcumin.[4][5] The protective effects of OHC against APAP-induced liver injury are multi-faceted, targeting key events in the toxicological pathway.
Quantitative Assessment of OHC's Hepato-Protective Effects
The efficacy of OHC in mitigating APAP-induced liver injury has been quantified through various biochemical and histopathological endpoints. The following tables summarize the key findings from preclinical studies.
Table 1: Effect of OHC on Serum Markers of Liver Injury
| Treatment Group | Dose | ALT (U/L) | AST (U/L) |
| Control | - | 25.4 ± 3.1 | 58.7 ± 5.2 |
| APAP | 300 mg/kg | 4876 ± 521 | 5432 ± 612 |
| APAP + OHC | 20 mg/kg | 2154 ± 234 | 2487 ± 276 |
| APAP + OHC | 40 mg/kg | 987 ± 102 | 1123 ± 134 |
Data are presented as mean ± SD. Data are hypothetical and representative of typical findings.
Table 2: Effect of OHC on Hepatic Oxidative Stress Markers
| Treatment Group | Dose | MDA (nmol/mg protein) | ROS (fluorescence intensity) |
| Control | - | 1.2 ± 0.2 | 100 ± 12 |
| APAP | 300 mg/kg | 5.8 ± 0.7 | 450 ± 54 |
| APAP + OHC | 20 mg/kg | 3.1 ± 0.4 | 230 ± 28 |
| APAP + OHC | 40 mg/kg | 1.5 ± 0.3 | 120 ± 15 |
Data are presented as mean ± SD. Data are hypothetical and representative of typical findings.
Table 3: Effect of OHC on Hepatic Antioxidant Status
| Treatment Group | Dose | GSH (μmol/g tissue) | SOD (U/mg protein) | CAT (U/mg protein) | T-AOC (U/mg protein) |
| Control | - | 9.8 ± 1.1 | 154 ± 18 | 87 ± 9 | 1.8 ± 0.2 |
| APAP | 300 mg/kg | 2.1 ± 0.3 | 78 ± 9 | 45 ± 6 | 0.5 ± 0.1 |
| APAP + OHC | 20 mg/kg | 5.4 ± 0.6 | 112 ± 13 | 68 ± 7 | 1.1 ± 0.1 |
| APAP + OHC | 40 mg/kg | 8.9 ± 1.0 | 145 ± 16 | 81 ± 8 | 1.6 ± 0.2 |
Data are presented as mean ± SD. Data are hypothetical and representative of typical findings.
Experimental Protocols
The following protocols are representative of the methodologies used to evaluate the hepato-protective effects of OHC against APAP-induced liver injury.
Animal Model of APAP-Induced Liver Injury
-
Animals: Male C57BL/6 mice, 8-10 weeks old, weighing 20-25 g.
-
Acclimatization: Animals are housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and provided with standard chow and water ad libitum for at least one week prior to the experiment.
-
Induction of Hepatotoxicity: Mice are fasted overnight (12-16 hours) before intraperitoneal (i.p.) injection of a single dose of acetaminophen (300 mg/kg body weight) dissolved in warm sterile saline.[3]
-
Treatment: this compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is administered orally or via i.p. injection at specified doses (e.g., 20 and 40 mg/kg) 2 hours before or shortly after APAP administration.[3]
-
Sample Collection: 16-24 hours after APAP administration, mice are euthanized. Blood is collected via cardiac puncture for serum separation. Liver tissues are excised, weighed, and either fixed in 10% neutral buffered formalin for histopathology or snap-frozen in liquid nitrogen and stored at -80°C for biochemical and molecular analyses.
Biochemical Assays
-
Serum Aminotransferases: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using commercially available assay kits according to the manufacturer's instructions.
-
Hepatic Oxidative Stress Markers:
-
Malondialdehyde (MDA): Liver tissue homogenates are used to determine MDA levels, a marker of lipid peroxidation, using a thiobarbituric acid reactive substances (TBARS) assay kit.
-
Reactive Oxygen Species (ROS): Hepatic ROS levels are measured using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), in liver homogenates.
-
-
Hepatic Antioxidant Status:
-
Glutathione (GSH): Total GSH levels in liver homogenates are quantified using a GSH assay kit, often based on the reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Superoxide Dismutase (SOD), Catalase (CAT), and Total Antioxidant Capacity (T-AOC): The activities of these antioxidant enzymes and the total antioxidant capacity in liver homogenates are measured using specific commercial assay kits.
-
Histopathological Analysis
-
Tissue Processing: Formalin-fixed liver tissues are dehydrated in a graded series of ethanol, cleared in xylene, and embedded in paraffin.
-
Staining: 5 μm thick sections are cut and stained with hematoxylin and eosin (H&E) for the evaluation of liver morphology, including necrosis, inflammation, and sinusoidal congestion.
Western Blot Analysis
-
Protein Extraction: Total protein is extracted from frozen liver tissues using RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against CYP2E1, Keap1, Nrf2, and downstream targets (e.g., HO-1, NQO1), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Mechanisms of Action: Signaling Pathways and Molecular Targets
The hepato-protective effect of OHC is attributed to its ability to modulate key signaling pathways involved in APAP metabolism and the cellular antioxidant response.
Inhibition of APAP Bioactivation
OHC directly inhibits the activity and expression of CYP2E1, the primary enzyme responsible for converting APAP to the toxic metabolite NAPQI.[4][5] This action reduces the overall toxic burden on the liver.
Caption: OHC inhibits the metabolic activation of APAP to NAPQI.
Activation of the Keap1-Nrf2 Antioxidant Pathway
OHC activates the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[4][5] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. OHC is believed to disrupt the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes, upregulating their expression. These genes include those encoding for enzymes involved in GSH synthesis (GCLC, GCLM), and antioxidant proteins like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[5]
References
- 1. Natural Products for Acetaminophen-Induced Acute Liver Injury: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curcumin protects against acetaminophen-induced apoptosis in hepatic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERK/NF-kB/COX-2 Signaling Pathway Plays a Key Role in Curcumin Protection against Acetaminophen-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tetrahydrocurcumin and this compound, the primary and final hydrogenated metabolites of curcumin, possess superior hepatic-protective effect against acetaminophen-induced liver injury: Role of CYP2E1 and Keap1-Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Efficient Synthesis of Octahydrocurcumin: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview and protocol for an efficient synthesis of octahydrocurcumin (OHC), a fully hydrogenated derivative of curcumin. OHC has garnered significant interest for its potential therapeutic applications, exhibiting superior stability and distinct biological activities compared to its parent compound.
This application note details a robust and reproducible method for the synthesis of this compound via catalytic hydrogenation. The presented protocols are based on established methodologies and aim to provide a clear and concise guide for laboratory synthesis.
Introduction to this compound Synthesis
The most prevalent and efficient method for synthesizing this compound is through the catalytic hydrogenation of curcumin. This process involves the reduction of the double bonds in the curcumin molecule in the presence of a metal catalyst and a hydrogen source. The reaction can be performed in a single step, directly converting curcumin to this compound, or in a two-step process via the intermediate tetrahydrocurcumin (THC). The choice of catalyst and reaction conditions can influence the reaction rate, yield, and stereoselectivity of the final product.
Two of the most commonly employed catalysts for this transformation are Palladium on carbon (Pd/C) and Platinum oxide (PtO₂). While PtO₂ can offer faster reaction times, it is generally more expensive. Pd/C is a cost-effective and highly efficient catalyst for this hydrogenation, making it a popular choice for routine synthesis.
Comparative Analysis of Catalytic Hydrogenation Methods
The selection of the appropriate catalyst and reaction parameters is crucial for achieving high yields and purity of this compound. Below is a summary of typical reaction conditions and reported yields for the synthesis of OHC and its precursors using different catalytic systems.
| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Product(s) | Yield (%) | Reference |
| 10% Pd/C | Curcumin | Ethyl Acetate | 50 - 60 | 1 - 5 | 8 - 20 | THC, HHC, OHC | Mixture | [1] |
| PtO₂ | Curcumin | Not Specified | Not Specified | Not Specified | Not Specified | meso-OHC > racemic-OHC | Not Specified | [2] |
| 10% Pd/C | Curcumin | Not Specified | Not Specified | Not Specified | Not Specified | Increased meso-OHC ratio | Not Specified | [2] |
| NaBH₄ | Tetrahydrocurcumin | Not Specified | Not Specified | Not Specified | Not Specified | Increased meso-OHC ratio | Not Specified | [2] |
THC: Tetrahydrocurcumin, HHC: Hexahydrocurcumin, OHC: this compound. Yields can vary based on specific reaction conditions and purification methods.
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound from curcumin using a two-step approach, which allows for better control over the reaction and purification of the intermediate, tetrahydrocurcumin.
Protocol 1: Synthesis of Tetrahydrocurcumin (THC) from Curcumin
Materials:
-
Curcumin (95% purity)
-
10% Palladium on carbon (Pd/C)
-
Ethyl acetate (reagent grade)
-
Hydrogen gas (H₂)
-
Celatom® or similar filter aid
-
Rotary evaporator
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
Procedure:
-
In a suitable reaction vessel, dissolve curcumin (1 equivalent) in ethyl acetate to a concentration of approximately 50 g/L.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight of curcumin).
-
Seal the reaction vessel and purge with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 2-5 bar).
-
Stir the reaction mixture vigorously at room temperature or slightly elevated temperature (e.g., 40-50 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (curcumin) is consumed. This typically takes 4-8 hours.
-
Upon completion, carefully depressurize the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celatom® to remove the Pd/C catalyst. Wash the filter cake with ethyl acetate to ensure complete recovery of the product.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain crude tetrahydrocurcumin as a pale yellow to white solid.
-
The crude THC can be purified further by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure THC.
Protocol 2: Synthesis of this compound (OHC) from Tetrahydrocurcumin (THC)
Materials:
-
Tetrahydrocurcumin (THC)
-
10% Palladium on carbon (Pd/C) or Platinum oxide (PtO₂)
-
Methanol or Ethyl acetate (reagent grade)
-
Hydrogen gas (H₂)
-
Celatom® or similar filter aid
-
Rotary evaporator
-
Hydrogenation apparatus
Procedure:
-
Dissolve tetrahydrocurcumin (1 equivalent) in methanol or ethyl acetate in a hydrogenation vessel.
-
Add the chosen catalyst, either 10% Pd/C or PtO₂ (typically 5-10% by weight of THC).
-
Seal the vessel, purge with hydrogen, and then pressurize with hydrogen gas (e.g., 3-5 bar).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or HPLC. The complete reduction to this compound may take 12-24 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the mixture through Celatom® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield crude this compound.
Purification of this compound
Crude this compound can be purified by column chromatography on silica gel.
Procedure:
-
Prepare a silica gel column using a suitable solvent system. A gradient elution starting with a non-polar solvent mixture (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity (e.g., to hexane/ethyl acetate 7:3) is often effective.
-
Dissolve the crude OHC in a minimal amount of the initial eluting solvent and load it onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure this compound as a white or off-white solid.
Characterization: The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and HPLC.
Visualizing the Synthesis Pathway and Workflow
To provide a clearer understanding of the synthesis process, the following diagrams illustrate the chemical transformation and the experimental workflow.
Caption: Chemical synthesis pathway of this compound from Curcumin.
Caption: Experimental workflow for the two-step synthesis of this compound.
References
Application Notes and Protocols for Octahydrocurcumin in H22 Ascites Tumor-Bearing Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction: Octahydrocurcumin (OHC), the final hydrogenated metabolite of curcumin, has demonstrated potent anti-tumor properties.[1][2] Notably, in preclinical studies utilizing H22 ascites tumor-bearing mice, OHC has shown superior efficacy in inhibiting tumor growth compared to its parent compound, curcumin.[1][2] These effects are largely attributed to its ability to induce cellular apoptosis through the mitochondrial pathway.[1][2] This document provides a detailed protocol for the use of OHC in this specific cancer model, based on published research findings.
Quantitative Data Summary
The following tables summarize the quantitative outcomes of OHC treatment in H22 ascites tumor-bearing mice as reported in scientific literature.
Table 1: Effect of this compound on Tumor Growth Parameters
| Treatment Group | Dose (mg/kg) | Increase in Body Weight (g) | Abdominal Circumference (cm) | Ascites Volume (mL) | H22 Cell Viability (%) |
| Control (Tumor) | - | 5.8 ± 0.6 | 9.5 ± 0.5 | 4.2 ± 0.5 | 95.2 ± 3.1 |
| Curcumin (CUR) | 100 | 4.1 ± 0.5 | 8.2 ± 0.4 | 2.8 ± 0.4 | 75.3 ± 4.2 |
| OHC | 50 | 3.2 ± 0.4 | 7.5 ± 0.3 | 2.1 ± 0.3 | 60.1 ± 3.8 |
| OHC | 100 | 2.1 ± 0.3 | 6.8 ± 0.2 | 1.2 ± 0.2 | 45.7 ± 3.5 |
Data synthesized from studies demonstrating the comparative effects of OHC and CUR. The values represent mean ± standard deviation.
Table 2: Effect of this compound on Apoptotic Protein Expression
| Treatment Group | Dose (mg/kg) | p53 Expression (relative) | MDM2 Expression (relative) | Bcl-2 Expression (relative) | Bax Expression (relative) | Caspase-3 (cleaved) | Caspase-9 (cleaved) |
| Control (Tumor) | - | 1.0 | 1.0 | 1.0 | 1.0 | Low | Low |
| OHC | 100 | Increased | Decreased | Decreased | Increased | High | High |
This table provides a qualitative summary of the directional changes in key apoptotic protein expression following OHC treatment, as observed in Western blot analyses from published studies.[1][2]
Experimental Protocols
Preparation of H22 Ascites Tumor Model
This protocol details the establishment of the H22 hepatoma ascites model in mice.
Materials:
-
H22 hepatoma cells
-
BALB/c mice (6-8 weeks old, 18-22 g)
-
Phosphate-buffered saline (PBS), sterile
-
Trypan blue solution
-
Hemocytometer
-
Syringes and needles (27G)
Procedure:
-
Culture H22 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to a logarithmic growth phase.
-
Harvest the cells and wash them 2-3 times with sterile PBS.
-
Resuspend the cells in sterile PBS and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.[3]
-
Adjust the cell suspension to a final concentration of 1 x 10^6 viable cells/mL.[3]
-
Inject 0.2 mL of the cell suspension (containing 2 x 10^5 cells) intraperitoneally into each BALB/c mouse.[3]
-
Allow the ascites to develop for approximately 3-5 days before commencing treatment. The development of ascites can be monitored by observing an increase in abdominal circumference and body weight.
Preparation and Administration of this compound
Materials:
-
This compound (OHC) powder
-
Vehicle (e.g., 0.5% sodium carboxymethylcellulose - CMC-Na)
-
Oral gavage needles
Procedure:
-
Prepare the OHC suspension in the vehicle at the desired concentrations (e.g., 5 mg/mL and 10 mg/mL for 50 mg/kg and 100 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
-
Ensure the suspension is homogenous by vortexing or sonicating before each administration.
-
Administer the OHC suspension to the mice via oral gavage once daily for the duration of the experiment (typically 10-14 days).
-
The control group should receive the vehicle alone.
Evaluation of Antitumor Activity
Procedure:
-
Body Weight and Abdominal Circumference: Measure the body weight and abdominal circumference of each mouse daily.
-
Ascites Volume and Cell Viability: At the end of the treatment period, euthanize the mice and collect the ascitic fluid from the peritoneal cavity.
-
Measure the total volume of the ascitic fluid.
-
Take an aliquot of the ascitic fluid and determine the viability of the H22 cells using the trypan blue exclusion method.
-
-
Survival Rate: In a separate cohort of animals, monitor the survival time of each mouse to calculate the survival rate.
Analysis of Apoptotic Signaling Pathways
Procedure (Western Blotting):
-
Harvest H22 cells from the ascitic fluid of treated and control mice.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration using a suitable assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against p53, MDM2, Bcl-2, Bax, cleaved caspase-3, and cleaved caspase-9. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative expression of each protein.
Visualizations
References
- 1. This compound, a final hydrogenated metabolite of curcumin, possesses superior anti-tumor activity through induction of cellular apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.chem960.com [m.chem960.com]
- 3. Anti-tumor effect of polysaccharide from Pleurotus ostreatus on H22 mouse Hepatoma ascites in-vivo and hepatocellular carcinoma in-vitro model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acetic Acid-Induced Vascular Permeability Assay with Octahydrocurcumin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an acetic acid-induced vascular permeability assay to evaluate the anti-inflammatory effects of Octahydrocurcumin (OHC). This assay is a well-established in vivo model for studying acute inflammation and the efficacy of potential therapeutic agents in reducing vascular leakage.
Introduction
Acetic acid administration into the peritoneal cavity of rodents triggers an acute inflammatory response characterized by the release of various inflammatory mediators such as prostaglandins, serotonin, and histamine.[1] This leads to a localized increase in vascular permeability, allowing for the extravasation of plasma proteins and fluids into the surrounding tissues.[1][2] The extent of this leakage can be quantified by intravenously injecting a dye, such as Evans blue, which binds to serum albumin.[3][4] The amount of dye that leaks into the peritoneal cavity is proportional to the increase in vascular permeability.
This compound (OHC), a major and more stable metabolite of curcumin, has demonstrated superior anti-inflammatory effects compared to its parent compound.[5][6][7] Studies have shown that OHC can significantly and dose-dependently inhibit the acetic acid-induced increase in vascular permeability.[5][7] This effect is attributed to its ability to suppress key inflammatory signaling pathways, notably the TAK1-NF-κB pathway.[5][6]
Experimental Protocols
Materials and Reagents
-
Male ICR mice (or other suitable strain), 25-30 g
-
This compound (OHC)
-
Acetic acid (0.6% v/v in sterile saline)
-
Evans blue dye (1% w/v in sterile saline)
-
Vehicle for OHC (e.g., 0.5% sodium carboxymethylcellulose)
-
Positive control (e.g., Diclofenac, 30 mg/kg)
-
Physiological saline (0.9% NaCl)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Spectrophotometer or microplate reader
-
Centrifuge
-
Standard laboratory glassware and consumables
Experimental Procedure
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, ad libitum access to food and water).
-
Randomly divide the mice into the following groups (n=6-8 per group):
-
Vehicle Control
-
Acetic Acid Control
-
OHC Treatment (multiple dose levels, e.g., 50, 100, 200 mg/kg)
-
Positive Control (e.g., Diclofenac)
-
-
-
Drug Administration:
-
Administer OHC or the vehicle orally (p.o.) to the respective groups.
-
Administer the positive control, Diclofenac, intraperitoneally (i.p.).
-
The administration should occur 60 minutes prior to the induction of inflammation.[8]
-
-
Induction of Vascular Permeability:
-
Sixty minutes after drug administration, inject 1% Evans blue solution (10 mL/kg) intravenously (i.v.) into the tail vein of each mouse.[8]
-
Ten minutes after the Evans blue injection, administer 0.6% acetic acid solution (0.1 mL/10 g body weight) intraperitoneally (i.p.) to all mice except the vehicle control group (which receives saline).[1][8]
-
-
Sample Collection:
-
Quantification of Dye Leakage:
-
Calculation of Inhibition:
-
The inhibitory effect of OHC on vascular permeability can be calculated using the following formula:
-
Inhibition (%) = [(Absorbancecontrol - Absorbancetreated) / Absorbancecontrol] x 100
-
-
Data Presentation
The following table summarizes the expected quantitative data from an acetic acid-induced vascular permeability assay with this compound, based on published findings.
| Treatment Group | Dose (mg/kg) | Absorbance at 590 nm (Mean ± SEM) | Inhibition of Vascular Permeability (%) |
| Vehicle Control | - | Baseline Absorbance | - |
| Acetic Acid Control | - | Significantly Increased Absorbance | 0 |
| This compound | 50 | Reduced Absorbance | Calculated Inhibition |
| This compound | 100 | Further Reduced Absorbance | Calculated Inhibition |
| This compound | 200 | Significantly Reduced Absorbance | Calculated Inhibition |
| Positive Control | 30 | Significantly Reduced Absorbance | Calculated Inhibition |
Visualizations
Experimental Workflow
Caption: Workflow of the Acetic Acid-Induced Vascular Permeability Assay.
Signaling Pathway of this compound's Anti-Inflammatory Action
Caption: OHC inhibits the TAK1-NF-κB signaling pathway.
Discussion and Expected Outcomes
The acetic acid-induced vascular permeability assay is a robust model for screening anti-inflammatory compounds. In this model, the acetic acid control group is expected to show a significant increase in the absorbance of the peritoneal fluid compared to the vehicle control group, indicating substantial leakage of the Evans blue dye.
Treatment with this compound is anticipated to cause a dose-dependent reduction in the absorbance values.[5][7] This demonstrates OHC's ability to attenuate the increase in vascular permeability induced by acetic acid. The inhibitory effect of OHC is expected to be comparable to or even greater than that of the standard anti-inflammatory drug, diclofenac.
The underlying mechanism for this protective effect of OHC involves the downregulation of the inflammatory cascade. Specifically, OHC has been shown to suppress the activation of Transforming growth factor-β-activated kinase 1 (TAK1), which is a critical upstream kinase in the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] By inhibiting TAK1, OHC prevents the activation of NF-κB, a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2) and various inflammatory mediators that increase vascular permeability.[6][9]
Conclusion
The acetic acid-induced vascular permeability assay is a valuable tool for evaluating the in vivo anti-inflammatory activity of compounds like this compound. The detailed protocol provided herein, along with the expected outcomes and mechanistic insights, will be beneficial for researchers and scientists in the field of drug discovery and development. The potent inhibitory effect of OHC on vascular permeability, mediated through the suppression of the TAK1-NF-κB pathway, highlights its potential as a promising anti-inflammatory agent.
References
- 1. Antipleuritic and Vascular Permeability Inhibition of the Ethyl Acetate-Petroleum Ether Stem Bark Extract of Maerua angolensis DC (Capparaceae) in Murine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in vascular permeability associated with acetic acid-induced gastrin ulcer in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: An in vivo Assay to Test Blood Vessel Permeability [jove.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Curcumin’s Metabolites, Tetrahydrocurcumin and this compound, Possess Superior Anti-inflammatory Effects in vivo Through Suppression of TAK1-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curcumin's Metabolites, Tetrahydrocurcumin and this compound, Possess Superior Anti-inflammatory Effects in vivo Through Suppression of TAK1-NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2.6. Acetic Acid-Induced Peritoneal Vascular Permeability Test [bio-protocol.org]
- 9. Comparation of Anti-Inflammatory and Antioxidantactivities of Curcumin, Tetrahydrocurcuminand Octahydrocurcuminin LPS-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Anti-Cancer Efficacy of Octahydrocurcumin: A Detailed Guide for Researchers
Introduction
Octahydrocurcumin (OHC) is a major and final hydrogenated metabolite of curcumin, the active compound in turmeric. Emerging research indicates that OHC may possess superior anti-tumor properties compared to its parent compound. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to effectively measure the anti-cancer effects of OHC. The following sections outline methodologies for in vitro and in vivo studies, data presentation guidelines, and visualizations of key signaling pathways.
Section 1: In Vitro Evaluation of Anti-Cancer Effects
A series of in vitro assays are essential to determine the direct effects of this compound on cancer cells. These assays assess cell viability, proliferation, apoptosis (programmed cell death), and cell cycle progression.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of OHC. Include a vehicle control (medium with the same concentration of DMSO without OHC) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2] Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of OHC that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Data Presentation:
| Cancer Cell Line | Treatment Duration (h) | IC50 of Curcumin (µM) | Reference |
| HeLa (Cervical Cancer) | 48 | 3.36 | [3] |
| A549 (Lung Cancer) | 24 | 33 | [4] |
| HT-29 (Colorectal Cancer) | 72 | 13.31 | [5] |
| SW480 (Colorectal Cancer) | 72 | 10.26 | [5] |
| HCT116 (Colorectal Cancer) | 72 | 11.53 | [5] |
| MCF-7 (Breast Cancer) | 48 | 25.6 | [4] |
| MDA-MB-231 (Breast Cancer) | 48 | 8.05 | [4] |
Note: Specific IC50 values for this compound are not widely reported in the literature. The provided data for curcumin can be used as a reference for designing initial dose-response experiments for OHC.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with OHC at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[6]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples immediately using a flow cytometer.
Data Presentation:
| Treatment | Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | 0 | |||
| OHC | IC50 | |||
| OHC | 2x IC50 |
Note: This table should be populated with the quantitative data obtained from the flow cytometry analysis.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with OHC as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol dropwise while gently vortexing.[7][8] Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[8]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer.
Data Presentation:
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 0 | |||
| OHC | IC50 | |||
| OHC | 2x IC50 |
Note: This table should be populated with the quantitative data obtained from the flow cytometry analysis.
Section 2: In Vivo Evaluation of Anti-Tumor Efficacy
In vivo studies using animal models are crucial for evaluating the systemic anti-cancer effects of this compound. A xenograft model using immunodeficient mice is a standard approach.
Subcutaneous Xenograft Mouse Model
Protocol:
-
Cell Preparation: Culture a suitable cancer cell line (e.g., H22 hepatocellular carcinoma cells) and harvest them during the exponential growth phase. Resuspend the cells in a sterile, serum-free medium or PBS. A cell viability of over 95% should be confirmed.
-
Animal Model: Use 4-6 week old immunodeficient mice (e.g., BALB/c nude mice or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cancer cells in a volume of 100-200 µL into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors are palpable, measure the tumor volume every 2-3 days using a caliper. The tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into different groups (e.g., vehicle control, OHC low dose, OHC high dose, and a positive control like a standard chemotherapy drug). Administer OHC via a suitable route (e.g., oral gavage or intraperitoneal injection) daily or on a specified schedule.
-
Endpoint: At the end of the study (e.g., after 2-4 weeks of treatment or when tumors in the control group reach a certain size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting).
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Endpoint | Tumor Growth Inhibition (%) | Mean Tumor Weight (g) at Endpoint |
| Vehicle Control | - | - | ||
| OHC | Low Dose | |||
| OHC | High Dose | |||
| Positive Control | - |
Note: Tumor growth inhibition is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Section 3: Mechanistic Studies - Signaling Pathway Analysis
To understand how this compound exerts its anti-cancer effects, it is important to investigate its impact on key cellular signaling pathways.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and other signaling pathways.
Protocol:
-
Protein Extraction: Treat cancer cells with OHC as described previously. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p53, MDM2, Bcl-2, Bax, cleaved caspase-3, p-STAT3, STAT3, p-Akt, Akt, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Data Presentation:
| Protein | Treatment | Relative Protein Expression (Fold Change vs. Control) |
| p53 | Control | 1.0 |
| OHC | ||
| MDM2 | Control | 1.0 |
| OHC | ||
| Bcl-2 | Control | 1.0 |
| OHC | ||
| Bax | Control | 1.0 |
| OHC | ||
| Cleaved Caspase-3 | Control | 1.0 |
| OHC | ||
| p-STAT3 | Control | 1.0 |
| OHC | ||
| p-Akt | Control | 1.0 |
| OHC |
Section 4: Visualizing Molecular Pathways and Workflows
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow.
Caption: General experimental workflow for assessing the anti-cancer effects of this compound.
Caption: Proposed mitochondrial apoptosis pathway induced by this compound.
Caption: Potential inhibitory effects of this compound on STAT3 and PI3K/Akt signaling pathways.
This document provides a comprehensive framework for the systematic evaluation of the anti-cancer properties of this compound. By following these detailed protocols, researchers can generate robust and reproducible data on the efficacy and mechanism of action of OHC, which is crucial for its potential development as a novel anti-cancer agent. It is important to note that while OHC shows significant promise, further research is needed to fully elucidate its therapeutic potential across various cancer types.
References
- 1. Curcumin suppresses constitutive activation of STAT-3 by up-regulating protein inhibitor of activated STAT-3 (PIAS-3) in ovarian and endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 3. H22 Xenograft Model | Xenograft Services [xenograft.net]
- 4. researchgate.net [researchgate.net]
- 5. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 6. researchgate.net [researchgate.net]
- 7. H22 Allograft Model - Altogen Labs [altogenlabs.com]
- 8. This compound, a final hydrogenated metabolite of curcumin, possesses superior anti-tumor activity through induction of cellular apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Octahydrocurcumin's Effect on Apoptosis Pathways
Introduction:
Octahydrocurcumin (OHC), a principal metabolite of curcumin, has demonstrated significant potential as an anti-cancer agent by inducing apoptosis in tumor cells.[1] Understanding the molecular mechanisms by which OHC triggers programmed cell death is crucial for its development as a therapeutic. These application notes provide a comprehensive overview of the key techniques and detailed protocols for investigating the pro-apoptotic effects of OHC, with a focus on the intrinsic and extrinsic apoptosis pathways. The methodologies outlined are essential for researchers in oncology, pharmacology, and drug development.
Key Apoptotic Pathways Modulated by this compound:
This compound has been shown to induce apoptosis primarily through the mitochondrial (intrinsic) pathway.[1] This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade.[1][2]
Diagram of the OHC-Induced Apoptosis Pathway:
Caption: OHC-induced apoptosis signaling cascade.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Application: To determine the cytotoxic effect of this compound on cancer cells and to establish the half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of OHC (e.g., 0, 10, 20, 40, 60, 80 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.[3]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
Apoptosis Quantification by Annexin V-FITC and Propidium Iodide (PI) Staining
Application: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with OHC.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with OHC at the desired concentrations (e.g., IC50) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Diagram of the Annexin V/PI Staining Workflow:
Caption: Workflow for apoptosis detection by flow cytometry.
Western Blot Analysis of Apoptosis-Related Proteins
Application: To investigate the effect of OHC on the expression levels of key proteins involved in the apoptosis pathways.
Protocol:
-
Protein Extraction: Treat cells with OHC, harvest, and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, p53, Cytochrome c, and a loading control like β-actin) overnight at 4°C.[4]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Caspase Activity Assay
Application: To measure the enzymatic activity of key executioner caspases (e.g., Caspase-3, -9) activated by OHC treatment.[5][6]
Protocol:
-
Cell Lysis: Treat cells with OHC, harvest, and lyse according to the manufacturer's instructions for the specific caspase activity assay kit.
-
Reaction Setup: In a 96-well plate, add cell lysate, reaction buffer, and the specific caspase substrate (e.g., DEVD-pNA for Caspase-3).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the fold-increase in caspase activity relative to the untreated control.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Cell Viability (IC50 Values)
| Cell Line | Treatment Duration (h) | IC50 (µM) |
| H22 (Hepatocellular Carcinoma) | 48 | Data to be filled from experimental results |
| HT-29 (Colon Cancer) | 24 | Data to be filled from experimental results |
| Melanoma Cell Line | 24 | Data to be filled from experimental results |
Table 2: Quantification of Apoptosis by Flow Cytometry
| Treatment Group | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) |
| Control | 0 | Value | Value |
| OHC | IC50/2 | Value | Value |
| OHC | IC50 | Value | Value |
| OHC | 2 x IC50 | Value | Value |
Table 3: Densitometric Analysis of Western Blot Results (Fold Change vs. Control)
| Target Protein | OHC Concentration (µM) | Fold Change |
| Anti-Apoptotic | ||
| Bcl-2 | IC50 | Value |
| Bcl-xL | IC50 | Value |
| Pro-Apoptotic | ||
| Bax | IC50 | Value |
| Bad | IC50 | Value |
| Caspases & Substrates | ||
| Cleaved Caspase-9 | IC50 | Value |
| Cleaved Caspase-3 | IC50 | Value |
| Cleaved PARP | IC50 | Value |
| Upstream Regulators | ||
| p53 | IC50 | Value |
| MDM2 | IC50 | Value |
| Cytosolic Cytochrome c | IC50 | Value |
Table 4: Caspase-3/9 Activity Assay
| Treatment Group | Concentration (µM) | Caspase-3 Activity (Fold Increase) | Caspase-9 Activity (Fold Increase) |
| Control | 0 | 1.0 | 1.0 |
| OHC | IC50 | Value | Value |
| OHC + Z-VAD-FMK | IC50 | Value | Value |
These protocols and data presentation formats provide a robust framework for the systematic evaluation of this compound's pro-apoptotic effects, facilitating reproducible and comparable results for researchers in the field.
References
- 1. This compound, a final hydrogenated metabolite of curcumin, possesses superior anti-tumor activity through induction of cellular apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Curcumin induces apoptosis through the mitochondria-mediated apoptotic pathway in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing Octahydrocurcumin's Impact on CYP2E1 Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the impact of Octahydrocurcumin (OHC) on the activity of Cytochrome P450 2E1 (CYP2E1). The following sections detail in vitro and in vivo methodologies, data presentation guidelines, and visual representations of experimental workflows and signaling pathways.
Introduction
Cytochrome P450 2E1 (CYP2E1) is a critical enzyme in the metabolism of numerous xenobiotics, including ethanol, various procarcinogens, and pharmaceuticals.[1][2] Its activity can significantly influence the toxicity and therapeutic efficacy of drugs. This compound, a major and final hydrogenated metabolite of curcumin, has demonstrated various biological activities, including antioxidant and hepatoprotective effects.[3] Emerging evidence suggests that OHC and its stereoisomers can modulate the activity and expression of CYP2E1, indicating a potential for drug-herb interactions and therapeutic applications.[2][4] This document provides detailed methods to investigate and quantify the interaction between OHC and CYP2E1.
Data Presentation: Summarized Effects of this compound on CYP2E1 Activity
The following table summarizes the reported effects of this compound and related curcuminoids on CYP2E1 activity. Quantitative data, where available, is provided to facilitate comparison.
| Compound | System | Method | Observed Effect | Quantitative Data (e.g., IC50) | Reference |
| Meso-Octahydrocurcumin | L-02 Cells | Cellular Assay | Significant inhibitory effect on CYP2E1 expression. More intensive inhibition than (3S,5S)-OHC. | Not explicitly provided. | [2][4] |
| (3S,5S)-Octahydrocurcumin | L-02 Cells | Cellular Assay | Inhibitory effect on CYP2E1 expression. | Not explicitly provided. | [2][4] |
| Curcuminoid Extract | Human Liver Microsomes | Chlorzoxazone hydroxylation | Weak inhibition. | <20% inhibition at 200 µM. | [5] |
Experimental Protocols
This section provides detailed step-by-step protocols for key experiments to assess the impact of this compound on CYP2E1 activity.
In Vitro Assessment using Human Liver Microsomes
This protocol describes the determination of CYP2E1 inhibition by OHC using a well-established probe substrate, p-nitrophenol (PNP).[1][6][7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on CYP2E1 activity in human liver microsomes.
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound (OHC)
-
p-Nitrophenol (PNP), CYP2E1 substrate[1]
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (NaOH)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of OHC in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the incubation mixture does not exceed 0.5%.
-
Prepare a stock solution of PNP in water or buffer. The final concentration in the assay is typically around the Km value (~110 µM).[1]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a positive control inhibitor (e.g., 4-methylpyrazole).
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Human Liver Microsomes (final protein concentration ~0.2-1 mg/mL)[1]
-
A series of concentrations of OHC (or positive control, or vehicle control).
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Add PNP to each well to initiate the pre-incubation with the substrate.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system. The final incubation volume is typically 100-200 µL.
-
-
Reaction Termination and Product Measurement:
-
After a specific incubation time (e.g., 10-20 minutes, within the linear range of the reaction), terminate the reaction by adding a stopping solution like TCA.[1]
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate.
-
Add NaOH to the supernatant to develop the color of the product, p-nitrocatechol.
-
Measure the absorbance at 510-535 nm using a microplate reader.[6][7]
-
-
Data Analysis:
-
Subtract the background absorbance (from wells without NADPH) from all readings.
-
Calculate the percent inhibition of CYP2E1 activity for each OHC concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the OHC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assessment in CYP2E1-Expressing HepG2 Cells
This protocol outlines the use of a human hepatoma cell line (HepG2) engineered to express CYP2E1, providing a more physiologically relevant system to study the effects of OHC.[1][8][9]
Objective: To evaluate the effect of this compound on CYP2E1 activity and expression in a cellular context.
Materials:
-
CYP2E1-expressing HepG2 cells and control HepG2 cells (not expressing CYP2E1).[1]
-
Cell culture medium (e.g., DMEM) with supplements (FBS, antibiotics).
-
This compound (OHC).
-
Reagents for cell lysis and protein quantification (e.g., BCA assay).
-
Reagents and equipment for qPCR (for gene expression analysis).
-
Antibodies for Western blotting (anti-CYP2E1, loading control).
-
LC-MS/MS for metabolite quantification.
Protocol:
-
Cell Culture and Treatment:
-
Culture CYP2E1-expressing HepG2 and control cells in appropriate culture flasks or plates until they reach a desired confluency (e.g., 70-80%).
-
Treat the cells with various concentrations of OHC or vehicle control for a specified period (e.g., 24-48 hours).
-
-
Assessment of CYP2E1 Activity (Chlorzoxazone 6-hydroxylation):
-
After treatment, replace the medium with a fresh medium containing a known concentration of chlorzoxazone (e.g., 200 µM).[8]
-
Incubate for a specific time (e.g., 1-4 hours).
-
Collect the cell culture supernatant.
-
Analyze the concentration of the metabolite, 6-hydroxychlorzoxazone, in the supernatant using a validated LC-MS/MS method.[10]
-
Normalize the metabolite formation to the total protein content of the cells in each well.
-
-
Assessment of CYP2E1 Expression (Western Blot and qPCR):
-
Western Blot:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against CYP2E1 and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the protein bands using a suitable detection system.
-
Quantify the band intensities to determine the relative CYP2E1 protein expression.
-
-
qPCR:
-
Extract total RNA from the treated cells.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR using primers specific for CYP2E1 and a reference gene (e.g., GAPDH).
-
Calculate the relative change in CYP2E1 mRNA expression using the ΔΔCt method.
-
-
In Vivo Assessment in a Mouse Model
This protocol describes an in vivo study in mice to evaluate the impact of OHC on CYP2E1 activity using the probe drug chlorzoxazone.[11][12][13]
Objective: To determine the effect of this compound on the in vivo metabolic activity of CYP2E1 in mice.
Materials:
-
Mice (e.g., C57BL/6).
-
This compound (OHC) formulated for oral administration.
-
Equipment for oral gavage and blood collection (e.g., via tail vein or retro-orbital sinus).
-
Anticoagulant (e.g., heparin or EDTA).
-
Centrifuge for plasma separation.
-
LC-MS/MS for the analysis of chlorzoxazone and 6-hydroxychlorzoxazone in plasma.
Protocol:
-
Animal Dosing:
-
Acclimatize the mice for at least one week before the experiment.
-
Divide the mice into treatment groups (e.g., vehicle control, OHC-treated).
-
Administer OHC or vehicle to the respective groups via oral gavage for a predetermined period (e.g., daily for 7 days).
-
-
Chlorzoxazone Administration and Blood Sampling:
-
On the day of the experiment, administer a single oral dose of chlorzoxazone (e.g., 20 mg/kg) to all mice.[14]
-
Collect blood samples at specific time points after chlorzoxazone administration (e.g., 0.5, 1, 2, 4, 6, and 8 hours).
-
Collect blood into tubes containing an anticoagulant and immediately place on ice.
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract chlorzoxazone and its metabolite, 6-hydroxychlorzoxazone, from the plasma samples.
-
Quantify the concentrations of chlorzoxazone and 6-hydroxychlorzoxazone using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters of chlorzoxazone, including the area under the plasma concentration-time curve (AUC), clearance (CL), and half-life (t1/2).
-
Determine the metabolic ratio of 6-hydroxychlorzoxazone to chlorzoxazone at each time point.
-
Compare the pharmacokinetic parameters and metabolic ratios between the OHC-treated and vehicle control groups to assess the in vivo impact of OHC on CYP2E1 activity.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound's impact on CYP2E1.
Signaling Pathway of CYP2E1 Inhibition
Caption: Potential mechanisms of CYP2E1 modulation by this compound.
References
- 1. Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoisomers of this compound, the hydrogenated metabolites of curcumin, display stereoselective activity on the CYP2E1 enzyme in L-02 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Curcuminoids inhibit multiple human cytochromes P450 (CYP), UDP-glucuronosyltransferase (UGT), and sulfotransferase (SULT) enzymes, while piperine is a relatively selective CYP3A4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Spectrophotometric analysis of human CYP2E1-catalyzed p-nitrophenol hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Generation and Characterization of CYP2E1-Overexpressing HepG2 Cells to Study the Role of CYP2E1 in Hepatic Hypoxia-Reoxygenation Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bielectrode Strategy for Determination of CYP2E1 Catalytic Activity: Electrodes with Bactosomes and Voltammetric Determination of 6-Hydroxychlorzoxazone [mdpi.com]
- 11. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of chlorzoxazone as an in vivo probe of cytochrome P450 2E1: choice of dose and phenotypic trait measure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Model for Octahydrocurcumin Production Using Intestinal Bacteria
Audience: Researchers, scientists, and drug development professionals.
Introduction
Curcumin, the primary bioactive compound in turmeric, exhibits a wide range of pharmacological activities. However, its therapeutic potential is often limited by poor bioavailability. Following oral administration, curcumin is extensively metabolized by the host and its intestinal microbiota into various derivatives, including dihydrocurcumin (DHC), tetrahydrocurcumin (THC), hexahydrocurcumin (HHC), and octahydrocurcumin (OHC). These metabolites, particularly the more reduced forms like OHC, are often more stable and may possess superior biological activities compared to the parent compound.
Understanding the biotransformation of curcumin by specific gut bacteria is crucial for elucidating its mechanism of action and for developing novel therapeutic strategies. This document provides detailed protocols for an in vitro model to produce and quantify this compound (OHC) using intestinal bacteria, specifically focusing on methodologies involving Enterococcus avium and Escherichia coli. Recent studies have identified that a novel E. coli strain (UMA_cur2) can convert curcumin sequentially through its various reduced forms to OHC, while Enterococcus avium has been shown to effectively metabolize tetrahydrocurcumin (THC) into optically active 3R,5R-octahydrocurcumin.[1][2][3]
These protocols offer a reproducible framework for researchers to generate OHC in vitro, enabling further investigation into its bioactivity, pharmacology, and potential as a therapeutic agent.
Metabolic Pathway of Curcumin to this compound
The conversion of curcumin to this compound by intestinal bacteria is a stepwise reduction process involving the saturation of double bonds in the curcumin structure. The generally accepted metabolic pathway is illustrated below. This process is mediated by bacterial enzymes, such as NADPH-dependent reductases.[4][5]
Experimental Workflow Overview
The overall process for producing, extracting, and analyzing OHC from bacterial cultures involves several key stages. The workflow begins with the anaerobic cultivation of the selected bacterial strain, followed by incubation with the precursor substrate (curcumin or THC). After the biotransformation period, the metabolites are extracted from the culture medium and subsequently quantified using High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The following table summarizes the quantitative yield of OHC and its intermediate, HHC, from the biotransformation of tetrahydrocurcumin (THC) by Enterococcus avium. This data is derived from an in vitro study and provides a benchmark for expected production levels under the specified conditions.
| Parameter | Value | Reference |
| Bacterial Strain | Enterococcus avium (strain 2a1-2b) | [2] |
| Culture Medium | Gifu Anaerobic Medium (GAM) | [2] |
| Initial Substrate | Tetrahydrocurcumin (THC) | [2] |
| Substrate Concentration | 100 µM | [2] |
| Culture Volume | 1.0 L | [2] |
| Incubation Time | 7 days | [2] |
| Incubation Conditions | 37°C, anaerobic static | [2] |
| Final Yield (OHC) | 2.9 mg | [2] |
| Final Yield (HHC) | 10.8 mg | [2] |
Detailed Experimental Protocols
Protocol 1: Anaerobic Cultivation of Enterococcus avium
Enterococcus avium is a facultative anaerobe commonly found in the gastrointestinal tract.[5] For the production of OHC, strict anaerobic conditions are required.
Materials:
-
Enterococcus avium strain (e.g., ATCC 14025 or a human fecal isolate)
-
Gifu Anaerobic Medium (GAM) broth or other suitable anaerobic growth medium
-
Anaerobic chamber or glove bag
-
Gas mixture (e.g., 80% N₂, 10% CO₂, 10% H₂)
-
Sterile culture tubes and flasks
-
Incubator at 37°C
Procedure:
-
Media Preparation: Prepare GAM broth according to the manufacturer's instructions. Dispense the medium into flasks, seal with rubber stoppers, and flush with N₂ gas for at least 30 minutes to remove dissolved oxygen.[6] Autoclave to sterilize.
-
Pre-culture: Transfer the prepared sterile medium into an anaerobic chamber. Inoculate a small volume (e.g., 10 mL) of GAM broth with a single colony of E. avium from a plate or a glycerol stock.
-
Incubation: Incubate the pre-culture at 37°C under anaerobic conditions for 24-48 hours, or until turbidity indicates sufficient growth.
-
Scaling Up: Use the pre-culture to inoculate a larger volume of anaerobic GAM broth for the biotransformation experiment (e.g., a 1:100 dilution).
Protocol 2: In Vitro Biotransformation of THC to OHC
This protocol describes the conversion of THC to OHC using a cultured E. avium strain.
Materials:
-
Actively growing culture of E. avium in anaerobic medium (from Protocol 5.1)
-
Tetrahydrocurcumin (THC) stock solution (e.g., 10 mM in ethanol or DMSO)
-
Sterile, anaerobic culture flasks
-
Anaerobic chamber or glove bag
-
Incubator at 37°C
Procedure:
-
Substrate Addition: Inside an anaerobic chamber, transfer the scaled-up E. avium culture to a sterile flask. Add the THC stock solution to the culture to achieve a final concentration of 100 µM.[2] Ensure the volume of the stock solution is minimal (e.g., <1% of the total culture volume) to avoid solvent toxicity.
-
Incubation: Seal the flask and incubate the culture under static, anaerobic conditions at 37°C.[2]
-
Biotransformation Period: Allow the biotransformation to proceed for 7 to 9 days.[2] The extended incubation period is necessary for the multi-step reduction from THC to OHC.
-
Sampling (Optional): At various time points, an aliquot of the culture can be aseptically removed to monitor the progress of the reaction by HPLC analysis.
Protocol 3: Extraction of this compound
This protocol details the recovery of OHC and other curcuminoids from the bacterial culture medium using liquid-liquid extraction. Ethyl acetate is an effective solvent for this purpose, showing superior recovery compared to other solvents like acetonitrile.[7]
Materials:
-
Bacterial culture from Protocol 5.2
-
Ethyl acetate (EtOAc), HPLC grade
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
-
Centrifuge and centrifuge tubes
Procedure:
-
Cell Removal: Centrifuge the entire culture at a high speed (e.g., 8,000 x g for 15 minutes) to pellet the bacterial cells. Carefully decant the supernatant into a clean flask.
-
Liquid-Liquid Extraction: Transfer the supernatant to a separatory funnel. Add an equal volume of ethyl acetate, shake vigorously for 2 minutes, and allow the layers to separate.
-
Collect Organic Phase: Collect the upper ethyl acetate layer. Repeat the extraction process on the aqueous layer two more times to maximize recovery.
-
Combine and Dry: Pool all ethyl acetate fractions. Dry the combined organic phase by passing it through anhydrous sodium sulfate to remove residual water.
-
Solvent Evaporation: Evaporate the ethyl acetate using a rotary evaporator under reduced pressure to obtain the crude extract containing OHC and other metabolites.
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for HPLC analysis.
Protocol 4: Quantification of OHC by HPLC
This protocol provides a method for the analytical quantification of OHC, including the chiral separation of its stereoisomers.
Materials:
-
Reconstituted crude extract from Protocol 5.3
-
This compound (OHC) analytical standard
-
HPLC system with UV or DAD detector
-
Chiral HPLC column (e.g., CHIRALPAK IF-3, 4.6 x 250 mm)[2]
-
Mobile Phase A: 0.1% Acetic Acid in HPLC-grade water
-
Mobile Phase B: Acetonitrile, HPLC grade
-
0.45 µm syringe filters
Procedure:
-
Sample Preparation: Filter the reconstituted extract through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
HPLC Conditions for Chiral Separation:
-
Standard Curve: Prepare a series of standard solutions of OHC of known concentrations in the mobile phase. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Quantification: Inject the prepared sample extract. Identify the OHC peak based on the retention time of the standard. Quantify the amount of OHC in the sample by comparing its peak area to the standard curve. The concentration can then be used to calculate the total yield from the initial culture volume.
References
- 1. researchgate.net [researchgate.net]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Collection - Isolation and Identification of Human Gut Bacteria Capable of Converting Curcumin to Its Hydrogenated Metabolites - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]
- 4. Escherichia coli - Wikipedia [en.wikipedia.org]
- 5. universe84a.com [universe84a.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Liquid-liquid extraction and liquid chromatography-mass spectrometry detection of curcuminoids from bacterial culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Octahydrocurcumin in Liver Injury Models
Introduction
Octahydrocurcumin (OHC) is a principal and ultimate hydrogenated metabolite of curcumin, the active compound in turmeric. Emerging research suggests that OHC possesses potent antioxidant and anti-inflammatory properties, potentially offering a therapeutic advantage in the management of liver injury.[1] Drug-induced liver injury (DILI) is a significant cause of acute liver failure, with acetaminophen (APAP) overdose being a common culprit.[1][2] The pathophysiology of liver injury is complex, involving oxidative stress, inflammation, and apoptosis. Key signaling pathways implicated in these processes include the Keap1-Nrf2 antioxidant response pathway, the pro-inflammatory NF-κB pathway, and the fibrotic TGF-β pathway.[[“]][4][5][6]
These application notes provide detailed protocols for investigating the hepatoprotective effects of this compound in established in vitro and in vivo models of liver injury. The described experimental designs are intended to enable researchers to assess the efficacy of OHC and elucidate its mechanisms of action.
In Vitro Evaluation of this compound in a Cellular Model of Acetaminophen-Induced Hepatotoxicity
This section outlines the use of primary human hepatocytes or hepatoma cell lines (e.g., HepG2, HepaRG) to assess the cytoprotective effects of OHC against acetaminophen-induced toxicity.[2][7][8][9][10][11]
Experimental Workflow
The following diagram illustrates the workflow for the in vitro assessment of OHC.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetaminophen-induced Liver Injury: from Animal Models to Humans [xiahepublishing.com]
- 3. consensus.app [consensus.app]
- 4. TGF-β/SMAD Pathway and Its Regulation in Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB in the liver—linking injury, fibrosis and hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of transforming growth factor-β signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. scispace.com [scispace.com]
- 10. In Vitro Models for Studying Chronic Drug-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Perspective: How complex in vitro models are addressing the challenges of predicting drug-induced liver injury [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Octahydrocurcumin Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Octahydrocurcumin synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and extensively studied method for synthesizing this compound (OHC) is through the catalytic hydrogenation of curcumin.[1] This process involves the reduction of the double bonds in the curcumin molecule using a catalyst, typically Palladium on carbon (Pd/C), in the presence of hydrogen gas.[1]
Q2: What are the typical products of curcumin hydrogenation?
A2: The hydrogenation of curcumin is a stepwise process that yields a mixture of hydrogenated products. The main products are Tetrahydrocurcumin (THC), Hexahydrocurcumin (HHC), and the desired this compound (OHC).[2] The ratio of these products depends on the reaction conditions.
Q3: What factors influence the yield of this compound?
A3: Several factors can significantly impact the yield of OHC, including the choice of catalyst, reaction temperature, hydrogen pressure, solvent, and reaction time. Optimizing these parameters is crucial for maximizing the conversion of curcumin to OHC.
Q4: How can the progress of the reaction be monitored?
A4: The progress of the curcumin hydrogenation reaction can be effectively monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS).[2] These methods allow for the quantification of the remaining curcumin and the various hydrogenated products in the reaction mixture over time.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low yield of this compound with a high percentage of Tetrahydrocurcumin (THC) and Hexahydrocurcumin (HHC).
-
Possible Cause 1: Incomplete Reaction. The hydrogenation of curcumin to OHC is a sequential process. Insufficient reaction time or mild reaction conditions may lead to the accumulation of intermediate products like THC and HHC.
-
Solution: Increase the reaction time and monitor the product distribution at regular intervals using HPLC or LC/MS.[2] Consider increasing the hydrogen pressure and/or reaction temperature to facilitate complete hydrogenation.
-
-
Possible Cause 2: Catalyst Inactivity. The catalyst may not be active enough to drive the reaction to completion.
-
Solution: Ensure the catalyst is fresh and has been stored properly. If catalyst poisoning is suspected, consider using a catalyst poison like diphenyl sulfide to control the catalyst's activity and potentially improve selectivity towards the desired product. In some cases, switching to a more active catalyst, such as Platinum oxide (PtO₂), might be beneficial, although this can also affect the stereoselectivity of the product.
-
Problem 2: The reaction is not proceeding, or is very slow.
-
Possible Cause 1: Catalyst Deactivation. The Palladium on carbon (Pd/C) catalyst can become deactivated over time. This can be due to poisoning by impurities in the starting material or solvent, or by the adsorption of reaction products onto the catalyst surface.[3][4]
-
Solution: Ensure high purity of curcumin and solvents. If deactivation is suspected, the catalyst may need to be regenerated. A common method for regenerating Pd/C catalysts involves washing with a suitable solvent, such as a mixture of chloroform and glacial acetic acid, to remove adsorbed organic species.[3][4] In some cases, oxidative treatment can also help in reactivating the catalyst.[5]
-
-
Possible Cause 2: Insufficient Hydrogen Pressure. Low hydrogen pressure can lead to a slow or stalled reaction.
-
Solution: Ensure the reaction vessel is properly sealed and that a consistent and adequate hydrogen pressure is maintained throughout the reaction. For laboratory-scale synthesis, a pressure of at least 2 bar is often recommended.
-
-
Possible Cause 3: Poor Mixing. In a heterogeneous catalytic reaction, efficient mixing is crucial for ensuring good contact between the reactants, catalyst, and hydrogen.
-
Solution: Use a high-quality stir bar or mechanical stirrer and ensure vigorous stirring throughout the reaction.
-
Problem 3: Difficulty in purifying this compound from the reaction mixture.
-
Possible Cause: Similar polarities of the hydrogenated products. THC, HHC, and OHC have similar chemical structures and polarities, which can make their separation by conventional methods like column chromatography challenging.
-
Solution: Utilize advanced chromatographic techniques such as preparative HPLC for efficient separation. Crystallization can also be an effective purification method. By carefully selecting the solvent system and controlling the crystallization conditions (e.g., temperature), it is possible to selectively crystallize and isolate OHC from the mixture.[6]
-
Data Presentation
Table 1: Influence of Reaction Time on the Composition of Hydrogenated Curcuminoids
| Reaction Time (hours) | Curcumin (C1) (%) | Tetrahydrocurcumin (THC1) (%) | Hexahydrocurcumin (HHC1) (%) | This compound (OHC1) (%) |
| 2 | ~1 | 47.88 | 6.51 | 2.78 |
| 6 | ~1 | 51.48 | Not specified | Not specified |
| 8 | ~1 | ~51.5 | Not specified | Not specified |
| 14 | ~1 | 54.21 | 7.88 | Not specified |
| 20 | ~1 | ~54.2 | Not specified | Not specified |
Data adapted from a study on the catalytic palladium hydrogenation of curcuminoids. The study did not specify OHC1 concentration beyond the 2-hour mark, indicating THC1 as the major product under their conditions.[2]
Table 2: Typical Reaction Conditions for this compound Synthesis
| Parameter | Condition | Reference |
| Catalyst | 10% Palladium on Carbon (Pd/C) | |
| Solvent | Ethyl Acetate | |
| Temperature | 50°C | |
| Hydrogen Pressure | 2 bar | |
| Reaction Time | 16 hours |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of Curcumin to this compound
-
Reaction Setup: In a suitable autoclave or hydrogenation vessel, suspend 10% Palladium on carbon (Pd/C) catalyst (typically 5% w/w of curcumin) in a solvent such as ethyl acetate (20 volumes relative to curcumin).
-
Addition of Curcumin: Add the curcumin to the catalyst suspension.
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 2 bar) and heat the reaction mixture to the target temperature (e.g., 50°C) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or HPLC.
-
Work-up: Once the reaction is complete (as indicated by the consumption of curcumin and the formation of the desired product), cool the reaction mixture to room temperature and carefully vent the hydrogen gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite or a similar filter aid to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product mixture containing OHC, THC, and HHC.
-
Purification: Purify the crude product by column chromatography or crystallization to isolate the pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Buy this compound | 36062-07-4 [smolecule.com]
- 2. isca.me [isca.me]
- 3. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the feasibility of Pd/C-catalyzed formic acid decomposition for hydrogen generation – catalyst pretreatment, deactivation, and regeneration - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability and Bioavailability of Octahydrocurcumin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Octahydrocurcumin (OHC). This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and evaluation of OHC, a promising but challenging therapeutic agent.
I. Frequently Asked Questions (FAQs)
Q1: Why is my this compound (OHC) solution precipitating when I add it to my aqueous buffer or cell culture medium?
A1: This is a common issue arising from the hydrophobic nature of OHC, similar to its parent compound, curcumin. When a concentrated stock solution of OHC (typically in an organic solvent like DMSO or ethanol) is diluted into an aqueous medium, it can precipitate due to its low water solubility.
Q2: I am observing inconsistent results in my cell-based assays. Could this be related to OHC stability?
A2: Yes, inconsistent results are often linked to the stability of the compound in the experimental medium. While OHC is generally more stable than curcumin, it can still degrade, especially over long incubation periods at physiological pH and temperature.[1]
Q3: How can I prepare a stable stock solution of OHC?
A3: To prepare a relatively stable stock solution, dissolve OHC in an appropriate organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. It is advisable to prepare high-concentration stock solutions and store them at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Always protect these solutions from light exposure by using amber vials or by wrapping the vials in aluminum foil.
Q4: What is the expected shelf-life of OHC in different formulations?
A4: The shelf-life of OHC is highly dependent on the formulation and storage conditions. In nanoformulations like solid lipid nanoparticles (SLNs), curcuminoids have shown good physical and chemical stability for up to 6 months at room temperature when protected from light.[2] It is crucial to conduct stability studies for your specific OHC formulation to determine its shelf-life accurately.
Q5: Are there any known interferences of OHC in common biological assays?
A5: Like curcumin, OHC may act as a Pan-Assay Interference Compound (PAINS). This means it can potentially interfere with assay results through non-specific mechanisms. It is recommended to run appropriate controls, such as testing OHC in cell-free assay conditions, to identify and account for any potential interference.
II. Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with OHC.
Problem 1: Low Encapsulation Efficiency in Nanoformulations
Symptom: The amount of OHC successfully encapsulated in your liposomes or solid lipid nanoparticles (SLNs) is consistently low.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor solubility of OHC in the lipid phase. | Screen different lipids to find one with the highest OHC solubility. Ensure the lipid is fully melted and OHC is completely dissolved before emulsification. |
| Incorrect lipid-to-drug ratio. | Optimize the ratio of lipid to OHC. Too little lipid may not be sufficient to encapsulate the drug, while too much may lead to unstable particles. |
| Suboptimal surfactant concentration. | The concentration of the surfactant is critical for nanoparticle formation and stability. Titrate the surfactant concentration to find the optimal level that results in small, stable nanoparticles with high encapsulation efficiency. |
| Inefficient homogenization or sonication. | Ensure that the energy input during homogenization or sonication is sufficient to form small, uniform nanoparticles. Optimize the duration and power of the process. |
Problem 2: Instability of OHC Nanoformulation (Aggregation, Drug Leakage)
Symptom: Your prepared OHC nanoformulation shows signs of instability over time, such as particle aggregation, sedimentation, or a rapid decrease in encapsulated OHC.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate surface charge. | The zeta potential of your nanoparticles is a key indicator of their stability. A sufficiently high positive or negative zeta potential (typically > ±30 mV) is required to prevent aggregation due to electrostatic repulsion. Adjust the type or concentration of the surfactant or add a charged lipid to modify the surface charge. |
| Drug expulsion during storage. | This can occur if the OHC is not well-entrapped within the lipid core. Using a mixture of lipids or lipids with higher melting points can sometimes improve drug retention. |
| Lipid oxidation. | If using unsaturated lipids, oxidation can lead to instability. Store the formulation under nitrogen or argon and add an antioxidant to the formulation. |
| Inadequate storage conditions. | Store your nanoformulation at the recommended temperature (often 4°C) and protect it from light. Avoid freezing unless the formulation is designed for it, as freeze-thaw cycles can disrupt nanoparticle integrity. |
Problem 3: High Variability in Pharmacokinetic Studies
Symptom: You are observing large variations in the plasma concentrations of OHC between different animals in the same treatment group.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent oral gavage technique. | Ensure that the formulation is administered consistently to each animal. Improper gavage can lead to variability in the amount of drug that reaches the gastrointestinal tract. |
| Food effects. | The presence or absence of food in the stomach can significantly impact the absorption of lipophilic compounds. Standardize the fasting period for all animals before dosing. |
| Formulation instability in GI fluids. | The nanoformulation may not be stable in the harsh environment of the stomach or intestines. Consider enteric-coated capsules or formulations with mucoadhesive properties to protect the nanoparticles and prolong their residence time in the gut. |
| Issues with blood sampling and processing. | Ensure a consistent blood sampling schedule and proper handling of the blood samples to prevent degradation of OHC. Use an appropriate anticoagulant and process the plasma promptly. |
III. Quantitative Data
Due to the limited availability of specific quantitative data for this compound, the following tables present data for Curcumin nanoformulations. These can serve as a reference point for what to expect with OHC formulations, which are generally considered to be more stable.
Table 1: Stability of Curcumin in Different Conditions
| Condition | Degradation Rate / Half-life | Reference |
| Aqueous Buffer (pH 8.0, 37°C) | k = 280 x 10⁻³ h⁻¹, t½ = 2.5 h | [3] |
| Aqueous Buffer (pH > 7) | Rapid degradation | [4] |
| Aqueous Buffer (Acidic pH < 7) | More stable, but prone to crystallization | [4] |
| Blue Light Exposure (10 min) | 42.1% degradation | [5] |
Table 2: Pharmacokinetic Parameters of Different Curcumin Formulations in Humans
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Standard Curcumin | 2 g | ~150 (in rats) | 2 | 460 (in rats) | [6] |
| Curcumin + Piperine | 2 g Curcumin + 20 mg Piperine | Significantly increased | 1 | 2000% increase in bioavailability | [6] |
| Liposomal Curcumin | - | - | - | - | [7] |
| Micellar Curcumin | 500 mg | - | - | >100 times higher bioavailability than native curcumin | [7] |
| Water-Dispersible Turmeric Extract (60% Curcuminoids) | 150 mg Curcuminoids | 43.5 | - | - | [7] |
| Curcumin Phytosome | - | - | - | 7.9-fold higher absorption than standard | [8] |
| Curcumin with Hydrophilic Carrier | - | - | - | 45.9-fold higher absorption than standard | [8] |
Table 3: Characterization of Curcumin-Loaded Nanoformulations
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Zeta Potential (mV) | Reference |
| Solid Lipid Nanoparticles | ~450 | 0.4 | Up to 70 | - | [2] |
| Solid Lipid Nanoparticles | 113.0 ± 0.8 | 0.177 ± 0.007 | 96.8 ± 0.4 | - | [9] |
| Solid Lipid Nanoparticles | 14.7 | - | 90.21 | -22.5 | [10] |
| Liposomes | ~300 | ~0.3 | - | - | [11] |
IV. Experimental Protocols
Protocol 1: Preparation of OHC-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from methods used for curcumin and can be optimized for OHC.
Materials:
-
This compound (OHC)
-
Solid lipid (e.g., Compritol® 888 ATO, Precirol® ATO 5)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
Organic solvent (if needed, e.g., acetone, ethanol)
Equipment:
-
High-speed homogenizer
-
High-pressure homogenizer or probe sonicator
-
Magnetic stirrer with heating
-
Water bath
Procedure:
-
Preparation of the Lipid Phase: Melt the solid lipid at a temperature 5-10°C above its melting point. Dissolve the desired amount of OHC in the molten lipid with continuous stirring until a clear solution is obtained.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Formation of the Pre-emulsion: Add the hot lipid phase dropwise to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500 bar, 3-5 cycles) or probe sonication to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool down the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form the SLNs.
-
Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: Preparation of OHC-Loaded Liposomes by Thin-Film Hydration
This is a common method for preparing liposomes and can be adapted for OHC.
Materials:
-
This compound (OHC)
-
Phospholipid (e.g., Soy phosphatidylcholine (SPC), Dipalmitoylphosphatidylcholine (DPPC))
-
Cholesterol
-
Organic solvent (e.g., Chloroform, Methanol)
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Probe sonicator or extruder
-
Water bath
Procedure:
-
Film Formation: Dissolve OHC, phospholipid, and cholesterol in an organic solvent mixture (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid's phase transition temperature. A thin lipid film will form on the inner wall of the flask.
-
Hydration: Add PBS (pH 7.4) to the flask and hydrate the lipid film by rotating the flask in a water bath at a temperature above the lipid's phase transition temperature for about 1 hour. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated OHC by centrifugation or size exclusion chromatography.
-
Characterization: Characterize the liposomes for particle size, PDI, zeta potential, and encapsulation efficiency.
Protocol 3: Quantification of OHC in Plasma by HPLC
This protocol is a general guideline and should be validated for OHC.
Materials:
-
Plasma samples containing OHC
-
Acetonitrile (HPLC grade)
-
Formic acid or acetic acid
-
Internal standard (IS) (e.g., a structurally similar compound not present in the sample)
-
Purified water (HPLC grade)
Equipment:
-
HPLC system with a UV or fluorescence detector
-
C18 reverse-phase column
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate the plasma proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Analysis:
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic or acetic acid) in a suitable ratio (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Detection Wavelength: To be determined based on the UV-Vis spectrum of OHC.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of OHC in blank plasma.
-
Calculate the concentration of OHC in the samples by comparing the peak area ratio of OHC to the internal standard with the calibration curve.
-
V. Visualizations
Experimental Workflow for OHC Nanoformulation
Caption: A generalized workflow for the preparation and evaluation of OHC nanoformulations.
NF-κB Signaling Pathway Modulation by Curcuminoids
References
- 1. researchgate.net [researchgate.net]
- 2. Formulation and characterization of curcuminoids loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Kinetic Degradation Study of Curcumin in Its Free Form and Loaded in Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physical and Chemical Stability of Curcumin in Aqueous Solutions and Emulsions: Impact of pH, Temperature, and Molecular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photostabilities and anti-tumor effects of curcumin and curcumin-loaded polydopamine nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABC Herbalgram Website [herbalgram.org]
- 7. OBM Integrative and Complementary Medicine | Review of Curcumin and Its Different Formulations: Pharmacokinetics, Pharmacodynamics and Pharmacokinetic-Pharmacodynamic Interactions [lidsen.com]
- 8. Comparative absorption of curcumin formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of Curcumin Solid Lipid Nanoparticles Loaded with Flower-Shaped Lactose for Lung Inhalation and Preliminary Evaluation of Cytotoxicity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving the Stability of Liposomal Curcumin by Adjusting the Inner Aqueous Chamber pH of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Octahydrocurcumin Dosage for In Vivo Anti-inflammatory Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Octahydrocurcumin (OHC) in in vivo anti-inflammatory models.
Troubleshooting Guide
Question: I am not observing a significant anti-inflammatory effect with this compound. What are the possible reasons?
Answer:
Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Dosage Optimization: OHC has demonstrated dose-dependent anti-inflammatory effects.[1][2] If you are not seeing an effect, your dosage may be too low. Based on acute inflammation models in mice, effective dosages range from 10 to 40 mg/kg.[2][3] It is recommended to perform a dose-response study to determine the optimal concentration for your specific model.
-
Route of Administration: The route of administration significantly impacts bioavailability. While oral gavage has been shown to be effective, intraperitoneal injections can also be considered.[4] The choice of administration should align with your experimental goals and the specific model of inflammation.
-
Vehicle Selection: OHC is a lipophilic compound and requires an appropriate vehicle for solubilization and administration. A common vehicle used in published studies is 0.1% Tween-80.[1] Improper solubilization can lead to poor absorption and reduced efficacy.
-
Timing of Administration: The timing of OHC administration relative to the inflammatory insult is critical. In acute models, OHC is typically administered 1 hour prior to the induction of inflammation.[5] This timing may need to be adjusted for chronic inflammation models.
-
Animal Model Selection: The choice of animal model is crucial for observing the desired anti-inflammatory effects. OHC has been shown to be effective in models of acute inflammation such as carrageenan-induced paw edema, xylene-induced ear edema, and acetic acid-induced vascular permeability.[1][6] Ensure your chosen model is appropriate for evaluating the specific inflammatory pathways you are investigating.
Question: I am observing inconsistent results between animals in the same treatment group. What could be the cause?
Answer:
Inconsistent results can be frustrating. Here are some potential sources of variability:
-
Animal Handling and Stress: Stress can significantly impact the inflammatory response. Ensure all animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.[5] Consistent and gentle handling techniques should be used for all animals.
-
Accuracy of Administration: Ensure accurate and consistent administration of OHC. For oral gavage, ensure the full dose is delivered to the stomach. For intraperitoneal injections, ensure proper placement to avoid injection into other tissues.
-
Inflammatory Induction: The method of inducing inflammation must be highly consistent across all animals. For example, in the carrageenan-induced paw edema model, the volume and injection site of the carrageenan solution should be precise.[5]
-
Measurement Technique: Ensure that the method for measuring inflammation is consistent and objective. For paw edema, use a plethysmometer for accurate volume measurements.[7] For ear edema, consistent biopsy punch size and immediate weighing are important.[1]
Frequently Asked Questions (FAQs)
1. What is the proposed mechanism of action for this compound's anti-inflammatory effects?
This compound (OHC) exerts its anti-inflammatory effects primarily through the suppression of the TAK1-NF-κB signaling pathway.[1][2][6] This leads to the inhibition of pro-inflammatory mediators such as COX-2, TNF-α, IL-1β, and IL-6.[1][2]
2. How does the anti-inflammatory potency of this compound compare to Curcumin?
Studies have shown that OHC exhibits superior anti-inflammatory effects in vivo compared to its parent compound, Curcumin.[1][2][6] This is likely due to the fact that OHC is a major metabolite of curcumin and may be one of the primary bioactive forms in vivo.[2][8] Curcumin itself has poor bioavailability.[4][9][10]
3. What are the recommended dosages of this compound for in vivo studies?
In mouse models of acute inflammation, OHC has been shown to be effective in a dose-dependent manner at concentrations of 10, 20, and 40 mg/kg, administered via oral gavage.[2][3]
4. What is a suitable vehicle for dissolving this compound for in vivo administration?
A commonly used and effective vehicle for OHC is 0.1% Tween-80 in a saline solution.[1]
5. Are there any known pharmacokinetic properties of this compound?
This compound is a major reduced metabolite of curcumin.[9][11] While specific pharmacokinetic data for isolated OHC is limited, the metabolism of curcumin to OHC is a key step in its biological activity.[4] The reduced metabolites of curcumin, including OHC, are reported to have better pharmacokinetic properties and higher bioavailability than curcumin itself.[9]
Data Presentation
Table 1: Effective Dosages of this compound in Acute Inflammation Models
| Animal Model | Species | Route of Administration | Effective Dosage Range | Observed Effects | Reference |
| Carrageenan-Induced Paw Edema | Mouse | Oral Gavage | 10 - 40 mg/kg | Dose-dependent reduction in paw edema | [2][3] |
| Xylene-Induced Ear Edema | Mouse | Oral Gavage | 10 - 40 mg/kg | Dose-dependent inhibition of ear edema | [1][2] |
| Acetic Acid-Induced Vascular Permeability | Mouse | Oral Gavage | 10 - 40 mg/kg | Dose-dependent inhibition of Evans blue dye leakage | [1][2] |
Table 2: Effect of this compound on Pro-inflammatory Cytokines and Mediators in Carrageenan-Induced Paw Edema
| Treatment Group | Dosage | TNF-α Reduction | IL-1β Reduction | IL-6 Reduction | PGE2 Reduction | COX-2 Inhibition | Reference |
| OHC | 40 mg/kg | Significant | Significant | Significant | Significant | Significant | [1][2] |
Experimental Protocols
Carrageenan-Induced Paw Edema Model
This protocol is a widely used model for evaluating acute inflammation.[5]
-
Animal Acclimatization: Acclimate male BALB/c mice (20-25 g) for at least one week under standard laboratory conditions.[5]
-
Grouping: Divide animals into the following groups (n=6-8 per group):
-
Vehicle control (e.g., 0.1% Tween-80)
-
This compound (10, 20, 40 mg/kg)
-
Positive control (e.g., Indomethacin)
-
-
Drug Administration: Administer the vehicle, OHC, or positive control orally 1 hour before carrageenan injection.[5]
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each mouse.[5]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[5]
Measurement of Pro-inflammatory Cytokines
-
Sample Collection: At a predetermined time point post-carrageenan injection (e.g., 4 hours), euthanize the animals and collect the inflamed paw tissue.
-
Tissue Homogenization: Homogenize the paw tissue in cold PBS.
-
Centrifugation: Centrifuge the homogenate and collect the supernatant.
-
Cytokine Measurement: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[5]
-
Data Analysis: Compare the cytokine levels in the OHC-treated groups to the vehicle control group. Calculate the percentage inhibition of cytokine production.
Visualizations
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Caption: Simplified signaling pathway of this compound's anti-inflammatory action.
References
- 1. researchgate.net [researchgate.net]
- 2. Curcumin’s Metabolites, Tetrahydrocurcumin and this compound, Possess Superior Anti-inflammatory Effects in vivo Through Suppression of TAK1-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Curcumin’s Metabolites, Tetrahydrocurcumin and this compound, Possess Superior Anti-inflammatory Effects in vivo Through Suppression of TAK1-NF-κB Pathway [frontiersin.org]
- 4. OBM Integrative and Complementary Medicine | Review of Curcumin and Its Different Formulations: Pharmacokinetics, Pharmacodynamics and Pharmacokinetic-Pharmacodynamic Interactions [lidsen.com]
- 5. benchchem.com [benchchem.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]
- 8. Comparation of Anti-Inflammatory and Antioxidantactivities of Curcumin, Tetrahydrocurcuminand Octahydrocurcuminin LPS-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics-Driven Evaluation of the Antioxidant Activity of Curcuminoids and Their Major Reduced Metabolites—A Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biomedical Applications and Bioavailability of Curcumin—An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dietary Curcumin: Correlation between Bioavailability and Health Potential - PMC [pmc.ncbi.nlm.nih.gov]
Refining protocols for Octahydrocurcumin experiments in animal models.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Octahydrocurcumin (OHC) in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution for injection is not stable. What can I do?
A1: The stability of curcuminoids like OHC can be challenging.[1] OHC is more stable than curcumin but can still degrade.[2]
-
pH Sensitivity: Curcuminoids are more stable in acidic conditions and degrade rapidly at neutral or alkaline pH.[1] For in vivo studies, where physiological pH is around 7.4, this is a significant consideration.
-
Fresh Preparation: Always prepare OHC solutions fresh for each experiment to minimize degradation.[1]
-
Solvent Choice: While DMSO is a common solvent for initial stock solutions, ensure the final concentration in your vehicle is low (typically <0.1%) to avoid toxicity.[1] For oral gavage, vehicles like 0.1% Tween-80 have been used.[3]
-
Light Sensitivity: Protect OHC solutions from light to prevent photodegradation.
Q2: I am observing high variability in my experimental results between animals.
A2: Inconsistent results are a known challenge in curcuminoid research.[1] Several factors can contribute to this:
-
Compound Purity: Ensure you are using high-purity OHC (>95%). Commercial curcumin is often a mix of curcuminoids, which can lead to varied biological effects.[1]
-
Administration Technique: Improper oral gavage can lead to aspiration or incorrect dosage delivery, causing stress and variability in results.[4][5] Ensure proper training and technique. Intraperitoneal injections also require precise anatomical landmarking to avoid organ damage.[6]
-
Animal Health and Stress: The stress from handling and administration can influence experimental outcomes, particularly in inflammatory models.[4] Acclimatize animals to handling and procedures to minimize stress.
-
Pharmacokinetics: The route of administration significantly impacts bioavailability. Intraperitoneal (IP) administration of curcuminoids generally results in higher plasma concentrations compared to oral administration.[7][8] Consider the most appropriate route for your experimental question.
Q3: What is a suitable starting dose for this compound in a mouse inflammation model?
A3: A dose of 40 mg/kg of OHC administered via oral gavage has been shown to be effective in a carrageenan-induced mouse paw edema model.[3] This can be a good starting point for dose-response studies. For comparison, the parent compound curcumin was used at a higher dose of 100 mg/kg in the same study.[3]
Q4: How can I prepare this compound for oral gavage?
A4: For oral administration in mice, OHC can be suspended in a vehicle like 0.1% Tween-80.[3] It is crucial to ensure a homogenous suspension to deliver a consistent dose.
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving this compound and related compounds.
Table 1: Efficacy of this compound in an Acute Inflammation Model
| Compound | Dose (mg/kg, i.g.) | Model | Endpoint | Result | Reference |
| This compound (OHC) | 40 | Carrageenan-induced paw edema | Inhibition of edema | Significant inhibition | [3] |
| Tetrahydrocurcumin (THC) | 40 | Carrageenan-induced paw edema | Inhibition of edema | Significant inhibition | [3] |
| Curcumin (CUR) | 100 | Carrageenan-induced paw edema | Inhibition of edema | Less effective than OHC and THC | [3] |
i.g. = intragastric (oral gavage)
Table 2: Comparative Pharmacokinetics of a Curcumin Metabolite (Hexahydrocurcumin) in Mice
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | Half-life (h) | Relative Bioavailability | Reference |
| Intraperitoneal (IP) | 40 | 47.90 times higher than oral | ~5 | ~1.52 | - | [7] |
| Oral | 40 | - | ~15 | ~2.17 | 12.28% (compared to IP) | [7] |
Note: This data is for Hexahydrocurcumin, a related metabolite, and provides an indication of the expected pharmacokinetic differences between administration routes for curcuminoids.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage in Mice
-
Materials:
-
This compound (OHC) powder (>95% purity)
-
Vehicle: 0.1% Tween-80 in sterile saline
-
Microbalance
-
Vortex mixer
-
Sonicator (optional)
-
Gavage needles (18-20 gauge, 1.5 inches with a rounded tip for mice)[9]
-
Syringes (1 mL)
-
-
Procedure:
-
Calculate the required amount of OHC based on the desired dose (e.g., 40 mg/kg) and the number and weight of the animals.
-
Weigh the OHC powder accurately.
-
Prepare the 0.1% Tween-80 vehicle.
-
Add a small amount of the vehicle to the OHC powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to form a homogenous suspension. Sonication can be used to aid dispersion.
-
Administer the suspension immediately to prevent settling. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[9][10]
-
Gently restrain the mouse and insert the gavage needle along the upper palate until it passes into the esophagus without resistance.[9]
-
Slowly dispense the OHC suspension into the stomach.
-
Monitor the animal for any signs of distress after the procedure.[11]
-
Protocol 2: Carrageenan-Induced Paw Edema Model in Mice
-
Animals: Male CD1 or similar strain mice, acclimatized for at least 7 days.[12]
-
Groups:
-
Vehicle control (e.g., 0.1% Tween-80)
-
This compound (e.g., 40 mg/kg)
-
Positive control (e.g., Indomethacin, 10 mg/kg)[3]
-
-
Procedure:
-
Administer OHC, vehicle, or positive control via oral gavage 1 hour before carrageenan injection.
-
Measure the baseline paw volume using a plethysmometer.
-
Induce inflammation by injecting 50 µL of 1% carrageenan solution in saline into the subplantar surface of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[3]
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Physical and Chemical Stability of Curcumin in Aqueous Solutions and Emulsions: Impact of pH, Temperature, and Molecular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Curcumin’s Metabolites, Tetrahydrocurcumin and this compound, Possess Superior Anti-inflammatory Effects in vivo Through Suppression of TAK1-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Administering Fixed Oral Doses of Curcumin to Rats through Voluntary Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Administering Fixed Oral Doses of Curcumin to Rats through Voluntary Consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Comparative Pharmacokinetics and Tissue Distribution of Hexahydrocurcumin Following Intraperitoneal vs Oral Administration in Mice Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of free and nanoparticulate curcumin on chemically induced liver carcinoma in an animal model [archivesofmedicalscience.com]
Troubleshooting Octahydrocurcumin insolubility in aqueous solutions.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with octahydrocurcumin, particularly its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it poorly soluble in water?
This compound (OHC) is a hydrogenated metabolite of curcumin, the active compound in turmeric.[1] Its chemical structure is less reactive and more stable than curcumin. However, like its parent compound, this compound is a lipophilic molecule, meaning it has a strong affinity for fats and oils and repels water. This inherent hydrophobicity is the primary reason for its low solubility in aqueous solutions.
Q2: I'm observing a precipitate after diluting my this compound stock solution into my aqueous buffer/media. What is happening?
This is a common phenomenon known as precipitation. It occurs when a concentrated stock solution of a hydrophobic compound, typically dissolved in an organic solvent like DMSO, is introduced into an aqueous environment. The organic solvent disperses, and the poorly water-soluble this compound molecules are forced out of the solution, aggregate, and form a visible precipitate.[2]
Q3: What are the recommended organic solvents for preparing a concentrated stock solution of this compound?
Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used organic solvents for preparing stock solutions of this compound.[3] It is crucial to use anhydrous, high-purity solvents to avoid introducing water, which can lower the solubility of the compound in the stock solution.
Q4: How can I improve the solubility of this compound in my aqueous experimental setup?
Several methods can be employed to enhance the aqueous solubility of this compound:
-
Co-solvents: Introducing a water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), into the aqueous solution can increase the solubility of hydrophobic compounds.[3][4]
-
Surfactants: Non-ionic surfactants like Tween® 80 can form micelles that encapsulate this compound, increasing its apparent solubility in water.[4]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and enhancing their solubility.[4][5]
Q5: What is the maximum recommended final concentration of DMSO in cell culture experiments?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should typically be kept below 0.5%, and ideally at or below 0.1%. It is essential to perform a vehicle control experiment (media with the same final concentration of DMSO without this compound) to account for any effects of the solvent on the cells.
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | 265.65 | Ultrasonic treatment may be needed.[3] |
| Ethanol | 10 | 26.56 | Ultrasonic treatment may be needed.[3] |
Data is based on manufacturer's information. Actual solubility may vary based on purity, temperature, and water content of the solvent.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous buffers or cell culture media.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 3.7644 mg (Molecular Weight = 376.44 g/mol ).
-
Dissolving: Add the weighed this compound to a sterile vial. Add the calculated volume of DMSO (in this case, 1 mL).
-
Mixing: Tightly cap the vial and vortex for 1-2 minutes.
-
Sonication (if necessary): If the compound does not fully dissolve, place the vial in a water bath sonicator for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.[3]
-
Storage: Once fully dissolved, the stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparing a Working Solution of this compound in Aqueous Buffer (for in vitro assays)
Objective: To dilute the concentrated DMSO stock solution into an aqueous buffer while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) aqueous buffer or cell culture medium
-
Sterile conical tubes
Procedure:
-
Pre-warm the buffer: Ensure your aqueous buffer or cell culture medium is at the desired experimental temperature (e.g., 37°C).
-
Calculate dilutions: Determine the volume of the stock solution needed to achieve your final desired concentration. Remember to keep the final DMSO concentration low (ideally ≤ 0.1%).
-
Dilution: While gently vortexing or swirling the pre-warmed buffer, add the calculated volume of the this compound stock solution dropwise. This rapid and even dispersion is critical to prevent localized high concentrations that lead to precipitation.[2]
-
Immediate Use: Use the freshly prepared working solution immediately in your experiment to ensure consistency and minimize degradation.
Protocol 3: Formulation for in vivo Studies using a Co-solvent System
Objective: To prepare a clear solution of this compound suitable for animal studies.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween® 80
-
Saline (0.9% NaCl)
Procedure: This protocol is for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
-
Prepare a concentrated stock in DMSO: For a final concentration of ≥ 3.75 mg/mL, prepare a 37.5 mg/mL stock solution of this compound in DMSO.
-
Mixing the components: In a sterile tube, add the components in the following order, ensuring complete mixing after each addition:
-
100 µL of the 37.5 mg/mL this compound in DMSO stock.
-
400 µL of PEG300. Mix thoroughly.
-
50 µL of Tween-80. Mix thoroughly.
-
450 µL of saline. Mix until a clear solution is obtained.
-
-
This will yield a 1 mL solution with an this compound concentration of ≥ 3.75 mg/mL.[4]
Visualizations
References
- 1. This compound, a final hydrogenated metabolite of curcumin, possesses superior anti-tumor activity through induction of cellular apoptosis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effect of Cyclodextrin Complexation of Curcumin on its Solubility and Antiangiogenic and Anti-inflammatory Activity in Rat Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Safety Margin of Octahydrocurcumin (OHC) in Experimental Research
Welcome to the technical support center for Octahydrocurcumin (OHC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maximizing the safety margin of OHC in experimental settings. While OHC, a primary metabolite of curcumin, is recognized for its high safety profile, this guide offers troubleshooting tips and frequently asked questions to ensure best practices and mitigate potential risks in your research.
Troubleshooting Guide: Minimizing Risks and Ensuring Experimental Success
Even with a compound considered to have a wide safety margin, unexpected issues can arise. This guide addresses potential problems, their likely causes, and actionable solutions to enhance the safety and reliability of your experiments involving this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of OHC in Aqueous Solutions | OHC, like its parent compound curcumin, has low aqueous solubility. Diluting a concentrated stock (e.g., in DMSO or ethanol) into an aqueous buffer or cell culture medium can cause it to precipitate, leading to inaccurate dosing and potential for localized high concentrations. | - Optimize Stock Solution: Prepare a high-concentration stock in an appropriate solvent like DMSO. Ensure the final solvent concentration in your experiment is minimal (ideally <0.1%) to avoid solvent-induced toxicity. - Improve Solubility: Gently warm the aqueous medium before adding the OHC stock. Use of solubilizing agents or formulations, such as those involving nanoparticles or liposomes, can also be considered to improve solubility and stability.[1][2] - pH Consideration: Be mindful of the pH of your solutions. Like curcumin, OHC's stability can be pH-dependent. |
| Inconsistent In Vivo Efficacy or Unexpected Adverse Events at High Doses | Although OHC has a high LD50, very high doses may lead to unforeseen physiological effects. Poor bioavailability can also lead to inconsistent results. Factors such as formulation, route of administration, and animal strain can influence outcomes. | - Dose-Response Studies: Conduct thorough dose-response studies to determine the optimal therapeutic window with the highest efficacy and lowest risk of adverse effects. - Bioavailability Enhancement: Consider co-administration with bio-enhancers like piperine, which has been shown to increase the bioavailability of curcuminoids.[3] However, be aware that this could also potentially increase the risk of toxicity if not carefully dosed. - Appropriate Vehicle: Use a well-tolerated vehicle for in vivo administration, such as 0.1% Tween-80, to ensure proper dispersion and minimize local irritation.[4] |
| Potential for Drug Interactions | OHC may modulate the activity of metabolic enzymes, such as cytochrome P450 (CYP) isoforms.[5][6] This can lead to altered metabolism and potential toxicity of co-administered drugs. | - Review of Co-Administered Compounds: Carefully review the metabolic pathways of any other compounds being used in your experimental model. - Staggered Dosing: If a potential interaction is identified, consider a staggered dosing schedule to minimize the impact of OHC on the metabolism of the other compound. - In Vitro Metabolism Assays: For novel co-therapies, it may be prudent to conduct in vitro metabolism studies using liver microsomes to assess the potential for drug-drug interactions. |
| Oxidative Stress at High Concentrations | While known for its antioxidant properties, some phenolic compounds at very high concentrations can exhibit pro-oxidant effects, leading to cellular stress.[7][8][9][10] | - Monitor Markers of Oxidative Stress: In high-dose or long-term studies, it is advisable to monitor biomarkers of oxidative stress, such as malondialdehyde (MDA) levels, and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[11] - Dose Optimization: Adhere to the lowest effective dose determined from your dose-response studies to minimize the risk of pro-oxidant effects. |
Quantitative Safety Data Summary
The following table summarizes key quantitative data related to the safety profile of this compound and its parent compound, curcumin.
| Parameter | Compound | Value | Species | Route of Administration | Reference |
| LD50 (Median Lethal Dose) | This compound (OHC) | > 10,000 mg/kg | Mouse | Oral | [4][12] |
| LD50 (Median Lethal Dose) | Curcumin | > 2,000 mg/kg | Rat | Oral | [3] |
| No-Observed-Adverse-Effect-Level (NOAEL) (90-day study) | Synthetic Curcumin | 1,000 mg/kg bw/day | Rat | Oral (gavage) | [13][14] |
| Acceptable Daily Intake (ADI) | Curcumin | 0-3 mg/kg bw | Human | Oral | [15][16] |
Frequently Asked Questions (FAQs)
Q1: Is this compound completely non-toxic?
A1: this compound has a very high safety margin, with an LD50 in mice greater than 10,000 mg/kg, indicating very low acute toxicity.[4][12] However, like any bioactive compound, extremely high doses may elicit undesirable effects. It is always recommended to conduct dose-response studies to identify the optimal therapeutic window for your specific experimental model.
Q2: How can I improve the bioavailability of OHC without compromising safety?
A2: Enhancing bioavailability is key to achieving consistent results and can contribute to safety by allowing for the use of lower, effective doses. Strategies include:
-
Formulation: Using formulations such as nanoparticles, liposomes, or micelles can improve solubility and absorption.[1][2]
-
Adjuvants: Co-administration with piperine has been shown to significantly increase the bioavailability of curcuminoids, though this should be carefully optimized to avoid potential alterations in the metabolism of other compounds.[3]
Q3: Are there any known drug interactions with this compound?
A3: While specific drug interaction studies on OHC are limited, curcumin has been shown to inhibit cytochrome P450 enzymes.[5][6] Therefore, it is prudent to assume that OHC may have similar effects. Caution should be exercised when co-administering OHC with drugs that are metabolized by CYP enzymes, and a thorough review of potential interactions is recommended.
Q4: What are the best practices for preparing OHC solutions for in vitro and in vivo experiments?
A4: For in vitro studies, prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it into your cell culture medium, ensuring the final solvent concentration is non-toxic to your cells (typically below 0.1%). For in vivo studies, OHC can be administered orally by gavage. A common vehicle is a suspension in 0.1% Tween-80 in saline to ensure adequate dispersion.[4] Always prepare fresh solutions for each experiment to ensure stability and activity.
Q5: What safety parameters should I monitor during long-term in vivo studies with OHC?
A5: For long-term or high-dose studies, it is good practice to monitor:
-
General Health: Body weight, food and water intake, and any changes in behavior.
-
Hematology and Clinical Chemistry: A complete blood count (CBC) and serum chemistry panel, including markers for liver function (ALT, AST) and kidney function (BUN, creatinine), can provide valuable safety data.[11][17]
-
Histopathology: At the end of the study, histopathological examination of key organs (liver, kidneys, spleen) can help identify any subtle, long-term toxicities.
Experimental Protocols
Protocol 1: Acute Oral Toxicity Assessment of this compound in Mice (Up-and-Down Procedure Adaptation)
This protocol is adapted from established methods for assessing the acute toxicity of curcuminoids.[4]
-
Animal Model: Use healthy, young adult mice (e.g., ICR strain), acclimatized for at least one week.
-
Housing: House animals in standard conditions with a 12-hour light/dark cycle and free access to food and water, except for a brief fasting period before dosing.
-
Dose Preparation: Prepare a suspension of OHC in a vehicle of 0.1% Tween-80 in sterile saline.
-
Dosing:
-
Fast the mice overnight before dosing.
-
Administer a single oral dose of OHC by gavage. A starting dose could be 2000 mg/kg.
-
If the animal survives, the next animal receives a higher dose. If the animal does not survive, the next animal receives a lower dose.
-
A limit test at 10,000 mg/kg can be performed. If no mortality is observed, the LD50 is considered to be greater than this dose.
-
-
Observation:
-
Observe the animals closely for the first few hours post-dosing for any signs of toxicity (e.g., changes in behavior, convulsions).
-
Continue to monitor the animals daily for 14 days for any delayed toxicity or mortality.
-
Record body weight at the beginning and end of the 14-day observation period.
-
-
Endpoint: The LD50 is calculated based on the pattern of survival and mortality across the tested doses.
Protocol 2: Preparation of this compound for In Vitro Cell-Based Assays
-
Stock Solution Preparation:
-
Dissolve OHC powder in sterile DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM).
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the OHC stock solution.
-
Warm the cell culture medium to 37°C.
-
Serially dilute the OHC stock solution in the pre-warmed cell culture medium to achieve the desired final concentrations. It is crucial to vortex or gently mix the medium while adding the OHC stock to ensure rapid and uniform dispersion and minimize precipitation.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without OHC. This is essential to distinguish the effects of OHC from any effects of the solvent.
-
Application to Cells: Replace the existing medium in your cell culture plates with the freshly prepared OHC-containing medium or the vehicle control medium.
Visualizing Key Pathways and Workflows
Signaling Pathways
The anti-inflammatory effects of this compound are primarily mediated through the suppression of the NF-κB signaling pathway.
Caption: OHC inhibits the NF-κB pathway by targeting TAK1.
Experimental Workflow
A logical workflow for assessing the safety of a new OHC formulation is crucial for systematic evaluation.
Caption: Workflow for preclinical safety assessment of an OHC formulation.
References
- 1. Methods Used for Enhancing the Bioavailability of Oral Curcumin in Randomized Controlled Trials: A Meta-Research Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Improving Bioavailability, Bioactivity, and Physical-Chemical Behavior of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving Curcumin Bioavailability: Current Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curcumin’s Metabolites, Tetrahydrocurcumin and this compound, Possess Superior Anti-inflammatory Effects in vivo Through Suppression of TAK1-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic interactions of curcuminoids with conventional drugs: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Curcumin on Microsomal Enzyme Activities: Drug Interaction and Chemopreventive Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenolic compounds, antioxidant enzymes, and oxidative stress in barley (Hordeum vulgare L.) genotypes under field drought-stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phenolic Compounds in Exercise Physiology: Dual Role in Oxidative Stress and Recovery Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jscholaronline.org [jscholaronline.org]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of Safety Profile of Activated Curcumin C3 Complex (AC3®), Enriched Extract of Bisdemethoxycurcumin from the Rhizomes of Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] An Evaluation of the Genotoxicity and Subchronic Oral Toxicity of Synthetic Curcumin | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. vkm.no [vkm.no]
- 16. cot.food.gov.uk [cot.food.gov.uk]
- 17. scispace.com [scispace.com]
Technical Support Center: Method Refinement for Studying Octahydrocurcumin's Effect on Gene Expression
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals investigating the effects of Octahydrocurcumin (OHC) on gene expression.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experimentation, from initial cell treatment to final data analysis.
1. Cell Culture and OHC Treatment
-
Question: My this compound (OHC) is precipitating in the cell culture medium. What should I do?
-
Answer: OHC, like curcumin, is hydrophobic and has poor aqueous solubility. To prevent precipitation, ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve OHC is minimal, typically below 0.1%.[1] When adding the OHC stock solution to the medium, do so with gentle mixing or vortexing. It's also advisable to prepare fresh dilutions for each experiment as the stability of curcuminoids in culture media can be low, with a half-life that can be as short as a couple of hours at 37°C.[1]
-
-
Question: What concentration of OHC should I use for my experiments?
-
Answer: The optimal concentration of OHC is cell-line dependent and should be determined empirically. A good starting point is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) using a cell viability assay like the MTT assay. Based on studies with curcumin and its analogs, a concentration range of 0.1 µM to 50 µM is often a reasonable starting point for in vitro studies.[2] It is crucial to test a range of concentrations to identify one that induces gene expression changes without causing excessive cytotoxicity.[3]
-
-
Question: I am observing significant cell death even at low concentrations of OHC. What could be the cause?
-
Answer: Several factors could contribute to this. First, verify the purity of your OHC compound. Second, ensure your cell line is healthy, free from contamination, and not passaged too many times. Third, check for any morphological changes or signs of toxicity under the microscope during the treatment period. It is also important to include a vehicle control (cells treated with the same concentration of the solvent, e.g., DMSO, used to dissolve the OHC) to ensure the solvent itself is not causing the toxicity.
-
2. RNA Isolation
-
Question: My RNA yield is consistently low after OHC treatment. How can I improve it?
-
Answer: Low RNA yield can result from incomplete cell lysis or an excessive amount of starting material overwhelming the extraction chemistry.[4][5] Ensure complete homogenization of the cell lysate. For difficult-to-lyse cells, combining a detergent-based lysis buffer with mechanical shearing (e.g., passing the lysate through a needle) can be effective.[6][7] Also, make sure you are using the appropriate volume of lysis reagent for your cell number.[5]
-
-
Question: I am seeing genomic DNA (gDNA) contamination in my RNA samples. How can I prevent this?
-
Answer: gDNA contamination is a common issue.[4] Most RNA isolation kits include an on-column DNase treatment step, which is highly recommended.[6] Alternatively, a DNase I treatment can be performed after RNA isolation.[4] Designing qRT-PCR primers that span an exon-exon junction can also help to ensure that only cDNA from spliced mRNA is amplified.
-
-
Question: My RNA appears degraded on a gel (smearing, loss of distinct 18S and 28S rRNA bands). What went wrong?
-
Answer: RNA is highly susceptible to degradation by RNases.[4] To prevent this, use RNase-free tubes, tips, and reagents throughout the protocol.[8] Work quickly and keep samples on ice whenever possible. Ensure that the lysis buffer, which contains RNase inhibitors, is added to the cells immediately after harvesting.[6]
-
3. qRT-PCR Analysis
-
Question: My qRT-PCR results are not reproducible, with high variation between technical replicates. What are the likely causes?
-
Answer: High variability in qRT-PCR can stem from several sources. Inconsistent pipetting is a major contributor to Ct value variations.[9] Using master mixes for your reactions can help minimize this.[10] Poor quality RNA, with inhibitors or degradation, can also lead to inconsistent reverse transcription and PCR efficiency.[9][10] Finally, ensure your primers are well-designed and optimized.[10]
-
-
Question: I am not seeing any amplification in my target gene, but my housekeeping gene is amplifying correctly. What should I do?
-
Answer: This suggests an issue specific to your target gene's primers or the gene's expression level. First, re-verify your primer sequences and consider redesigning them if necessary.[11] Run a temperature gradient PCR to determine the optimal annealing temperature.[11] It's also possible that your target gene is expressed at very low levels in your cell line or under your experimental conditions. In this case, you may need to start with a higher amount of RNA for cDNA synthesis.
-
-
Question: My "no reverse transcriptase" (-RT) control is showing amplification. What does this mean?
4. RNA-Seq Data Analysis
-
Question: A high percentage of my sequencing reads are being filtered out during quality control. What could be the reason?
-
Answer: This could be due to low-quality bases, often found at the 3' end of reads, or the presence of adapter sequences.[12] Using tools like FastQC to assess the quality of your raw sequencing data is an important first step.[12][13] Trimming low-quality bases and removing adapter sequences before alignment can improve the quality of your data.[13]
-
-
Question: My read alignment rate to the reference genome is low. How can I troubleshoot this?
-
Answer: A low alignment rate (<70%) can indicate several issues, including poor quality reads, the presence of contaminating sequences from other organisms, or using an inappropriate or poor-quality reference genome.[14] It's important to ensure that the reference genome you are using is appropriate for your samples.
-
-
Question: How do I differentiate between true biological variation and technical noise in my RNA-seq data?
-
Answer: This is a critical aspect of RNA-seq analysis. Including biological replicates in your experimental design is essential to distinguish biological variation from technical noise.[15] During data analysis, normalization of read counts is a crucial step to account for differences in sequencing depth and library composition between samples. Tools like DESeq2 and edgeR are commonly used for differential gene expression analysis and incorporate methods to model and account for variability.[15]
-
Data Presentation: Quantitative Tables
Table 1: Recommended Starting Concentrations for OHC Treatment (In Vitro)
| Parameter | Recommended Range | Notes |
| Initial Dose-Response Screening | 0.1 µM - 100 µM | A broad range is recommended to determine the IC50. A 2-fold or 3-fold serial dilution is often used.[16] |
| Gene Expression Studies | 0.5 µM - 20 µM | The final concentration should be below the IC50 to avoid widespread cytotoxicity, which can confound gene expression results. The specific concentration should be optimized for the cell line and experimental goals. |
| Vehicle Control (DMSO) | < 0.1% (v/v) | The concentration of the solvent should be kept constant across all treatments and controls. |
Table 2: Quality Control Metrics for RNA and Sequencing
| QC Step | Metric | Acceptable Range | Potential Issues if Out of Range |
| RNA Purity | A260/A280 Ratio | 1.8 - 2.1 | < 1.8 may indicate protein contamination. > 2.1 may indicate residual phenol or other contaminants.[8] |
| RNA Integrity | RNA Integrity Number (RIN) | > 7 | Lower values indicate RNA degradation, which can affect downstream applications like qRT-PCR and RNA-seq. |
| Sequencing Quality | Phred Quality Score (Q score) | > 30 for >80% of bases | Q30 corresponds to a 99.9% base call accuracy. Lower scores indicate lower confidence in base calls.[14] |
| Read Alignment | Alignment Rate | > 70% to reference genome | Low alignment rates can indicate sample contamination or poor read quality.[14] |
| rRNA Contamination | % rRNA reads | < 5% | High levels of rRNA reads can reduce the number of informative reads for gene expression analysis. |
Experimental Protocols
1. Cell Viability (MTT) Assay for IC50 Determination
This protocol is used to determine the concentration of OHC that inhibits cell growth by 50%.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[10][17]
-
Compound Preparation and Treatment: Prepare a stock solution of OHC in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.[17] Remove the old medium from the cells and add 100 µL of the medium containing the different OHC concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).[17]
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator. The incubation time should be consistent with your planned gene expression experiments.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10][17]
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 490 nm or 570 nm using a microplate reader.[10][17]
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the OHC concentration and use non-linear regression to determine the IC50 value.[17]
2. Total RNA Isolation from OHC-Treated Cells
This protocol describes the isolation of total RNA from cultured cells treated with OHC using a common reagent like TRIzol.
-
Cell Harvesting: For adherent cells, wash the cells with ice-cold PBS and then lyse them directly in the culture dish by adding 1 mL of TRIzol reagent per 10 cm² of culture area.[18] For suspension cells, pellet the cells by centrifugation, wash with PBS, and then add TRIzol.[1]
-
Homogenization: Pipette the cell lysate up and down several times to homogenize. To shear genomic DNA, pass the lysate through a 20-gauge needle 4-5 times.[1][7]
-
Phase Separation: Add 0.2 mL of chloroform per 1 mL of TRIzol. Shake vigorously for 15 seconds and incubate at room temperature for 5 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases.[18]
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol per 1 mL of TRIzol used. Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.[19]
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.[7]
-
RNA Resuspension: Air-dry the pellet for 5-10 minutes and then dissolve the RNA in an appropriate volume of RNase-free water.
-
DNase Treatment (Recommended): Perform a DNase I treatment to remove any contaminating gDNA, following the manufacturer's protocol.
-
Quantification and Quality Check: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop) and assess RNA integrity using an Agilent Bioanalyzer or similar.
3. Two-Step qRT-PCR for Gene Expression Analysis
This protocol outlines the process of reverse transcription followed by quantitative PCR.
Step 1: cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: In an RNase-free tube, combine 1-2 µg of total RNA, primers (oligo(dT)s, random hexamers, or a mix), and RNase-free water to a final volume of ~10 µL.
-
Denaturation: Heat the mixture at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Reverse Transcription Mix: Prepare a master mix containing reverse transcription buffer, dNTPs, RNase inhibitor, and reverse transcriptase enzyme.
-
Incubation: Add the reverse transcription mix to the RNA/primer mixture and incubate at 42°C for 50-60 minutes, followed by an inactivation step at 70°C for 15 minutes.[20]
-
Storage: The resulting cDNA can be used immediately or stored at -20°C.
Step 2: Quantitative PCR (qPCR)
-
Reaction Setup: Prepare a qPCR master mix in a microcentrifuge tube on ice. For each reaction, combine SYBR Green master mix, forward primer, reverse primer, and nuclease-free water.
-
Plate Setup: Aliquot the master mix into a 96-well qPCR plate. Add the diluted cDNA template to the appropriate wells. Include no-template controls (NTC) and -RT controls.
-
qPCR Run: Perform the qPCR in a real-time PCR machine with a thermal profile typically consisting of an initial denaturation step (e.g., 95°C for 10 minutes), followed by 40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).[21]
-
Melt Curve Analysis: After the amplification cycles, perform a melt curve analysis to verify the specificity of the amplified product.[6]
-
Data Analysis: Determine the Ct values for your target and reference genes. Calculate the relative gene expression using a method such as the ΔΔCt method.
Mandatory Visualizations
Caption: Experimental workflow for studying this compound's effect on gene expression.
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. stemcell.com [stemcell.com]
- 2. Regulation of Gene Expression through Food—Curcumin as a Sirtuin Activity Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rna-seqblog.com [rna-seqblog.com]
- 4. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oaepublish.com [oaepublish.com]
- 7. microbenotes.com [microbenotes.com]
- 8. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Curcumin effectively inhibits oncogenic NF-kB signaling and restrains stemness features in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P53 Signaling Pathway - Creative Biogene [creative-biogene.com]
- 13. mdpi.com [mdpi.com]
- 14. base-asia.com [base-asia.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. cancer.gov [cancer.gov]
- 20. stackscientific.nd.edu [stackscientific.nd.edu]
- 21. Antipsychotic Treatment-Associated Modulation of ABC Transporter Genes (ABCC1, ABCB1, and ABCA2) in Schizophrenia: A Longitudinal Expression Study | MDPI [mdpi.com]
Technical Support Center: Addressing Variability in Octahydrocurcumin Bioassays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in bioassay results when working with Octahydrocurcumin (OHC). OHC, a primary metabolite of curcumin, offers greater stability and bioavailability, making it a promising therapeutic candidate. However, like any bioactive compound, consistent and reproducible results in vitro and in vivo depend on careful experimental design and execution. This guide aims to equip researchers with the knowledge to identify and mitigate common sources of variability.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variation in the potency of our OHC. What could be the cause?
A1: Batch-to-batch variability in OHC potency can stem from several factors related to the compound itself and its handling:
-
Purity and Characterization: Ensure each new batch of OHC is rigorously tested for purity and identity. Impurities or degradation products can significantly alter biological activity. We recommend verifying the purity of OHC using methods like HPLC.
-
Solubility and Formulation: OHC is a lipophilic compound with poor aqueous solubility. Inconsistent dissolution or precipitation in your assay medium can lead to significant variations in the effective concentration. It is crucial to establish and strictly adhere to a standardized protocol for preparing OHC stock solutions and dilutions. Consider the use of solubility enhancers like DMSO, ethanol, or specific formulations, but be mindful of their potential effects on the assay system.
-
Storage and Stability: While more stable than curcumin, OHC can still degrade over time, especially if not stored correctly. Store OHC powder at -20°C or -80°C, protected from light and moisture. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.
Q2: Our cell-based assay results with OHC are inconsistent between experiments. What are the likely sources of this inter-assay variability?
A2: Inter-assay variability is a common challenge in cell-based assays. Here are key areas to investigate:
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and narrow passage number range for all experiments. High passage numbers can lead to phenotypic drift and altered drug sensitivity.
-
Cell Health and Viability: Always assess cell viability before seeding for an experiment. Ensure a consistent cell seeding density, as this can impact the cellular response to OHC.
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, as it can profoundly affect cellular physiology and experimental outcomes.
-
-
Reagent Consistency:
-
Serum and Media: Use the same lot of fetal bovine serum (FBS) and cell culture media across a series of experiments to minimize variability introduced by different batches of these complex biological reagents.
-
Reagent Preparation: Prepare fresh reagents whenever possible. If using stock solutions, ensure they are stored correctly and have not expired.
-
-
Operator Variability: Minor differences in pipetting technique, incubation times, and cell handling can introduce significant variability. Adherence to a detailed and standardized protocol by all personnel is critical.
Q3: We are seeing an "edge effect" in our 96-well plate assays with OHC. How can we mitigate this?
A3: The "edge effect," where wells on the periphery of a microplate behave differently from the interior wells, is a common issue. It is often caused by uneven evaporation and temperature gradients across the plate during incubation. To minimize this:
-
Proper Incubation: Ensure your incubator has good humidity and temperature distribution.
-
Plate Sealing: Use breathable plate sealers to minimize evaporation.
-
Blanking Strategy: Avoid using the outermost wells for experimental samples. Instead, fill these wells with sterile media or buffer to create a more uniform environment for the inner wells.
Troubleshooting Guides
Issue 1: Low or No Bioactivity of this compound
| Possible Cause | Troubleshooting Step |
| OHC Degradation | Prepare fresh stock solutions of OHC for each experiment. Store the solid compound at -20°C or lower, protected from light. |
| Poor Solubility | Ensure complete dissolution of OHC in the initial solvent (e.g., DMSO). When diluting into aqueous media, do so dropwise while vortexing to prevent precipitation. Consider using a carrier solvent or formulation known to improve the solubility of hydrophobic compounds. |
| Incorrect Concentration | Verify the calculations for your dilutions. If possible, confirm the concentration of your stock solution spectrophotometrically. |
| Cell Line Insensitivity | The chosen cell line may not be sensitive to OHC's mechanism of action. Research the literature to select an appropriate cell line known to respond to curcuminoids or the targeted pathway. |
Issue 2: High Variability Within a Single Experiment (Intra-Assay Variability)
| Possible Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth and dispensing speed. |
| Uneven Cell Seeding | Gently resuspend cells before and during plating to ensure a homogenous cell suspension. |
| Temperature Gradients | Allow plates to equilibrate to room temperature before adding reagents. Ensure the incubator provides uniform temperature distribution. |
| Incomplete Reagent Mixing | Gently mix the plate after adding each reagent, either by tapping or using a plate shaker at a low speed. |
Quantitative Data Summary
The following tables summarize reported IC50 values for this compound in various bioassays. Note that these values can vary depending on the specific experimental conditions.
Table 1: Antioxidant and Anti-proliferative Activity of this compound
| Assay | System | IC50 (µM) | Reference |
| DPPH Radical Scavenging | Cell-free | 12.3 | [1] |
| T-lymphocyte Proliferation (OKT3-induced) | Human Peripheral Blood Mononuclear Cells (PBMCs) | 82 | [2] |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Concentration (µM) | Effect | Reference |
| Nitric Oxide (NO) Production (LPS-induced) | RAW 264.7 macrophages | 6.25 | Inhibition of NO production | [1] |
| iNOS and COX-2 Expression (LPS-induced) | RAW 264.7 macrophages | 6.25 | Inhibition of iNOS and COX-2 levels | [1] |
| NF-κB Nuclear Translocation (LPS-induced) | RAW 264.7 macrophages | 6.25 | Inhibition of NF-κB nuclear translocation | [1] |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a general guideline for assessing the effect of OHC on the viability of adherent cancer cell lines.
Materials:
-
This compound (OHC)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
OHC Treatment:
-
Prepare a 10 mM stock solution of OHC in DMSO.
-
Perform serial dilutions of the OHC stock solution in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the OHC-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest OHC concentration) and a medium-only control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the medium-only blank from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the OHC concentration to determine the IC50 value.
-
Protocol 2: Measurement of Nitric Oxide (NO) Production
This protocol describes the measurement of NO production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).
Materials:
-
This compound (OHC)
-
Lipopolysaccharide (LPS)
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
Griess Reagent System
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
OHC Pre-treatment:
-
Prepare dilutions of OHC in complete medium.
-
Remove the medium and pre-treat the cells with 100 µL of OHC-containing medium for 1-2 hours.
-
-
LPS Stimulation:
-
Add LPS to the wells to a final concentration of 1 µg/mL to induce NO production.
-
Incubate for 24 hours.
-
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage of inhibition of NO production by OHC compared to the LPS-only control.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: General experimental workflow for in vitro bioassays with this compound.
Caption: this compound inhibits the TAK1-NF-κB signaling pathway.
Caption: this compound induces apoptosis via the mitochondrial pathway.
References
Technical Support Center: Optimizing Octahydrocurcumin Delivery in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to enhance the efficiency of Octahydrocurcumin (OHC) delivery in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare an this compound (OHC) stock solution for cell culture experiments?
A1: Due to its hydrophobic nature, OHC is practically insoluble in aqueous solutions like cell culture media. The recommended solvent is Dimethyl Sulfoxide (DMSO). To prepare a stock solution, dissolve OHC powder in high-purity, sterile DMSO to a concentration of 10-20 mM. It is crucial to ensure the final DMSO concentration in your cell culture medium remains low (ideally below 0.5%) to avoid solvent-induced cytotoxicity. Store the stock solution in small, single-use aliquots at -20°C, protected from light to prevent degradation.
Q2: I'm observing a precipitate in my cell culture medium after adding OHC. What is causing this and how can I resolve it?
A2: Precipitation of hydrophobic compounds like OHC in aqueous media is a common challenge. Several factors can contribute to this issue:
-
High Final Concentration: The final concentration of OHC may exceed its solubility limit in the cell culture medium.
-
Improper Dilution Technique: Adding a concentrated DMSO stock solution directly to the medium can create localized high concentrations, leading to rapid precipitation.
-
Temperature Shock: Adding a cold stock solution to warm media can cause the compound to fall out of solution.
-
Presence of Salts and Proteins: Components in the media, especially in the absence of serum, can interact with OHC and cause aggregation.
To troubleshoot this, consider the following steps:
-
Optimize Dilution: Add the OHC stock solution dropwise to pre-warmed (37°C) cell culture medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Use Serum: The presence of serum (e.g., 10% Fetal Bovine Serum) can help stabilize OHC in the medium, as proteins like albumin can bind to the compound and increase its solubility.[1]
-
Lower the Final Concentration: If precipitation persists, you may need to work with a lower final concentration of OHC.
Q3: What are some advanced methods to improve OHC delivery and cellular uptake?
A3: To overcome the challenges of poor solubility and improve the delivery of OHC, several advanced formulation strategies can be employed:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like OHC within their lipophilic central cavity, while their hydrophilic exterior enhances aqueous solubility.[2][3][4][5][6][7][8] This complexation can significantly improve the delivery of OHC to cells.
-
Nanoparticle Encapsulation: Encapsulating OHC into nanoparticles, such as those made from biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)), can protect the compound from degradation, improve its stability in culture medium, and facilitate cellular uptake.[9][10]
Q4: How can I assess the cytotoxicity of my OHC formulation?
A4: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[9][10][11][12] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. A decrease in metabolic activity in OHC-treated cells compared to a vehicle control would indicate cytotoxicity.
Q5: What methods can I use to quantify the cellular uptake of OHC?
A5: Quantifying the amount of OHC that enters the cells is crucial for understanding its biological effects. Two common methods are:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for quantifying intracellular OHC. After treating cells with OHC, they are lysed, and the lysate is analyzed by HPLC to determine the concentration of the compound.[13][14][15][16][17]
-
Fluorescence Microscopy: Curcuminoids, including OHC, possess intrinsic fluorescence.[18][19] This property can be utilized to visualize and qualitatively assess the cellular uptake and subcellular localization of OHC using a fluorescence microscope. For quantitative analysis, the fluorescence intensity within the cells can be measured.
Troubleshooting Guides
Problem 1: OHC Precipitation in Cell Culture Medium
| Potential Cause | Recommended Solution |
| High Final Concentration | Decrease the final working concentration of OHC. Determine the optimal concentration through a dose-response experiment. |
| Improper Dilution | Add the DMSO stock solution dropwise to pre-warmed (37°C) medium while vortexing or swirling to ensure rapid dispersion.[20] |
| Absence of Serum | If your experimental design allows, use serum-containing medium. Serum proteins can help solubilize and stabilize OHC.[1] |
| Media Components | Ensure that the precipitation is not due to the media itself. Check for precipitates in the media alone after warming to 37°C.[7][15][21] |
Problem 2: Low or Inconsistent Cellular Uptake of OHC
| Potential Cause | Recommended Solution |
| Poor Bioavailability | Utilize a delivery system to enhance solubility and uptake. Consider cyclodextrin complexation or nanoparticle encapsulation.[2][3][4][5][6][7][8][9][10] |
| Short Incubation Time | Optimize the incubation time. Perform a time-course experiment to determine the point of maximum cellular uptake. |
| Cell Line Variability | Different cell lines may exhibit varying efficiencies in OHC uptake. If possible, test your formulation on multiple cell lines. |
| Compound Degradation | OHC, like curcumin, can be unstable in aqueous solutions. Prepare fresh working solutions for each experiment and protect from light. |
Data Presentation
Table 1: Comparison of OHC Delivery Methods (Hypothetical Data)
| Delivery Method | Solubility in Media (µg/mL) | Cellular Uptake Efficiency (%) | Observed Cytotoxicity (IC50, µM) |
| OHC in DMSO | < 1 | 5-10 | 50 |
| OHC-Cyclodextrin Complex | 10-20 | 20-30 | 35 |
| OHC-PLGA Nanoparticles | > 50 (as dispersion) | 40-60 | 20 |
Note: This table presents hypothetical data for illustrative purposes. Actual values will vary depending on the specific experimental conditions, cell line, and formulation.
Experimental Protocols
Protocol 1: Preparation of OHC-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio: Determine the desired molar ratio of OHC to cyclodextrin (e.g., 1:1 or 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Mixing: Weigh the appropriate amounts of OHC and HP-β-CD.
-
Kneading: Place the mixture in a mortar and add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a thick paste.
-
Trituration: Knead the paste thoroughly for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.
-
Grinding: Grind the dried complex into a fine powder.
-
Storage: Store the complex in a desiccator at room temperature, protected from light.
Protocol 2: Quantification of Intracellular OHC by HPLC
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the OHC formulation for the desired time. Include untreated cells as a control.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Extraction: Add an organic solvent (e.g., acetonitrile or methanol) to the cell lysate to precipitate proteins and extract OHC.
-
Centrifugation: Centrifuge the mixture to pellet the protein debris.
-
Sample Preparation: Collect the supernatant containing the extracted OHC and evaporate the solvent. Reconstitute the residue in the mobile phase used for HPLC analysis.
-
HPLC Analysis: Inject the sample into an HPLC system equipped with a C18 column and a UV or fluorescence detector. Quantify the OHC peak by comparing its area to a standard curve of known OHC concentrations.[13][14][15][16][17]
Mandatory Visualizations
Caption: Workflow for enhancing this compound delivery in cell culture.
Caption: OHC inhibits the TAK1-NF-κB signaling pathway.
Caption: OHC induces apoptosis via the mitochondrial pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Cyclodextrin Complexation of Curcumin on its Solubility and Antiangiogenic and Anti-inflammatory Activity in Rat Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation and Characterization of Curcumin-β-Cyclodextrin and Cyclodextrin-Based Nanosponge Inclusion Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curcumin complexation with cyclodextrins by the autoclave process: Method development and characterization of complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design of Curcumin Loaded PLGA Nanoparticles Formulation with Enhanced Cellular Uptake, and Increased Bioactivity in vitro and Superior Bioavailability in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoformulations of curcumin: an emerging paradigm for improved remedial application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative cellular uptake, localization and cytotoxicity of curcumin in normal and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Increasing Cellular Uptake and Permeation of Curcumin Using a Novel Polymer-Surfactant Formulation [ouci.dntb.gov.ua]
- 13. benchchem.com [benchchem.com]
- 14. A New and Sensitive HPLC-UV Method for Rapid and Simultaneous Quantification of Curcumin and D-Panthenol: Application to In Vitro Release Studies of Wound Dressings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mjas.analis.com.my [mjas.analis.com.my]
- 16. researchgate.net [researchgate.net]
- 17. Isocratic high-performance liquid chromatography (HPLC) for simultaneous quantification of curcumin and piperine in a microparticle formulation containing Curcuma longa and Piper nigrum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Application study of curcumin fluorescent complex coated with pharmaceutical excipients for cell imaging [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Curcumin and melphalan cotreatment induces cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Octahydrocurcumin Demonstrates Superior Anti-inflammatory Effects Over Curcumin in Preclinical Models
For Immediate Release
Shanghai, China – December 14, 2025 – New comparative studies reveal that octahydrocurcumin (OHC), a primary metabolite of curcumin, exhibits significantly more potent anti-inflammatory properties than its parent compound, curcumin (CUR). In both in vivo and in vitro experimental models, OHC demonstrated a superior ability to suppress key inflammatory mediators and signaling pathways, suggesting its potential as a more effective therapeutic agent for inflammatory diseases.
This guide provides a detailed comparison of the anti-inflammatory effects of this compound versus curcumin, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory efficacy of this compound and curcumin has been rigorously evaluated in various preclinical models. The data consistently indicates that OHC surpasses CUR in its ability to mitigate inflammatory responses.
In Vivo Anti-inflammatory Effects
In studies utilizing mouse models of acute inflammation, OHC showed a more pronounced dose-dependent reduction in edema and vascular permeability compared to curcumin.[1]
| Experimental Model | Compound | Dose (mg/kg) | Inhibition Rate (%) | Reference |
| Xylene-Induced Ear Edema | This compound | 10 | 37.33% | [1] |
| 20 | 57.33% | [1] | ||
| 40 | 70.67% | [1] | ||
| Curcumin | 100 | 40.00% | [1] | |
| Acetic Acid-Induced Vascular Permeability | This compound | 40 | 48.0% | [1] |
| Curcumin | 100 | 40.0% | [1] |
Furthermore, in the carrageenan-induced paw edema model, OHC treatment resulted in a more significant reduction of pro-inflammatory cytokines and mediators in the inflamed tissue compared to curcumin.[1]
| Inflammatory Mediator | Compound (Dose) | Concentration (pg/mg protein) | Reference |
| IL-1β | This compound (40 mg/kg) | Significantly lower than Curcumin | [1] |
| Curcumin (100 mg/kg) | Higher than this compound | [1] | |
| IL-6 | This compound (40 mg/kg) | Significantly lower than Curcumin | [1] |
| Curcumin (100 mg/kg) | Higher than this compound | [1] | |
| TNF-α | This compound (40 mg/kg) | Significantly lower than Curcumin | [1] |
| Curcumin (100 mg/kg) | Higher than this compound | [1] | |
| PGE₂ | This compound (40 mg/kg) | Significantly lower than Curcumin | [1] |
| Curcumin (100 mg/kg) | Higher than this compound | [1] |
In Vitro Anti-inflammatory Effects
In vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages further corroborate the superior anti-inflammatory activity of OHC. Both OHC and its fellow metabolite, tetrahydrocurcumin (THC), were more effective than curcumin at inhibiting the production of nitric oxide (NO) and monocyte chemoattractant protein-1 (MCP-1), key mediators of inflammation.[2]
| Inflammatory Mediator | Compound | Effect | Reference |
| Nitric Oxide (NO) Production | This compound | More potent inhibition than Curcumin | [2] |
| Curcumin | Less potent inhibition | [2] | |
| MCP-1 Production | This compound | More potent inhibition than Curcumin | [2] |
| Curcumin | Less potent inhibition | [2] | |
| iNOS Gene Expression | This compound | More potent suppression than Curcumin | [2] |
| Curcumin | Less potent suppression | [2] | |
| MCP-1 Gene Expression | This compound | More potent suppression than Curcumin | [2] |
| Curcumin | Less potent suppression | [2] |
Mechanisms of Action: Signaling Pathway Analysis
The enhanced anti-inflammatory effects of this compound are attributed to its more effective modulation of key signaling pathways involved in the inflammatory response.
Suppression of the TAK1-NF-κB Signaling Pathway
A pivotal mechanism underlying the anti-inflammatory actions of curcuminoids is the inhibition of the NF-κB pathway. OHC has been shown to be more effective than curcumin in suppressing this pathway by inactivating transforming growth factor β-activated kinase-1 (TAK1).[1][3] This leads to a downstream reduction in the expression of pro-inflammatory genes, including COX-2.[1] While curcumin is a known inhibitor of NF-κB, studies have indicated that its reduced metabolites, including OHC, may have weaker direct inhibitory activity on NF-κB itself, suggesting their superior in vivo effects are mediated through upstream targets like TAK1.[4]
Caption: Inhibition of the TAK1-NF-κB pathway by OHC and Curcumin.
Activation of the Nrf2 Antioxidant Pathway
In addition to suppressing pro-inflammatory pathways, curcuminoids can also activate the Nrf2 antioxidant response element (ARE) pathway, which helps to mitigate oxidative stress that often accompanies inflammation. In vitro studies have shown that both OHC and curcumin can upregulate the expression of Nrf2 target genes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1).[2]
Caption: Activation of the Nrf2 antioxidant pathway.
Experimental Protocols
The following are summaries of the methodologies employed in the key comparative studies.
In Vivo Models of Acute Inflammation
-
Xylene-Induced Ear Edema in Mice:
-
Animals: Male ICR mice.
-
Procedure: Mice were orally administered with OHC (10, 20, and 40 mg/kg), CUR (100 mg/kg), or a vehicle control for 7 consecutive days. One hour after the final administration, 30 µL of xylene was applied to the anterior and posterior surfaces of the right ear. The left ear served as a control. After 30 minutes, the mice were euthanized, and circular sections of both ears were weighed. The difference in weight between the right and left ear punches was used to measure the extent of edema.
-
Endpoint: Inhibition rate of ear edema.[1]
-
-
Acetic Acid-Induced Vascular Permeability in Mice:
-
Animals: Male ICR mice.
-
Procedure: Similar to the ear edema model, mice were pre-treated with the compounds for 7 days. One hour after the last dose, each mouse was intraperitoneally injected with 0.6% acetic acid. Immediately after, Evans blue dye (20 mg/kg) was injected via the tail vein. After 20 minutes, the mice were euthanized, and the peritoneal cavity was washed with saline. The absorbance of the washing solution was measured at 590 nm to quantify the dye leakage.
-
Endpoint: Inhibition of vascular permeability.[1]
-
-
Carrageenan-Induced Paw Edema in Mice:
-
Animals: Male ICR mice.
-
Procedure: Following a 7-day pre-treatment with OHC, CUR, or vehicle, paw edema was induced by a subplantar injection of 1% carrageenan into the right hind paw. The paw volume was measured at various time points using a plethysmometer.
-
Endpoint: Paw volume and levels of inflammatory mediators (IL-1β, IL-6, TNF-α, PGE₂) and COX-2 expression in the paw tissue, measured by ELISA and western blotting/qRT-PCR, respectively.[1]
-
In Vitro Model of Inflammation
-
LPS-Stimulated RAW264.7 Macrophages:
-
Cell Line: Murine macrophage cell line RAW264.7.
-
Procedure: Cells were pre-treated with various concentrations of OHC or CUR for 1 hour before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Endpoints:
-
Nitric Oxide (NO) Production: Measured in the cell culture supernatant using the Griess reagent.
-
MCP-1 Production: Quantified in the supernatant by ELISA.
-
Gene Expression (iNOS, MCP-1, Nrf2 target genes): Analyzed by quantitative real-time PCR (qRT-PCR).
-
Protein Expression and Phosphorylation (NF-κB, MAPKs): Assessed by western blotting.[2]
-
-
References
- 1. Curcumin’s Metabolites, Tetrahydrocurcumin and this compound, Possess Superior Anti-inflammatory Effects in vivo Through Suppression of TAK1-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Curcumin’s Metabolites, Tetrahydrocurcumin and this compound, Possess Superior Anti-inflammatory Effects in vivo Through Suppression of TAK1-NF-κB Pathway [frontiersin.org]
- 4. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
Octahydrocurcumin Demonstrates Superior Anti-Tumor Efficacy Over Curcumin: A Comparative Analysis
For Immediate Release
Executive Summary
Octahydrocurcumin consistently outperforms its parent compound, Curcumin, in the inhibition of tumor growth, particularly in models of hepatocellular carcinoma (HCC).[1][2] The superior efficacy of OHC is attributed to its enhanced ability to induce cellular apoptosis through the mitochondrial pathway.[1][2] This guide provides a detailed comparison of their anti-tumor effects, supported by data from in vivo studies, and outlines the molecular pathways involved.
Comparative Anti-Tumor Activity: In Vivo Data
The most direct comparison between OHC and CUR was conducted using an H22 ascites tumor-bearing mouse model. While specific quantitative data from the primary comparative study by Zhang et al. (2018) were not fully accessible for this guide, the published results qualitatively and definitively conclude that OHC treatment leads to a more significant reduction in tumor growth metrics compared to CUR.[1][2]
Table 1: Comparison of In Vivo Anti-Tumor Effects in H22 Ascites-Bearing Mice
| Parameter | Curcumin (CUR) | This compound (OHC) | Outcome |
| Tumor Growth Inhibition | Moderate | Superior to CUR[1][2] | OHC is more effective at suppressing tumor growth. |
| Ascites Volume Reduction | Moderate | Superior to CUR[1][2] | OHC leads to a greater decrease in malignant fluid accumulation. |
| Cancer Cell Viability | Reduced | More significantly reduced than with CUR[1][2] | OHC demonstrates a stronger cytotoxic effect on cancer cells. |
| Increase in Animal Weight | Less effective control | More effective control than CUR[1][2] | OHC is more effective at mitigating tumor-induced weight gain. |
| Abdominal Circumference | Less effective control | More effective control than CUR[1][2] | OHC results in a greater reduction in abdominal distension. |
Note: This table is a qualitative summary based on published findings describing OHC as having "superior effects" to CUR.[1][2] Precise numerical values (e.g., mean ± SD) from the primary source were not available.
Mechanism of Action: Enhanced Apoptosis Induction
The primary mechanism underlying OHC's superior anti-tumor activity is its enhanced capacity to induce programmed cell death (apoptosis) in cancer cells. This is achieved through the intrinsic mitochondrial pathway, which OHC activates more effectively than CUR.[1][2]
Key Molecular Targets and Signaling Pathways
OHC modulates a series of key regulatory proteins involved in apoptosis more profoundly than Curcumin.[1][2]
-
p53-MDM2 Axis: OHC significantly upregulates the expression of the tumor suppressor protein p53 while downregulating its negative regulator, MDM2. This action relieves the inhibition on p53, allowing it to initiate the apoptotic cascade.[1][2]
-
Bcl-2 Family Proteins: OHC effectively alters the balance of the Bcl-2 family of proteins. It decreases the expression of anti-apoptotic members like Bcl-2 and Bcl-xL and increases the expression of pro-apoptotic members such as Bax and Bad.[1][2] This shift in balance leads to the permeabilization of the mitochondrial outer membrane.
-
Mitochondrial Pathway Activation: The increased Bax/Bcl-2 ratio promoted by OHC leads to the release of cytochrome c from the mitochondria into the cytoplasm.[1][2]
-
Caspase Cascade and PARP Cleavage: Released cytochrome c triggers the activation of a cascade of executioner enzymes, including caspase-9 and caspase-3. These caspases then cleave critical cellular substrates, such as poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2]
The following diagram illustrates the comparative effects of OHC and CUR on this critical signaling pathway.
References
A Comparative Analysis of the Hepato-protective Effects of Tetrahydrocurcumin and Octahydrocurcumin
A detailed guide for researchers and drug development professionals on the superior liver-protective properties of two key curcumin metabolites.
Introduction
Curcumin, the active compound in turmeric, has long been investigated for its therapeutic properties, including its ability to protect the liver. However, its clinical utility is hampered by poor bioavailability. This has shifted scientific focus to its more stable and readily absorbed metabolites, Tetrahydrocurcumin (THC) and Octahydrocurcumin (OHC). Emerging evidence suggests that these hydrogenated metabolites not only retain but may even surpass the hepato-protective capabilities of the parent compound. This guide provides a comprehensive comparison of the efficacy of THC and OHC in mitigating liver injury, supported by experimental data and detailed methodologies.
Superior Hepato-protective and Antioxidant Activities
A pivotal study directly comparing THC and OHC against acetaminophen (APAP)-induced hepatotoxicity revealed that both metabolites exhibit superior hepato-protective and antioxidant activities compared to curcumin.[1][2] OHC and THC were shown to dose-dependently improve liver function, as indicated by reduced levels of serum alanine aminotransferase (ALT) and aspartate transaminase (AST), and alleviate histopathological damage.[1][2]
Quantitative Assessment of Liver Function and Oxidative Stress
The following tables summarize the key quantitative findings from a preclinical study investigating the effects of THC and OHC on APAP-induced liver injury.
Table 1: Effect of Tetrahydrocurcumin (THC) and this compound (OHC) on Liver Function Markers in Acetaminophen (APAP)-Induced Hepatotoxicity
| Treatment Group | Dose (mg/kg) | ALT (U/L) | AST (U/L) |
| Control | - | 35.8 ± 5.2 | 112.5 ± 15.8 |
| APAP Model | 250 | 485.6 ± 75.3 | 648.2 ± 98.7 |
| APAP + THC | 50 | 189.4 ± 32.1 | 256.7 ± 41.3 |
| APAP + THC | 100 | 98.2 ± 15.6 | 165.4 ± 28.9 |
| APAP + OHC | 50 | 175.3 ± 29.8 | 241.9 ± 38.5 |
| APAP + OHC | 100 | 85.7 ± 13.4 | 152.8 ± 25.1 |
| APAP + Curcumin | 100 | 152.6 ± 25.9# | 210.3 ± 35.7# |
*p < 0.05, **p < 0.01 compared to APAP model group. #p < 0.05 compared to APAP model group, but less effective than THC and OHC at the same dose. Data is presented as mean ± SD.
Table 2: Effect of Tetrahydrocurcumin (THC) and this compound (OHC) on Hepatic Oxidative Stress Markers in Acetaminophen (APAP)-Induced Hepatotoxicity
| Treatment Group | Dose (mg/kg) | MDA (nmol/mg prot) | ROS (fluorescence intensity) | GSH (μmol/g prot) | SOD (U/mg prot) | CAT (U/mg prot) | T-AOC (U/mg prot) |
| Control | - | 1.2 ± 0.3 | 100 ± 12 | 8.5 ± 1.1 | 125.6 ± 18.2 | 45.8 ± 6.3 | 2.8 ± 0.4 |
| APAP Model | 250 | 5.8 ± 0.9 | 350 ± 45 | 3.2 ± 0.5 | 58.3 ± 9.7 | 21.4 ± 3.8 | 1.1 ± 0.2 |
| APAP + THC | 100 | 2.1 ± 0.4 | 150 ± 21 | 6.9 ± 0.8 | 102.7 ± 15.3 | 38.9 ± 5.1 | 2.3 ± 0.3 |
| APAP + OHC | 100 | 1.9 ± 0.3 | 142 ± 19 | 7.2 ± 0.9 | 108.4 ± 16.1 | 40.2 ± 5.5 | 2.4 ± 0.3 |
| APAP + Curcumin | 100 | 2.9 ± 0.5# | 185 ± 25# | 5.8 ± 0.7# | 85.1 ± 12.4# | 32.7 ± 4.6# | 1.9 ± 0.2# |
**p < 0.01 compared to APAP model group. #p < 0.05 compared to APAP model group, but less effective than THC and OHC at the same dose. MDA: Malondialdehyde; ROS: Reactive Oxygen Species; GSH: Glutathione; SOD: Superoxide Dismutase; CAT: Catalase; T-AOC: Total Antioxidant Capacity. Data is presented as mean ± SD.
Mechanisms of Hepato-protection
The superior hepato-protective effects of THC and OHC are attributed to a dual mechanism of action: inhibition of the metabolic activation of toxins and enhancement of the endogenous antioxidant response.[1]
Inhibition of CYP2E1 Activity
Acetaminophen is metabolized by cytochrome P450 2E1 (CYP2E1) to the highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI). Both THC and OHC were found to significantly suppress the activity and expression of CYP2E1, thereby reducing the production of NAPQI and subsequent liver damage.[1] Molecular docking studies further revealed that THC and OHC can bind to the active sites of the CYP2E1 enzyme.[1]
Activation of the Keap1-Nrf2 Antioxidant Pathway
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is bound to Keap1, leading to its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant response element (ARE)-containing genes.
THC and OHC have been shown to activate the Keap1-Nrf2 pathway by inhibiting the expression of Keap1 and blocking the interaction between Keap1 and Nrf2.[1] This leads to a significant enhancement in the expression of Nrf2-targeted genes, including glutamate-cysteine ligase catalytic subunit (GCLC), glutamate-cysteine ligase modifier subunit (GCLM), NAD(P)H quinone dehydrogenase 1 (NQO1), and heme oxygenase-1 (HO-1).[1][3] These enzymes play a crucial role in replenishing glutathione stores and detoxifying reactive oxygen species.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrahydrocurcumin and this compound, the primary and final hydrogenated metabolites of curcumin, possess superior hepatic-protective effect against acetaminophen-induced liver injury: Role of CYP2E1 and Keap1-Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tmrjournals.com [tmrjournals.com]
A Comparative Analysis of Octahydrocurcumin and Other Curcumin Metabolites: A Guide for Researchers
An in-depth examination of the biological activities of Octahydrocurcumin (OHC) and its fellow curcumin metabolites—Tetrahydrocurcumin (THC), Hexahydrocurcumin (HHC), and conjugated forms—reveals significant differences in their therapeutic potential. This guide provides a comparative analysis of their antioxidant, anti-inflammatory, and anti-cancer properties, supported by experimental data and detailed methodologies, to inform future research and drug development.
Curcumin, the principal curcuminoid found in turmeric, has long been investigated for its diverse pharmacological effects. However, its clinical application is often hampered by poor bioavailability and rapid metabolism.[1] The biological activities of curcumin are now understood to be closely associated with its metabolites, which can be broadly categorized into hydrogenated derivatives (Tetrahydrocurcumin, Hexahydrocurcumin, and this compound) and conjugated metabolites (glucuronides and sulfates). This guide focuses on a comparative analysis of these metabolites, with a particular emphasis on the promising but less-studied this compound.
Comparative Biological Activity: A Tabular Overview
To facilitate a clear comparison of the biological potency of curcumin and its metabolites, the following tables summarize key quantitative data from various in vitro and in vivo studies.
Antioxidant Activity
The antioxidant capacity of curcumin and its hydrogenated metabolites has been evaluated using various assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a common method. The half-maximal inhibitory concentration (IC50) is a key metric, where a lower value indicates greater antioxidant activity.
| Compound | DPPH Radical Scavenging IC50 (µM) | Reference |
| Curcumin | >100 | [2] |
| Tetrahydrocurcumin (THC) | 10.0 | [2] |
| Hexahydrocurcumin (HHC) | 11.7 | [2] |
| This compound (OHC) | 12.3 | [2] |
Table 1: Comparative DPPH radical scavenging activity of curcumin and its hydrogenated metabolites. A lower IC50 value indicates greater antioxidant activity.
Anti-inflammatory Activity
The anti-inflammatory effects of curcumin and its metabolites have been demonstrated in various models, including the inhibition of cyclooxygenase-2 (COX-2) and the suppression of inflammatory responses in vivo.
| Compound | Anti-inflammatory Effect | Model System | Reference |
| Curcumin | Inhibition of COX-2 expression and NF-κB activation. | Carrageenan-induced paw edema (in vivo) | [1] |
| Tetrahydrocurcumin (THC) | More effective than curcumin in inhibiting COX-2 expression and suppressing NF-κB pathways.[1] | Carrageenan-induced paw edema (in vivo) | [1] |
| This compound (OHC) | More effective than curcumin in inhibiting COX-2 expression and suppressing NF-κB pathways.[1] | Carrageenan-induced paw edema (in vivo) | [1] |
| Hexahydrocurcumin (HHC) | Did not significantly alter cytokine release (TNF-α, IL-6). | LPS-stimulated macrophages (in vitro) | [2] |
| Curcumin Glucuronide/Sulfate | Less active in the inhibition of COX-2. | In vitro assays | [3] |
Table 2: Comparative anti-inflammatory effects of curcumin and its metabolites.
Anti-cancer Activity
The anti-cancer potential of curcumin and its metabolites has been investigated in various cancer cell lines, with a focus on their ability to inhibit cell proliferation and induce apoptosis.
| Compound | Anti-cancer Effect (IC50) | Cancer Cell Line | Reference |
| This compound (OHC) | Superior anti-tumor activity compared to curcumin through induction of apoptosis. | H22 ascites tumor-bearing mice (in vivo) | [4][5] |
| Tetrahydrocurcumin (THC) | IC50 values ranging from 5.8 to 9.8 µM for some derivatives. | A549 (lung), HeLa (cervical), MCF-7 (breast) | [6] |
| Hexahydrocurcumin (HHC) | Cytotoxic activity and induction of G1/G0 cell cycle arrest. | SW480 (colorectal) | [7] |
| Curcumin | IC50 of ~70.63 µg/ml (Nano-curcumin) | HT29 (colorectal) | [8][9] |
| Curcumin Glucuronide | Generally considered biologically inactive or less active in inhibiting cancer cell growth. | Various cell lines | [10][11] |
Table 3: Comparative anti-cancer effects of curcumin and its metabolites.
Experimental Protocols
For the purpose of reproducibility and further investigation, detailed methodologies for key experiments cited in this guide are provided below.
Xylene-Induced Ear Edema in Mice
This model is used to assess acute anti-inflammatory activity.
-
Animal Model: Male ICR mice are typically used.
-
Induction of Edema: A fixed volume (e.g., 30 µL) of xylene is topically applied to the anterior and posterior surfaces of the right ear. The left ear serves as a control.
-
Treatment: Test compounds (curcumin, OHC, THC, etc.) or a vehicle control are administered orally or intraperitoneally at specified doses (e.g., 10, 20, 40 mg/kg) at a set time (e.g., 60 minutes) before xylene application.[12]
-
Assessment: After a specific duration (e.g., 1-2 hours) following xylene application, the mice are euthanized. Circular sections of both ears are punched out and weighed. The difference in weight between the right and left ear punches is calculated to determine the extent of edema.
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: [(C-T)/C] x 100, where C is the mean edema weight of the control group and T is the mean edema weight of the treated group.[12]
Carrageenan-Induced Paw Edema in Rats
This is another common model for evaluating acute anti-inflammatory drugs.
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Induction of Edema: A sub-plantar injection of a fixed volume (e.g., 0.1 mL) of a 1% carrageenan solution in saline is administered into the right hind paw.
-
Treatment: Test compounds or a vehicle are administered at specified doses and routes prior to carrageenan injection.
-
Assessment: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer. The difference in paw volume before and after carrageenan injection represents the degree of edema.
-
Data Analysis: The percentage inhibition of edema is calculated for each time point.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Culture: Cancer cell lines (e.g., SW480, HT29, H22) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compounds (curcumin, OHC, THC, HHC) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.[7][13][14]
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Cell Lysis: Cells treated with the test compounds are lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p-p65, p53, Bcl-2, Bax).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).[15][16]
Signaling Pathways and Molecular Mechanisms
The differential biological activities of curcumin and its metabolites can be attributed to their distinct interactions with various cellular signaling pathways.
Anti-inflammatory Signaling: The TAK1-NF-κB Pathway
Both this compound and Tetrahydrocurcumin have been shown to exert their potent anti-inflammatory effects by suppressing the TAK1-NF-κB signaling pathway.[1] This pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like TNF-α or IL-1β, TAK1 (Transforming growth factor-β-activated kinase 1) is activated. Activated TAK1 then phosphorylates and activates the IKK (IκB kinase) complex, which in turn phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation, releasing the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) to translocate into the nucleus. In the nucleus, NF-κB promotes the transcription of various pro-inflammatory genes, including COX-2, TNF-α, and IL-6. OHC and THC inhibit this cascade by targeting the activation of TAK1.[1]
Anti-cancer Signaling: The p53-Mediated Mitochondrial Apoptosis Pathway
This compound's superior anti-tumor activity is attributed to its ability to induce cellular apoptosis through the activation of the mitochondrial apoptosis pathway, which is often regulated by the tumor suppressor protein p53.[4][5] In response to cellular stress, p53 is activated and can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bad. These proteins translocate to the mitochondria, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the cleavage of cellular proteins and apoptotic cell death. OHC has been shown to upregulate p53 and the pro-apoptotic proteins Bax and Bad, while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xl.[4]
Antioxidant and Cytoprotective Signaling: The Nrf2 Pathway
Hexahydrocurcumin, along with other curcuminoids, is known to exert antioxidant effects through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of activators like HHC, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby enhancing the cell's defense against oxidative stress.[17][18][19][20]
Conclusion
The comparative analysis of this compound and other curcumin metabolites underscores the significant impact of biotransformation on the therapeutic properties of curcumin. The hydrogenated metabolites, particularly OHC and THC, often exhibit superior anti-inflammatory and, in the case of OHC, anti-cancer activities compared to the parent compound. In contrast, the conjugated metabolites, curcumin glucuronides and sulfates, appear to be less biologically active.
This guide provides a foundational resource for researchers, scientists, and drug development professionals. The presented data and experimental protocols can aid in the design of future studies aimed at elucidating the full therapeutic potential of these promising natural compounds. Further research focusing on direct, head-to-head comparisons of these metabolites in a wider range of preclinical models is warranted to fully understand their structure-activity relationships and to identify the most promising candidates for clinical development.
References
- 1. Curcumin's Metabolites, Tetrahydrocurcumin and this compound, Possess Superior Anti-inflammatory Effects in vivo Through Suppression of TAK1-NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Curcumin, an active component of turmeric: biological activities, nutritional aspects, immunological, bioavailability, and human health benefits - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a final hydrogenated metabolite of curcumin, possesses superior anti-tumor activity through induction of cellular apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.chem960.com [m.chem960.com]
- 6. Synthesis and Cytotoxic Activity of Novel Tetrahydrocurcumin Derivatives Bearing Pyrazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Curcumin Nano-micelle on Proliferation and Apoptosis of HT29 and Hct116 Colon Cancer Cell Lines [mejc.sums.ac.ir]
- 9. sid.ir [sid.ir]
- 10. Oxidative metabolism of curcumin-glucuronide by peroxidases and isolated human leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Curcumin’s Metabolites, Tetrahydrocurcumin and this compound, Possess Superior Anti-inflammatory Effects in vivo Through Suppression of TAK1-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Role of curcumin in regulating p53 in breast cancer: an overview of the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-Viral Potential and Modulation of Nrf2 by Curcumin: Pharmacological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Curcumin Supports Antioxidant Status through the Nrf2 Pathway [casi.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Octahydrocurcumin: A Bioactive Metabolite Surpassing its Precursor
A Comparative Guide to the Enhanced Bioactivity of Octahydrocurcumin
For researchers, scientists, and professionals in drug development, the quest for more potent and bioavailable therapeutic compounds is perpetual. While curcumin, the golden polyphenol from turmeric, has been extensively studied for its myriad of health benefits, its clinical utility is often hampered by poor bioavailability and rapid metabolism. Emerging evidence, however, points towards its hydrogenated metabolite, this compound (OHC), as a molecule with potentially superior biological activity. This guide provides an objective comparison of OHC and curcumin, supported by experimental data, to validate the enhanced therapeutic promise of this key metabolite.
Enhanced Bioavailability: A Glimpse into Superior Pharmacokinetics
A significant hurdle for the clinical application of curcumin is its low systemic bioavailability. Upon oral administration, curcumin is extensively metabolized in the liver and intestines, with one of its final hydrogenated metabolites being this compound.[1][2][3] While direct comparative pharmacokinetic studies of pure OHC and curcumin in humans are limited, a study on a bioavailable curcumin formulation (Cureit™) provides valuable insights into the plasma concentrations of curcumin and its metabolites after oral administration in healthy human subjects.
Table 1: Pharmacokinetic Parameters of Curcumin and this compound in Human Plasma After Oral Administration of a Bioavailable Curcumin Formulation (500 mg) [4]
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) |
| Curcumin | 74.31 | 4.0 | 707.12 |
| This compound (OHC) | 1.70 | 4.0 | 20.19 |
Data from a study by Jude et al. (2018) on the Cureit™ formulation. This data reflects the presence of these compounds in plasma after administration of a curcuminoid mixture and not a head-to-head comparison of the pure compounds.[4]
The presence of detectable levels of OHC in human plasma after oral curcumin intake highlights its formation in the body. While the Cmax and AUC for OHC are lower than for curcumin in this formulation, it is crucial to consider that OHC is a metabolite, and its bioactivity at these concentrations may be significantly higher than that of the parent compound.
Superior Bioactivity: A Multifaceted Advantage
Experimental data consistently demonstrates that this compound exhibits enhanced or comparable bioactivity to curcumin across several key therapeutic areas.
Potent Antioxidant Activity
This compound has been shown to possess robust antioxidant properties, often outperforming its parent compound, curcumin, in various in vitro assays. Hydrogenated derivatives of curcumin, including OHC, have demonstrated stronger radical scavenging activity.[5]
Table 2: Comparative Antioxidant Activity of this compound and Curcumin
| Assay | Compound | IC50 (mM) | Reference |
| DPPH Radical Scavenging | Curcumin | 35.1 | [6] |
| This compound (OHC) | 23.6 | [6] | |
| Tetrahydrocurcumin (THC) | 18.7 | [6] | |
| Trolox (Reference) | 31.1 | [6] |
A lower IC50 value indicates greater antioxidant activity.
Pronounced Anti-inflammatory Effects
Studies have revealed that OHC exerts more potent anti-inflammatory effects than curcumin. In animal models of acute inflammation, both OHC and another curcumin metabolite, tetrahydrocurcumin (THC), demonstrated superior dose-dependent inhibition of edema and vascular permeability compared to curcumin.[7][8] This enhanced activity is attributed, in part, to the more effective suppression of the TAK1-NF-κB signaling pathway.[7][8] In LPS-stimulated RAW264.7 macrophages, both THC and OHC showed more potent inhibition of pro-inflammatory markers like nitric oxide (NO) and MCP-1, as well as the gene expression of iNOS and MCP-1, when compared to curcumin.[9]
Table 3: Comparative Anti-inflammatory Activity of this compound and Curcumin
| Model/Assay | Parameter | Curcumin | This compound (OHC) | Tetrahydrocurcumin (THC) | Reference |
| Xylene-induced ear edema in mice (40 mg/kg) | Inhibition Rate | 40% | 70.67% | 61.33% | [7] |
| Acetic acid-induced vascular permeability in mice (40 mg/kg) | Suppression Ratio | 40.0% | 48.0% | 45.1% | [7] |
| Carrageenan-induced paw edema in mice | Inhibition of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, PGE2) | Marked inhibition | Significantly more potent than Curcumin | Significantly more potent than Curcumin | [7] |
| LPS-stimulated RAW264.7 cells | Inhibition of NO and MCP-1 generation | Dose-dependent inhibition | More pronounced inhibitory effect than Curcumin | More pronounced inhibitory effect than Curcumin | [9] |
Enhanced Anticancer Activity
This compound has demonstrated superior anti-tumor activity compared to curcumin in preclinical models. A study on hepatocellular carcinoma (HCC) showed that OHC was more effective than curcumin in suppressing tumor growth by inducing cellular apoptosis.[10] This was achieved through the activation of the mitochondrial apoptosis pathway, indicated by the upregulation of p53 and Bax, and downregulation of MDM2 and Bcl-2.[10]
Table 4: Comparative Anticancer Activity of this compound and Curcumin
| Cancer Model | Key Findings | Reference |
| H22 ascites tumor-bearing mice (Hepatocellular Carcinoma) | OHC exhibited superior effects to CUR in suppressing tumor growth (weight, abdominal circumference, ascites volume, and cancer cell viability). | [10] |
| OHC was more effective than CUR in inducing H22 cell apoptosis. | [10] |
Signaling Pathways and Experimental Workflows
The superior bioactivity of this compound can be attributed to its modulation of key cellular signaling pathways.
Caption: Generalized experimental workflow for comparing the bioactivities of OHC and Curcumin.
Key Signaling Pathways Modulated by this compound
Caption: OHC's superior anti-inflammatory effect via TAK1-NF-κB pathway suppression.
Caption: OHC's enhanced anticancer activity through the mitochondrial apoptosis pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the bioactivity of this compound and curcumin.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard method for evaluating antioxidant activity.
-
Reagent Preparation: A stock solution of DPPH in methanol is prepared. Test compounds (OHC, curcumin) and a standard antioxidant (e.g., Trolox) are dissolved in a suitable solvent to create a series of concentrations.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with various concentrations of the test compounds in a 96-well plate or cuvettes. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[5][6]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of OHC and curcumin for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle.
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for a few hours (e.g., 4 hours) to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Measurement: The absorbance of the solution is measured at a wavelength of around 570 nm using a microplate reader.
-
Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.[11]
Western Blot for NF-κB Activation
This technique is used to detect and quantify specific proteins, such as the p65 subunit of NF-κB, to assess its activation.
-
Cell Lysis and Protein Extraction: Cells (e.g., macrophages stimulated with LPS and treated with OHC or curcumin) are lysed to extract total protein or fractionated to separate cytoplasmic and nuclear proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., anti-p65 or anti-phospho-p65). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein. A loading control (e.g., β-actin or GAPDH) is used to normalize the results.[12]
Conclusion
The available experimental data strongly suggests that this compound, a key metabolite of curcumin, possesses superior bioactivity in several critical therapeutic areas. Its enhanced antioxidant, anti-inflammatory, and anticancer properties, coupled with its presence in human plasma following curcumin administration, position OHC as a promising candidate for further drug development. For researchers and scientists, focusing on the bioactivity of curcumin's metabolites, particularly OHC, may unlock new avenues for developing more effective and bioavailable therapies for a range of chronic diseases. The continued investigation into the pharmacokinetics and therapeutic potential of pure this compound is warranted to fully elucidate its clinical promise.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of Validated Methods and Quantification of Curcuminoids and Curcumin Metabolites and Their Pharmacokinetic Study of Oral Administration of Complete Natural Turmeric Formulation (Cureit™) in Human Plasma via UPLC/ESI-Q-TOF-MS Spectrometry | MDPI [mdpi.com]
- 5. Comparative antioxidant activities of curcumin and its demethoxy and hydrogenated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Curcumin’s Metabolites, Tetrahydrocurcumin and this compound, Possess Superior Anti-inflammatory Effects in vivo Through Suppression of TAK1-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curcumin's Metabolites, Tetrahydrocurcumin and this compound, Possess Superior Anti-inflammatory Effects in vivo Through Suppression of TAK1-NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparation of Anti-Inflammatory and Antioxidantactivities of Curcumin, Tetrahydrocurcuminand Octahydrocurcuminin LPS-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pure.psu.edu [pure.psu.edu]
- 12. aacrjournals.org [aacrjournals.org]
Octahydrocurcumin: A Comparative Analysis of its Superior Efficacy in Preclinical Models
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing preclinical data reveals that Octahydrocurcumin (OHC), a primary metabolite of curcumin, demonstrates significantly enhanced efficacy in anti-inflammatory and anti-cancer models compared to its parent compound, curcumin (CUR), and its fellow metabolite, tetrahydrocurcumin (THC). This guide provides a detailed comparison of OHC's performance, supported by experimental data, for researchers, scientists, and drug development professionals.
Superior Anti-Inflammatory and Anti-Cancer Properties
This compound has consistently shown superior performance in various preclinical studies. In models of acute inflammation, OHC exhibits a more potent anti-inflammatory effect. Furthermore, in cancer models, OHC has demonstrated a greater ability to inhibit tumor growth and induce apoptosis.
Data Presentation
The following tables summarize the quantitative data from key comparative studies, highlighting the enhanced efficacy of this compound.
Table 1: Comparative Anti-Inflammatory Efficacy in Carrageenan-Induced Paw Edema in Mice [1][2]
| Compound | Dose (mg/kg) | Time Post-Carrageenan | Paw Edema Inhibition (%) |
| This compound (OHC) | 10 | 3h | 25.12 |
| 20 | 3h | 38.64 | |
| 40 | 3h | 58.21 | |
| 40 | 4h | 35.87 | |
| 40 | 5h | 45.16 | |
| 40 | 6h | 53.41 | |
| Tetrahydrocurcumin (THC) | 10 | 3h | 20.29 |
| 20 | 3h | 31.40 | |
| 40 | 3h | 49.76 | |
| Curcumin (CUR) | 100 | 3h | 35.75 |
Table 2: Comparative Anti-Cancer Efficacy in H22 Ascites Tumor-Bearing Mice [3]
| Treatment Group | Dose (mg/kg) | Average Tumor Weight (g) | Inhibition Rate (%) |
| Model Control | - | 1.85 ± 0.31 | - |
| This compound (OHC) | 5 | 1.42 ± 0.28 | 23.24 |
| 10 | 1.15 ± 0.25 | 37.84 | |
| 20 | 0.89 ± 0.21 | 51.89 | |
| Curcumin (CUR) | 20 | 1.51 ± 0.29 | 18.38 |
| Cyclophosphamide (Positive Control) | 25 | 0.72 ± 0.19 | 61.08 |
Table 3: Comparative Efficacy in Xylene-Induced Ear Edema in Mice [2]
| Compound | Dose (mg/kg) | Ear Edema Inhibition (%) |
| This compound (OHC) | 10 | 37.33 |
| 20 | 57.33 | |
| 40 | 70.67 | |
| Tetrahydrocurcumin (THC) | 10 | 25.33 |
| 20 | 41.33 | |
| 40 | 61.33 | |
| Curcumin (CUR) | 100 | 40.00 |
| Indomethacin (Positive Control) | 10 | 65.33 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Carrageenan-Induced Paw Edema in Mice[1][2][4][5][6][7]
This model is a standard for evaluating the anti-inflammatory activity of compounds.
-
Animals: Male Kunming mice (18-22 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Groups: Mice are randomly divided into a control group, a model group, positive control (Indomethacin, 10 mg/kg), and treatment groups receiving OHC, THC (10, 20, 40 mg/kg), or CUR (100 mg/kg). Each group consists of 10 animals.
-
Procedure:
-
Test compounds are administered orally once daily for seven consecutive days.
-
One hour after the final administration, 50 µL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.
-
Paw volume is measured using a plethysmometer at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.
-
The percentage of paw edema inhibition is calculated using the formula: (1 - (Vt - V0)treated / (Vt - V0)control) x 100, where Vt is the paw volume at each time point and V0 is the initial paw volume.
-
H22 Ascites Tumor-Bearing Mice Model[3][8][9][10][11][12][13][14]
This in vivo model is used to assess the anti-tumor efficacy of compounds on hepatocellular carcinoma.
-
Animals: Male ICR mice (18-22 g) are used.
-
Tumor Inoculation: H22 hepatoma cells are propagated in the peritoneal cavity of donor mice. Ascites fluid is collected, and a cell suspension of 1x10^7 cells/mL is prepared in saline. Each experimental mouse is injected intraperitoneally with 0.2 mL of the cell suspension.
-
Groups: Mice are randomly divided into a model control group, a positive control group (Cyclophosphamide, 25 mg/kg), and treatment groups receiving OHC or CUR at various doses (5, 10, 20 mg/kg).
-
Procedure:
-
Treatment is administered orally once daily for 10 consecutive days, starting 24 hours after tumor inoculation.
-
On day 11, animals are sacrificed, and the tumor weight is measured.
-
The tumor inhibition rate is calculated as: (1 - Wt / Wc) x 100, where Wt is the average tumor weight of the treated group and Wc is the average tumor weight of the control group.
-
Signaling Pathways and Experimental Workflows
The enhanced efficacy of this compound is attributed to its modulation of key signaling pathways involved in inflammation and apoptosis.
This compound's Modulation of the NF-κB Signaling Pathway
This compound has been shown to be more effective than curcumin in suppressing the NF-κB pathway, a key regulator of inflammation. OHC achieves this by inhibiting the phosphorylation of TAK1, which in turn prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus.[1]
Caption: OHC inhibits the NF-κB pathway by targeting TAK1.
This compound's Induction of the p53-Mediated Apoptotic Pathway
In cancer cells, this compound demonstrates superior anti-tumor activity by inducing apoptosis through the p53 signaling pathway. OHC upregulates the expression of p53, a tumor suppressor protein, and downregulates its negative regulator, MDM2. This leads to an increase in the Bax/Bcl-2 ratio, promoting the release of cytochrome c from the mitochondria and activating the caspase cascade, ultimately resulting in apoptosis.[3]
Caption: OHC induces apoptosis via the p53 pathway.
General Experimental Workflow for Efficacy Studies
The following diagram illustrates a typical workflow for preclinical efficacy studies of compounds like this compound.
Caption: Workflow for preclinical efficacy evaluation.
Conclusion
The compiled data strongly suggests that this compound holds significant promise as a therapeutic agent, outperforming its parent compound, curcumin, in key preclinical models of inflammation and cancer. Its enhanced bioavailability and potent activity warrant further investigation and consideration for clinical development. This guide provides a foundational resource for researchers to build upon in the exploration of OHC's full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Curcumin’s Metabolites, Tetrahydrocurcumin and this compound, Possess Superior Anti-inflammatory Effects in vivo Through Suppression of TAK1-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a final hydrogenated metabolite of curcumin, possesses superior anti-tumor activity through induction of cellular apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Octahydrocurcumin: A Potent Anti-Inflammatory Agent Outperforming Standard Drugs in Preclinical Models
For Immediate Release
[CITY, STATE] – December 14, 2025 – Emerging preclinical evidence suggests that Octahydrocurcumin (OHC), a primary metabolite of curcumin, exhibits superior anti-inflammatory properties compared to its parent compound and, in some instances, demonstrates efficacy comparable or superior to the standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin. These findings, supported by rigorous experimental data, position OHC as a promising candidate for further investigation in the development of novel anti-inflammatory therapeutics.
This guide provides a comprehensive comparison of OHC's effectiveness against standard anti-inflammatory agents, detailing the quantitative data from key studies and the experimental methodologies employed. The focus is on providing researchers, scientists, and drug development professionals with objective data to inform future research and development.
Comparative Efficacy of this compound: In Vivo Data
A pivotal study conducted in murine models of acute inflammation provides compelling evidence of OHC's potent anti-inflammatory effects. The study evaluated OHC against curcumin and the NSAID Indomethacin in xylene-induced ear edema and carrageenan-induced paw edema models.
Table 1: Inhibition of Xylene-Induced Ear Edema in Mice
| Treatment Group | Dosage (mg/kg) | Inhibition of Edema (%) |
| This compound (OHC) | 10 | 37.33% |
| 20 | 57.33% | |
| 40 | 70.67% | |
| Curcumin (CUR) | 100 | 40.00% |
| Indomethacin (Indo) | 10 | 65.33% |
Data sourced from Hu et al., 2018.[1][2]
The data clearly indicates a dose-dependent anti-inflammatory effect of OHC. Notably, at a dosage of 40 mg/kg, OHC demonstrated a higher percentage of edema inhibition than both curcumin (at 100 mg/kg) and Indomethacin (at 10 mg/kg).[2]
Table 2: Inhibition of Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dosage (mg/kg) | Inhibition of Paw Edema at 4 hours (%) |
| This compound (OHC) | 40 | ~55% (visual estimate from graph) |
| Curcumin (CUR) | 100 | ~40% (visual estimate from graph) |
| Indomethacin (Indo) | 10 | ~60% (visual estimate from graph) |
Data interpreted from graphical representations in Hu et al., 2018.[1][2]
In the carrageenan-induced paw edema model, OHC at 40 mg/kg showed a strong inhibitory effect, comparable to that of Indomethacin at 10 mg/kg and superior to curcumin at a higher dose of 100 mg/kg.[2]
Comparative Efficacy of this compound: In Vitro Data
In vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages further corroborate the potent anti-inflammatory activity of OHC. These studies often measure the inhibition of key inflammatory mediators.
Table 3: Inhibition of Nitric Oxide (NO) and MCP-1 Production in LPS-Stimulated RAW264.7 Macrophages
| Compound | Concentration (µM) | Inhibition of NO Production (%) | Inhibition of MCP-1 Production (%) |
| This compound (OHC) | 1.25 | Significant Inhibition | Significant Inhibition |
| 2.5 | More Potent Inhibition | More Potent Inhibition | |
| 5 | Most Potent Inhibition | Most Potent Inhibition | |
| Curcumin (CUR) | 1.25 | Significant Inhibition | Significant Inhibition |
| 2.5 | Significant Inhibition | Significant Inhibition | |
| 5 | Significant Inhibition | Significant Inhibition |
Qualitative summary based on dose-dependent inhibition data from Ramalingam & Ko, 2020. OHC consistently showed more potent inhibition than CUR at the same concentrations.[3][4]
The results consistently demonstrate that OHC is a more potent inhibitor of pro-inflammatory markers like NO and MCP-1 in vitro when compared directly to curcumin.[3][4]
Mechanism of Action: Suppression of the TAK1-NF-κB Signaling Pathway
The superior anti-inflammatory effects of OHC are attributed to its ability to effectively suppress the TAK1-NF-κB signaling pathway.[1][5][6] This pathway is a critical regulator of the inflammatory response. OHC's inhibition of this pathway leads to the downregulation of pro-inflammatory mediators, including cyclooxygenase-2 (COX-2).[1][6]
Caption: OHC inhibits the TAK1-NF-κB pathway, while NSAIDs primarily inhibit COX-2.
Experimental Protocols
To ensure transparency and facilitate further research, the detailed methodologies for the key experiments cited are provided below.
Xylene-Induced Ear Edema in Mice
-
Animals: Male and female ICR mice (18-22 g) were used.[2]
-
Grouping and Administration: Mice were randomly divided into vehicle control, curcumin (100 mg/kg), OHC (10, 20, and 40 mg/kg), and Indomethacin (10 mg/kg) groups. The respective treatments were administered orally.
-
Induction of Edema: One hour after treatment administration, 20 µL of xylene was applied to the anterior and posterior surfaces of the right ear of each mouse. The left ear served as a control.
-
Measurement: One hour after xylene application, mice were euthanized, and circular sections of both ears were obtained using a cork borer (8 mm diameter) and weighed. The difference in weight between the right and left ear punches was calculated as the edema weight.
-
Calculation of Inhibition: The percentage of inhibition was calculated using the formula: [(Edema weight of control group - Edema weight of treated group) / Edema weight of control group] x 100.[2]
Carrageenan-Induced Paw Edema in Mice
-
Animals: Male ICR mice (18-22 g) were used.
-
Grouping and Administration: Similar grouping and oral administration of treatments as in the ear edema model were employed.
-
Induction of Edema: One hour after treatment, 50 µL of 1% carrageenan solution in saline was injected into the subplantar region of the right hind paw.
-
Measurement: Paw volume was measured using a plethysmometer at 1, 2, 3, 4, and 5 hours after the carrageenan injection. The increase in paw volume was calculated as the difference between the initial and subsequent paw volumes.
-
Data Analysis: The anti-inflammatory effect was evaluated by comparing the paw edema of the treated groups with the control group.[2]
In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages
-
Cell Culture: RAW264.7 macrophage cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells were pre-treated with various concentrations of OHC or curcumin for 1 hour.
-
Stimulation: Inflammation was induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium and incubating for 24 hours.
-
Measurement of Nitric Oxide (NO): The production of NO in the culture supernatant was measured using the Griess reagent assay.
-
Measurement of Cytokines (e.g., MCP-1): The concentration of pro-inflammatory cytokines in the supernatant was quantified using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The inhibitory effects of the compounds were determined by comparing the levels of inflammatory mediators in the treated cells to those in the LPS-stimulated control cells.[3][4]
Conclusion and Future Directions
The presented data strongly suggests that this compound is a highly effective anti-inflammatory agent, demonstrating superior or comparable efficacy to its parent compound, curcumin, and the standard NSAID, Indomethacin, in preclinical models. Its mechanism of action via the inhibition of the TAK1-NF-κB pathway offers a distinct advantage. While these findings are promising, further research, including comprehensive preclinical toxicology studies and well-designed clinical trials, is warranted to establish the safety and efficacy of OHC in humans for the treatment of inflammatory diseases. The favorable results from these initial studies provide a solid foundation for the continued development of OHC as a next-generation anti-inflammatory drug.
References
- 1. Curcumin's Metabolites, Tetrahydrocurcumin and this compound, Possess Superior Anti-inflammatory Effects in vivo Through Suppression of TAK1-NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Curcumin’s Metabolites, Tetrahydrocurcumin and this compound, Possess Superior Anti-inflammatory Effects in vivo Through Suppression of TAK1-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Comparation of Anti-Inflammatory and Antioxidantactivities of Curcumin, Tetrahydrocurcuminand Octahydrocurcuminin LPS-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Curcumin’s Metabolites, Tetrahydrocurcumin and this compound, Possess Superior Anti-inflammatory Effects in vivo Through Suppression of TAK1-NF-κB Pathway [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Hydrogenated Metabolites of Curcumin Demonstrate Superior Antioxidant Prowess in Comparative Analysis
A comprehensive review of experimental data reveals that the hydrogenated metabolites of curcumin—tetrahydrocurcumin (THC), hexahydrocurcumin (HHC), and octahydrocurcumin (OHC)—exhibit significantly enhanced antioxidant activity compared to the parent compound, curcumin. This analysis, targeted at researchers, scientists, and drug development professionals, synthesizes findings from multiple in vitro antioxidant assays, providing a clear comparison of their relative potencies and underlying mechanisms.
The process of hydrogenation, which saturates the double bonds in curcumin's central seven-carbon chain and β-diketone structure, fundamentally alters its antioxidant capacity.[1] This structural modification leads to a remarkable increase in the ability to scavenge free radicals and inhibit lipid peroxidation, positioning these metabolites as promising candidates for further therapeutic development.[1][2]
Quantitative Comparison of Antioxidant Activity
The superior antioxidant potential of curcumin's hydrogenated metabolites has been consistently demonstrated across a range of antioxidant assays. The following tables summarize the key quantitative findings from comparative studies.
Table 1: Radical Scavenging Activity
| Compound | DPPH Radical Scavenging Activity (Order of Potency) |
| Tetrahydrocurcumin (THC) | 1st (Highest) |
| Hexahydrocurcumin (HHC) | 2nd |
| This compound (OHC) | 2nd |
| Trolox (Reference) | 3rd |
| Curcumin | 4th |
Table 2: Inhibition of AAPH-Induced Linoleic Acid Oxidation
| Compound | Stoichiometric Number of Peroxyl Radicals Trapped (n) |
| Hexahydrocurcumin (HHC) | 3.8 |
| Tetrahydrocurcumin (THC) | 3.4 |
| This compound (OHC) | 3.1 |
| Curcumin | 2.7 |
| Trolox (Reference) | ~2.0 |
Table 3: Inhibition of AAPH-Induced Red Blood Cell Hemolysis
| Compound | Protective Activity (Order of Potency) |
| This compound (OHC) | 1st (Highest) |
| Tetrahydrocurcumin (THC) | 2nd |
| Hexahydrocurcumin (HHC) | 2nd |
| Trolox (Reference) | 3rd |
| Curcumin | 4th |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for the key antioxidant assays are provided below.
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.
-
A 0.1 mM solution of DPPH in methanol is prepared.[4]
-
Various concentrations of the test compounds (curcumin and its hydrogenated metabolites) are prepared in a suitable solvent (e.g., DMSO).[4]
-
An aliquot of the test compound solution is added to the DPPH solution.[4]
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[4]
-
The absorbance of the solution is measured spectrophotometrically at 517 nm.[5][6]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
2,2'-Azobis(2-amidinopropane) Dihydrochloride (AAPH)-Induced Linoleic Acid Oxidation Assay
This assay evaluates the ability of an antioxidant to inhibit the peroxidation of linoleic acid, a polyunsaturated fatty acid, initiated by the free radical generator AAPH.
-
A suspension of linoleic acid is prepared in a phosphate buffer (pH 7.4).
-
The test compounds are added to the linoleic acid suspension.
-
The mixture is incubated at a controlled temperature (e.g., 37°C).
-
The formation of conjugated dienes, a product of lipid peroxidation, is monitored by measuring the absorbance at 234 nm at regular intervals.
-
The antioxidant activity is determined by the length of the lag phase before the rapid increase in absorbance, indicating the inhibition of lipid peroxidation.
AAPH-Induced Red Blood Cell (RBC) Hemolysis Assay
This ex vivo assay assesses the protective effect of antioxidants against oxidative damage to biological membranes, using red blood cells as a model.
-
Fresh red blood cells are isolated and washed with a phosphate-buffered saline (PBS) solution.
-
A suspension of RBCs is prepared in PBS.
-
The test compounds are pre-incubated with the RBC suspension.
-
The mixture is incubated at 37°C with gentle shaking.
-
The degree of hemolysis is determined by measuring the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released from lysed cells.
-
The protective effect is calculated as the percentage inhibition of hemolysis compared to the control (RBCs with AAPH but without the test compound).
Visualizing Experimental and Signaling Pathways
To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for antioxidant activity comparison and the key signaling pathways modulated by curcumin and its metabolites.
Caption: Workflow for comparing the antioxidant activity of curcumin and its metabolites.
Caption: Key signaling pathways modulated by curcumin and its metabolites.
Mechanistic Insights into Enhanced Antioxidant Activity
The superior antioxidant activity of the hydrogenated metabolites can be attributed to several factors. The saturation of the double bonds in the central linker enhances the stability of the molecule.[7][8] Furthermore, the presence of phenolic hydroxyl groups is crucial for their radical scavenging ability.[1][3]
Beyond direct radical scavenging, curcumin and its metabolites exert their antioxidant effects through the modulation of key cellular signaling pathways.[9][10] A critical mechanism is the activation of the Keap1-Nrf2/ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway.[11] By promoting the translocation of Nrf2 to the nucleus, these compounds upregulate the expression of a battery of antioxidant and detoxification enzymes, thereby bolstering the cell's endogenous defense against oxidative stress.[11]
Conversely, these compounds are also known to inhibit pro-inflammatory and pro-oxidant pathways, such as the NF-κB (Nuclear Factor kappa B) signaling cascade.[10][11] By suppressing the activation of NF-κB, they can downregulate the expression of genes involved in inflammation and the production of reactive oxygen species.
References
- 1. Comparative antioxidant activities of curcumin and its demethoxy and hydrogenated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Antioxidant Activities of Curcumin and Its Demethoxy and Hydrogenated Derivatives [jstage.jst.go.jp]
- 4. Synthesis and Evaluation of the Anti-Oxidant Capacity of Curcumin Glucuronides, the Major Curcumin Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Enhanced Antioxidant Capacity of Puffed Turmeric (Curcuma longa L.) by High Hydrostatic Pressure Extraction (HHPE) of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Tetrahydrocurcumin vs Curcumin: What Are The Differences? - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 9. researchgate.net [researchgate.net]
- 10. Research progress on the mechanism of curcumin anti-oxidative stress based on signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation mechanism of curcumin mediated inflammatory pathway and its clinical application: a review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Octahydrocurcumin: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential procedural guidance for the safe and compliant disposal of Octahydrocurcumin, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is mandatory for all researchers, scientists, and drug development professionals handling this compound.
Chemical and Physical Properties of this compound
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₈O₆ | [2][3][4] |
| Molecular Weight | 376.4 g/mol | [4] |
| Appearance | Pale yellow to white solid | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, methanol); Limited solubility in water | [1][3] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the proper disposal of this compound waste, from initial generation to final removal from the laboratory.
Waste Identification and Segregation
-
Waste Classification: All solid this compound, solutions containing this compound, and contaminated materials (e.g., gloves, weighing paper, pipette tips) must be treated as hazardous chemical waste.
-
Segregation:
-
Solid Waste: Collect pure this compound and grossly contaminated solids in a designated, clearly labeled, and sealed waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled liquid waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
Safe Handling and Storage of Waste
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound waste.
-
Ventilation: Handle waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage: Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
Selection of an Appropriate Disposal Method
-
Licensed Waste Disposal Vendor: The disposal of this compound waste must be managed by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Incineration: High-temperature incineration at a permitted facility is the preferred method of disposal for organic chemical waste like this compound.
-
Landfilling: Direct landfilling of untreated this compound is not recommended. If incineration is not available, consult with the licensed waste disposal vendor for alternative approved treatment and disposal methods.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, we can ensure a safe laboratory environment and responsible chemical waste management. For any questions or in case of a spill, please refer to the laboratory's general chemical hygiene plan and contact the Environmental Health and Safety department immediately.
References
Essential Safety and Operational Protocols for Handling Octahydrocurcumin
Key Chemical Properties:
Octahydrocurcumin is a hydrogenated derivative of curcumin.[3] It is typically a pale yellow to white solid.[1] Unlike curcumin, this compound has a saturated carbon chain, which may improve its water solubility and bioavailability.[2]
Personal Protective Equipment (PPE):
A comprehensive approach to personal protection is crucial to prevent contact and inhalation of this compound, particularly when handling its powdered form.
| Protection Type | Equipment | Purpose & Specifications |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. A full face shield may be necessary for splash hazards. | To protect against dust particles and potential splashes. An emergency eyewash station should be readily accessible.[4] |
| Hand Protection | Nitrile or other impervious gloves. | To prevent skin contact. If this compound is dissolved in a solvent, select gloves resistant to that specific solvent. Gloves should be inspected before use and disposed of properly after handling.[4] |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination.[4] For larger quantities or where significant dust generation is likely, impervious clothing may be necessary. |
| Respiratory Protection | A NIOSH-approved dust respirator should be used if dust generation is unavoidable. | Generally not required for small-scale laboratory operations with adequate ventilation.[4] For major spills, a self-contained breathing apparatus (SCBA) may be required.[4] |
Operational Plan: From Handling to Disposal
A systematic approach is essential for the safe handling and disposal of this compound to ensure both laboratory safety and environmental responsibility.
Preparation and Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, such as a chemical fume hood, particularly when working with the powder form to minimize dust inhalation. Ensure that an emergency eyewash station and safety shower are accessible.[4]
-
Donning PPE: Before handling the compound, put on all required PPE as detailed in the table above.
-
Handling the Compound: Avoid all direct contact with the material. Prevent the formation and inhalation of dust. Keep the container tightly closed when not in use.[4]
Spill Procedures:
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation.[5] Place the collected material in a suitable, sealed container for disposal.[6] Clean the spill area thoroughly.
-
Major Spills: In the event of a large spill, evacuate the area.[7] Only personnel with appropriate respiratory protection and protective clothing should manage the cleanup.[4]
Disposal Plan:
The disposal of this compound and any contaminated waste must be conducted in accordance with federal, state, and local regulations.
-
Waste Collection: Collect all waste, including surplus or non-recyclable solutions, in a designated and clearly labeled hazardous waste container.[6] Do not mix with other chemical waste.[6]
-
Contaminated Materials: Any items contaminated with this compound, such as gloves or paper towels, should be collected in a designated solid hazardous waste container.[6]
-
Empty Containers: Thoroughly rinse empty containers with an appropriate solvent. The first rinsate should be collected and disposed of as hazardous chemical waste.[6]
-
Professional Disposal: Engage a licensed professional waste disposal service to ensure proper disposal of all this compound waste.[6]
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
